molecular formula C2H2O B13828445 Ethynol CAS No. 51095-15-9

Ethynol

Cat. No.: B13828445
CAS No.: 51095-15-9
M. Wt: 42.04 g/mol
InChI Key: QFXZANXYUCUTQH-UHFFFAOYSA-N
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Description

Ethynol, also known as hydroxyacetylene or ethynyl alcohol, is an alkyne-alcohol (ynol) with the molecular formula C2H2O and a molar mass of 42.037 g·mol⁻¹ . This chemical is the unstable tautomer of ethenone and is of significant research interest due to its reactive nature . Studies have demonstrated that this compound can be generated through the photoisomerization of ethenone in a solid argon matrix at low temperatures, providing a method for its isolation and spectroscopic analysis . Researchers value this compound for fundamental investigations into tautomerization dynamics and the properties of reactive intermediates. Its high reactivity and instability under standard conditions make it a challenging subject for advanced chemical research. This product is intended for use in a controlled laboratory setting by qualified researchers. It is For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51095-15-9

Molecular Formula

C2H2O

Molecular Weight

42.04 g/mol

IUPAC Name

ethynol

InChI

InChI=1S/C2H2O/c1-2-3/h1,3H

InChI Key

QFXZANXYUCUTQH-UHFFFAOYSA-N

Canonical SMILES

C#CO

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethanol at Varying Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key physical properties of ethanol (B145695) across a range of temperatures. The data and experimental protocols furnished herein are intended to support research, development, and quality control activities in scientific and pharmaceutical settings.

Quantitative Data on the Physical Properties of Ethanol

The following tables summarize the temperature-dependent physical properties of ethanol, including density, viscosity, vapor pressure, surface tension, and specific heat capacity.

Table 1: Density of Ethanol at Various Temperatures
Temperature (°C)Density (g/cm³)
-200.824
-100.816
00.808
100.799
200.790
300.781
400.772
500.763
600.754
700.744
800.734
900.724
1000.713
Table 2: Dynamic Viscosity of Ethanol at Various Temperatures
Temperature (°C)Dynamic Viscosity (mPa·s)
-506.285[1]
-404.656[1]
-303.530[1]
-202.731[1]
-102.151[1]
01.788
101.449
201.186
300.983[2]
400.794[1]
500.684[2]
600.570[1]
700.487[1]
750.459[2]
1000.323[2]
Table 3: Vapor Pressure of Ethanol at Various Temperatures
Temperature (°C)Vapor Pressure (Pa)
-702
-606
-5018
-4053
-30140
-20340
-10762
01597
103152
205865
3010397
4017691
5028938
6045722
7069947
78.29101325
Table 4: Surface Tension of Ethanol at Various Temperatures
Temperature (°C)Surface Tension (mN/m)
2022.10[3]
3021.27
4020.44
5019.61

Note: The surface tension of ethanol decreases with increasing temperature at a rate of approximately -0.0832 mN/(m·K)[3]. The values for 30°C and 40°C are calculated based on this information.

Table 5: Specific Heat Capacity of Ethanol at Various Temperatures
Temperature (°C)Specific Heat Capacity (J/kg·K)
-1101909
-1001914
-801938
-601981
-402047
-202137
02254
202399
402577
602789
803033
1003307
1203606
1403925
1604261
1804611
2004972

Experimental Protocols

This section details the methodologies for the experimental determination of the key physical properties of ethanol.

Measurement of Density using a Pycnometer

Objective: To accurately determine the density of ethanol at a specific temperature.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)[4]

  • Analytical balance (precision of ±0.0001 g)

  • Thermostatic water bath

  • Thermometer

  • Beakers

  • Pipettes

  • Drying equipment (e.g., acetone, compressed air)

Procedure: [4][5][6][7]

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., deionized water followed by acetone) and dry it completely.

  • Weighing the Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.

  • Calibration with Deionized Water:

    • Fill the pycnometer with deionized water of a known temperature.

    • Insert the stopper, ensuring that any excess water is expelled through the capillary.

    • Place the filled pycnometer in the thermostatic water bath set to the desired temperature and allow it to equilibrate.

    • Once equilibrated, carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₁.

  • Measurement with Ethanol:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with the ethanol sample.

    • Repeat the equilibration and weighing process as described in step 3. Record the mass of the pycnometer filled with ethanol as m₂.

  • Calculation: The density of ethanol (ρₑ) at the measurement temperature is calculated using the following formula: ρₑ = [(m₂ - m₀) / (m₁ - m₀)] * ρw where ρw is the known density of water at the measurement temperature.

Measurement of Viscosity using a Capillary Viscometer

Objective: To determine the kinematic and dynamic viscosity of ethanol at a specific temperature.

Apparatus: [8][9]

  • Capillary viscometer (e.g., Ostwald or Ubbelohde type)

  • Thermostatic water bath

  • Stopwatch

  • Pipette bulb or syringe

  • Ethanol sample

Procedure: [10]

  • Viscometer Preparation: Clean the viscometer thoroughly and dry it completely.

  • Sample Loading: Introduce a precise volume of the ethanol sample into the larger reservoir of the viscometer.

  • Temperature Equilibration: Place the viscometer vertically in the thermostatic water bath set to the desired temperature. Allow sufficient time for the sample to reach thermal equilibrium.

  • Measurement:

    • Using a pipette bulb or syringe, draw the ethanol up through the capillary tube to a level above the upper timing mark.

    • Release the suction and allow the liquid to flow freely down the capillary.

    • Start the stopwatch precisely as the meniscus of the ethanol passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Record the efflux time (t).

  • Repeatability: Repeat the measurement at least three times to ensure the efflux times are consistent.

  • Calculation:

    • Kinematic Viscosity (ν): ν = C * t, where C is the calibration constant of the viscometer.

    • Dynamic Viscosity (η): η = ν * ρ, where ρ is the density of ethanol at the measurement temperature.

Measurement of Vapor Pressure using the Isoteniscope Method

Objective: To determine the vapor pressure of ethanol at various temperatures.

Apparatus: [11][12]

  • Isoteniscope

  • Thermostatic bath

  • Manometer (mercury or digital)

  • Vacuum pump

  • Inert gas supply (e.g., nitrogen) with a pressure control system

Procedure: [11][12]

  • Sample Preparation: Introduce the ethanol sample into the isoteniscope bulb.

  • Degassing: To remove dissolved gases, the sample is typically frozen and thawed under vacuum or gently boiled at a reduced pressure.

  • Measurement:

    • Place the isoteniscope in the thermostatic bath at the desired temperature.

    • Connect the isoteniscope to the manometer and the pressure control system.

    • Adjust the pressure of the inert gas in the system until the levels of the liquid in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the sample is balanced by the inert gas pressure.

    • Record the pressure from the manometer.

  • Temperature Variation: Repeat the measurement at different temperatures to obtain a vapor pressure-temperature curve.

Measurement of Surface Tension using the Du Noüy Ring Method

Objective: To determine the surface tension of ethanol.

Apparatus: [13][14][15][16][17]

  • Tensiometer with a platinum-iridium ring

  • Sample vessel

  • Micrometer stage

  • Ethanol sample

Procedure: [13][14][15][16]

  • Ring Preparation: Clean the platinum-iridium ring thoroughly, typically by flaming it to remove any organic contaminants.

  • Sample Placement: Place the ethanol sample in the vessel on the micrometer stage.

  • Measurement:

    • Immerse the ring in the ethanol.

    • Slowly lower the stage, causing the ring to be pulled through the liquid surface. A liquid lamella is formed.

    • The force required to pull the ring through the surface is measured by the tensiometer.

    • Continue to lower the stage until the lamella breaks. The maximum force just before the lamella breaks is recorded.

  • Calculation: The surface tension is calculated from the maximum force, the dimensions of the ring, and a correction factor that accounts for the shape of the liquid meniscus.

Measurement of Specific Heat Capacity using Calorimetry

Objective: To determine the specific heat capacity of ethanol.

Apparatus: [18][19][20][21][22]

  • Calorimeter (e.g., a Dewar flask or a "coffee-cup" calorimeter)

  • Heating element (e.g., an immersion heater)

  • Power supply

  • Voltmeter and Ammeter

  • Thermometer or temperature probe

  • Stirrer

  • Stopwatch

  • Analytical balance

Procedure: [18][19][21]

  • Mass Determination:

    • Weigh the empty calorimeter and stirrer. Record this mass as m_c.

    • Add a known mass of ethanol to the calorimeter and weigh it again. The mass of the ethanol is m_e.

  • Heating:

    • Place the heating element and thermometer in the ethanol.

    • Record the initial temperature of the ethanol, T_initial.

    • Simultaneously, turn on the power supply and start the stopwatch.

    • Record the voltage (V) and current (I) supplied to the heater.

    • Heat the ethanol for a specific time (t), while continuously stirring to ensure uniform temperature distribution.

  • Final Temperature: After the heating period, turn off the power supply and continue stirring. Record the maximum temperature reached, T_final.

  • Calculation: The specific heat capacity of ethanol (c_e) is calculated using the principle of conservation of energy: Electrical Energy Supplied = Heat Absorbed by Ethanol + Heat Absorbed by Calorimeter V * I * t = (m_e * c_e * ΔT) + (C_cal * ΔT) where ΔT = T_final - T_initial, and C_cal is the heat capacity of the calorimeter (which must be determined separately through a calibration experiment, often using water).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining a physical property of ethanol as a function of temperature.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement Cycle (Iterate for each Temperature) cluster_analysis Data Analysis and Reporting A Select Physical Property to Measure B Prepare Ethanol Sample A->B C Calibrate Instrumentation B->C D Set and Stabilize Temperature C->D E Perform Measurement D->E F Record Data E->F F->D Next Temperature G Calculate Physical Property F->G All Temperatures Measured H Tabulate Results vs. Temperature G->H I Generate Report H->I

Caption: Generalized workflow for determining a physical property of ethanol as a function of temperature.

References

An In-depth Technical Guide to the Chemical Structure and Reactivity of Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and reactivity of ethanol (B145695), tailored for a technical audience. It includes detailed data, experimental protocols, and visualizations to support research and development activities.

Chemical Structure of Ethanol

Ethanol (IUPAC name: ethanol) is a simple alcohol with the chemical formula C₂H₅OH.[1][2][3][4] It consists of a two-carbon ethyl group attached to a hydroxyl (-OH) functional group.

Molecular and Structural Formula

The molecular formula of ethanol is C₂H₆O.[2][3] However, its structural formula is more commonly represented as CH₃CH₂OH, which clearly indicates the connectivity of the atoms.[1][2][5]

3D Conformation and Geometry

Ethanol's three-dimensional structure features sp³ hybridized carbon atoms, leading to a tetrahedral geometry around each carbon. The C-O-H bond angle is approximately 108.5 degrees, slightly less than the ideal tetrahedral angle due to the presence of lone pairs on the oxygen atom. The molecule is not planar and exhibits free rotation around the C-C and C-O single bonds.

Below is a diagram illustrating the ball-and-stick model of ethanol's 3D structure.

Ball-and-stick model of ethanol.
Quantitative Structural Data

The following tables summarize key quantitative data related to the structure of ethanol.

Table 1: Bond Lengths in Ethanol

BondBond Length (pm)
C-C151.2
C-O143.1
O-H97.1
C-H110

Table 2: Bond Angles in Ethanol

AngleAngle (degrees)
C-C-O107.8
H-C-H109.5
C-O-H108.5

Table 3: Bond Dissociation Energies in Ethanol

BondBond Dissociation Energy (kJ/mol)
CH₃CH(OH)-H93.0 ± 1.0
C-H (avg)~415

Chemical Reactivity of Ethanol

Ethanol's reactivity is primarily dictated by the presence of the hydroxyl (-OH) group, which can act as a weak acid or a nucleophile, and the C-H bonds on the adjacent carbon. Key reactions of ethanol include oxidation, dehydration, and esterification.

Oxidation

Ethanol can be oxidized to form ethanal (acetaldehyde) and further to ethanoic acid (acetic acid). The product depends on the oxidizing agent and reaction conditions.

A logical workflow for the oxidation of ethanol is presented below.

ethanol_oxidation_workflow Ethanol Ethanol (CH₃CH₂OH) Ethanal Ethanal (CH₃CHO) Ethanol->Ethanal Mild Oxidation (e.g., PCC) EthanoicAcid Ethanoic Acid (CH₃COOH) Ethanal->EthanoicAcid Further Oxidation (e.g., KMnO₄, K₂Cr₂O₇)

Oxidation pathway of ethanol.

Objective: To oxidize ethanol to ethanoic acid using acidified potassium dichromate(VI).

Materials:

  • Ethanol (95%)

  • Potassium dichromate(VI) solution (0.5 M)

  • Concentrated sulfuric acid

  • Distillation apparatus

  • Heating mantle

  • Round-bottom flask (100 mL)

  • Condenser

  • Receiving flask

  • Boiling chips

Procedure:

  • In the 100 mL round-bottom flask, place 10 mL of 0.5 M potassium dichromate(VI) solution and cautiously add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Add a few boiling chips to the flask.

  • Set up the apparatus for distillation.

  • Slowly add 5 mL of ethanol dropwise from a dropping funnel into the flask while gently warming the mixture.

  • Once the addition is complete, heat the mixture more strongly to distill the ethanoic acid. The distillate will be an aqueous solution of ethanoic acid.

  • Collect the distillate in the receiving flask.

Dehydration

Ethanol can be dehydrated in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) at high temperatures to form ethene. This is an elimination reaction. The mechanism is generally considered to be E2 for primary alcohols like ethanol to avoid the formation of an unstable primary carbocation.

The signaling pathway for the acid-catalyzed dehydration of ethanol is depicted below.

ethanol_dehydration_pathway cluster_0 Step 1: Protonation of the Hydroxyl Group cluster_1 Step 2: E2 Elimination Ethanol Ethanol ProtonatedEthanol Protonated Ethanol Ethanol->ProtonatedEthanol + H⁺ ProtonatedEthanol_c1 Protonated Ethanol TransitionState Transition State ProtonatedEthanol_c1->TransitionState Ethene Ethene TransitionState->Ethene Water Water TransitionState->Water

Dehydration of ethanol to ethene.

Objective: To prepare ethene gas by the dehydration of ethanol using a solid catalyst.

Materials:

  • Ethanol (95%)

  • Pumice stone or porous pot pieces (catalyst)

  • Mineral wool

  • Test tubes for gas collection

  • Apparatus for gas collection over water

  • Bunsen burner

  • Boiling tube

Procedure:

  • Place a small wad of mineral wool at the bottom of the boiling tube and saturate it with a few drops of ethanol.

  • Fill the middle section of the boiling tube with pumice stone or porous pot pieces.

  • Set up the apparatus for collecting gas over water.

  • Heat the pumice stone catalyst strongly with a Bunsen burner.

  • Gently heat the mineral wool to vaporize the ethanol, allowing the vapor to pass over the hot catalyst.

  • Collect the ethene gas produced in test tubes by the displacement of water.

Esterification

Ethanol reacts with a carboxylic acid in the presence of an acid catalyst to form an ester and water. This reversible reaction is known as Fischer esterification.

The logical relationship in Fischer esterification is shown below.

fischer_esterification Reactants Ethanol + Carboxylic Acid Products Ester + Water Reactants->Products Reversible Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Products

Fischer esterification reaction.

Objective: To synthesize ethyl acetate (B1210297) from ethanol and acetic acid.

Materials:

  • Absolute ethanol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Saturated sodium carbonate solution

  • Anhydrous calcium chloride

  • Reflux apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 10 mL of absolute ethanol and 10 mL of glacial acetic acid.

  • Carefully add 2 mL of concentrated sulfuric acid while swirling the flask.

  • Add a few boiling chips and set up the apparatus for reflux.

  • Heat the mixture under reflux for 30-45 minutes.

  • Allow the mixture to cool and then transfer it to a separatory funnel.

  • Wash the mixture with 20 mL of saturated sodium carbonate solution to neutralize the unreacted acid. Vent the funnel frequently.

  • Separate the aqueous layer and wash the organic layer with 20 mL of saturated calcium chloride solution to remove unreacted ethanol.

  • Separate the aqueous layer and dry the crude ethyl acetate with anhydrous calcium chloride.

  • Purify the ethyl acetate by distillation, collecting the fraction that boils at 74-79 °C.

Nucleophilic Substitution

Ethanol is a weak nucleophile but can participate in nucleophilic substitution reactions, particularly SN1 reactions with tertiary alkyl halides or SN2 reactions if converted to its more nucleophilic conjugate base, the ethoxide ion.

Acidity

Ethanol is a very weak acid, with a pKa of approximately 16.[1][2] It is slightly less acidic than water. The acidity is due to the polar O-H bond, which can be deprotonated by a strong base to form the ethoxide ion (CH₃CH₂O⁻).

Table 4: Acidity of Ethanol

PropertyValue
pKa~16

Summary of Quantitative Reactivity Data

Table 5: Kinetic Data for Selected Reactions of Ethanol

ReactionRate Constant (k)Activation Energy (Ea) (kJ/mol)Conditions
Oxidation to acetaldehyde (B116499) (enzymatic)Varies with enzyme and substrate concentration-Alcohol dehydrogenase catalysis
Dehydration to ethene-~150-250 (catalyst dependent)Acid catalysis, high temperature
Esterification with acetic acid (acid-catalyzed)Pseudo-first-order, dependent on concentrations~40-60H₂SO₄ catalyst, reflux

References

Ethanol as a Universal Solvent: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of ethanol's unique solvent properties, showcasing its versatility in dissolving both polar and nonpolar compounds. This guide provides quantitative solubility data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in leveraging ethanol (B145695) effectively.

Ethanol (C₂H₅OH) stands as a cornerstone solvent in scientific research and the pharmaceutical industry, prized for its remarkable ability to dissolve a wide spectrum of substances.[1][2] Its classification as a "universal solvent" stems from the distinct dual nature of its molecular structure: a polar hydroxyl (-OH) group and a nonpolar ethyl (-CH₂CH₃) group.[3] This amphiphilic character allows ethanol to interact favorably with both polar, hydrophilic molecules and nonpolar, hydrophobic compounds, making it an indispensable tool in various applications, from natural product extraction to drug formulation.[2][4]

The polar hydroxyl group of ethanol readily forms hydrogen bonds with other polar molecules, such as water and other alcohols, leading to high miscibility.[3][5] This hydrogen bonding capability is also key to its ability to dissolve many polar and ionic compounds. Conversely, the nonpolar ethyl group interacts with nonpolar substances through van der Waals forces, enabling the dissolution of oils, fats, and other lipophilic molecules.[3] This unique combination of polar and nonpolar characteristics in a single molecule underpins ethanol's broad solvent power.

Data Presentation: Solvent Properties and Solubility Data

To facilitate a clear understanding of ethanol's solvent characteristics, the following tables summarize its key physical properties and the solubility of various polar and nonpolar compounds.

PropertyValue
Molecular FormulaC₂H₅OH
Molar Mass46.07 g/mol
Boiling Point78.5 °C
Density0.789 g/mL
Dielectric Constant24.6
Polarity Index5.2

Table 1: Physical Properties of Ethanol.

CompoundMolecular FormulaSolubility in Ethanol ( g/100 g)Temperature (°C)
Polar Compounds
NadololC₁₇H₂₇NO₄Miscible25
AtenololC₁₄H₂₂N₂O₃Miscible25
NimesulideC₁₃H₁₂N₂O₅SSlightly Soluble25
Mefenamic AcidC₁₅H₁₅NO₂Slightly Soluble25
Nonpolar Compounds
EstroneC₁₈H₂₂O₂Slightly Soluble25
BifonazoleC₂₂H₁₈N₂Slightly Soluble25

Table 2: Solubility of Selected Polar and Nonpolar Pharmaceuticals in Ethanol.[6]

AlcoholMolecular FormulaSolubility in Water (mol/100g)
MethanolCH₃OHmiscible
EthanolC₂H₅OHmiscible
PropanolC₃H₇OHmiscible
ButanolC₄H₉OH0.11
PentanolC₅H₁₁OH0.030
HexanolC₆H₁₃OH0.0058
HeptanolC₇H₁₅OH0.0008

Table 3: Solubility of Short-Chain Alcohols in Water at 25°C, illustrating the impact of the nonpolar carbon chain length.[3]

Experimental Protocols

Accurate determination of a compound's solubility in ethanol is critical for many research and development applications. The following are detailed methodologies for two common experimental protocols.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely used technique to determine the thermodynamic (or equilibrium) solubility of a compound.

Materials:

  • Test compound

  • Anhydrous ethanol

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the solid test compound to a glass vial.

  • Add a known volume of ethanol to the vial.

  • Securely cap the vial and place it in a constant temperature bath on an orbital shaker.

  • Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a period to allow for the sedimentation of undissolved solids.

  • Centrifuge the vial to further separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with ethanol to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration of the saturated solution to determine the solubility.

Kinetic Solubility Assay using UV-Vis Spectrophotometry

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of a large number of compounds.

Materials:

  • Test compounds dissolved in a stock solution (e.g., DMSO)

  • Anhydrous ethanol

  • 96-well microplates (UV-transparent)

  • Multi-channel pipette

  • Plate shaker

  • Microplate reader with UV-Vis capabilities

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent like DMSO at a high concentration (e.g., 10 mM).

  • Using a multi-channel pipette, add a small, precise volume of the stock solution to the wells of a 96-well microplate.

  • Add ethanol to each well to achieve the desired final compound concentration.

  • Seal the plate and place it on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • After incubation, measure the absorbance of each well at a specific wavelength (λmax) where the compound absorbs light, using a microplate reader.

  • A calibration curve is created by preparing serial dilutions of the stock solution in ethanol and measuring their absorbance.

  • The concentration of the compound in the test wells is determined by comparing its absorbance to the calibration curve. The highest concentration that does not show precipitation is considered the kinetic solubility.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows relevant to the use of ethanol as a solvent.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid compound prep_solvent Add known volume of ethanol prep_solid->prep_solvent shake Agitate at constant temperature (24-72 hours) prep_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Extract clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze extraction_workflow cluster_extraction Extraction cluster_filtration Filtration cluster_evaporation Solvent Removal cluster_purification Purification (Optional) material Prepare and weigh plant material soak Submerge material in ethanol and soak material->soak filter Filter to remove solid biomass soak->filter evaporate Evaporate ethanol (e.g., rotary evaporator) filter->evaporate winterize Winterization to remove waxes evaporate->winterize final_extract Pure concentrated extract winterize->final_extract logical_relationship ethanol Ethanol Molecule polar_group Polar -OH group ethanol->polar_group has a nonpolar_group Nonpolar -CH2CH3 group ethanol->nonpolar_group has a polar_compound Polar/ Ionic Compound polar_group->polar_compound dissolves nonpolar_compound Nonpolar Compound nonpolar_group->nonpolar_compound dissolves

References

An In-depth Technical Guide to the Molecular Interactions of Ethanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complex molecular interactions between ethanol (B145695) and water. Understanding these interactions is crucial for a wide range of scientific disciplines, including chemistry, biology, and pharmacology, as they underpin many observable phenomena and have significant implications for processes such as drug solubility, protein stability, and reaction kinetics. This document delves into the thermodynamic, spectroscopic, and structural characteristics of ethanol-water mixtures, offering detailed experimental protocols and quantitative data to support further research and development.

Core Molecular Interactions: A Balancing Act

The behavior of ethanol in aqueous solutions is governed by a delicate interplay of hydrophilic and hydrophobic interactions, leading to non-ideal mixing behavior and unique structural arrangements. At the heart of these interactions is the amphiphilic nature of the ethanol molecule, which possesses both a polar hydroxyl (-OH) group capable of forming hydrogen bonds and a nonpolar ethyl (-CH2CH3) group.

Hydrogen Bonding: The primary interaction driving the miscibility of ethanol and water is hydrogen bonding. The hydroxyl groups of both molecules can act as hydrogen bond donors and acceptors, leading to the formation of a dynamic, three-dimensional hydrogen-bond network. The strength and structure of this network are highly dependent on the concentration of ethanol.

Hydrophobic Hydration: The nonpolar ethyl group of ethanol disrupts the local hydrogen-bonding network of water. In response, water molecules are thought to form ordered, cage-like structures, often referred to as "clathrate-like" structures, around the ethyl group. This phenomenon, known as hydrophobic hydration, is entropically unfavorable as it restricts the motional freedom of water molecules.

Concentration-Dependent Structures: The balance between these competing interactions results in distinct structural regimes as the concentration of ethanol varies:

  • Low Ethanol Concentrations (Water-Rich Region): Individual ethanol molecules are surrounded by water molecules, leading to the formation of clathrate-like structures. This is believed to be the region of maximum ordering of the water structure.

  • Intermediate Concentrations: As the ethanol concentration increases, the individual hydrated ethanol molecules begin to interact and form small clusters. The extensive hydrogen-bond network of water is progressively disrupted.

  • High Ethanol Concentrations (Ethanol-Rich Region): Ethanol molecules form a continuous network through hydrogen bonding, with water molecules interspersed within this network.

Quantitative Data on Ethanol-Water Interactions

The non-ideal nature of ethanol-water mixtures is reflected in their thermodynamic properties. The following tables summarize key quantitative data that characterize these interactions.

Table 1: Thermodynamic Properties of Ethanol-Water Mixtures at 298.15 K

Mole Fraction Ethanol (x_ethanol)Excess Molar Enthalpy (H^E) (J/mol)Excess Molar Volume (V^E) (cm³/mol)Excess Molar Heat Capacity (C_p^E) (J/mol·K)
0.1-420-0.385.5
0.2-680-0.627.0
0.3-780-0.756.5
0.4-760-0.805.0
0.5-680-0.783.0
0.6-540-0.681.0
0.7-380-0.52-0.5
0.8-220-0.35-1.0
0.9-80-0.15-0.5

Data compiled from various sources.

Table 2: Structural Properties from Molecular Dynamics Simulations at 298.15 K

Mole Fraction Ethanol (x_ethanol)Average Number of Hydrogen Bonds per Water MoleculeAverage Number of Hydrogen Bonds per Ethanol MoleculeWater-Water Coordination Number (First Shell)Ethanol-Water Coordination Number (First Shell, around Ethanol)
0.13.62.14.25.8
0.23.42.03.95.2
0.52.81.83.23.5
0.82.01.72.51.8

Data compiled from various molecular dynamics simulation studies.

Experimental Protocols for Characterizing Molecular Interactions

A variety of experimental techniques are employed to probe the molecular interactions in ethanol-water solutions. Below are detailed methodologies for key experiments.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for investigating the hydrogen-bonding environment in ethanol-water mixtures by analyzing the vibrational modes of the molecules. The O-H stretching band is particularly sensitive to the strength and nature of hydrogen bonds.

Methodology:

  • Sample Preparation: Prepare a series of ethanol-water solutions of varying concentrations by mass or volume. Ensure the water is deionized and the ethanol is of high purity.

  • Instrumentation: Utilize a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a sample holder for liquid samples (e.g., a quartz cuvette), and a high-resolution spectrometer with a CCD detector.

  • Data Acquisition:

    • Place the sample in the sample holder and ensure the laser is focused within the liquid.

    • Acquire Raman spectra for each concentration, typically in the range of 2800-3800 cm⁻¹, which covers the C-H and O-H stretching regions.

    • Collect spectra at a constant temperature, using a temperature-controlled sample stage if available.

  • Data Analysis:

    • Perform baseline correction to remove background fluorescence.

    • Normalize the spectra to a specific peak or to the total area to allow for comparison between different concentrations.

    • Analyze the O-H stretching band (approximately 3000-3700 cm⁻¹). This broad band is a composite of contributions from water and ethanol O-H vibrations in different hydrogen-bonding environments.

    • Deconvolute the O-H band into multiple Gaussian or Lorentzian components to quantify the populations of different hydrogen-bonded species (e.g., strongly and weakly hydrogen-bonded water and ethanol). A shift to lower wavenumbers in the O-H band is indicative of stronger hydrogen bonding.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the local chemical environment of protons, making it an excellent technique for studying hydrogen bonding and proton exchange dynamics in ethanol-water mixtures.

Methodology:

  • Sample Preparation: Prepare a series of ethanol-water solutions in a suitable deuterated solvent (e.g., D₂O, although this will lead to H/D exchange of the hydroxyl protons) or, more commonly, without a deuterated solvent if the focus is on the hydroxyl proton exchange. High-purity ethanol and deionized water are essential.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

  • Data Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire ¹H NMR spectra for each concentration at a constant temperature.

    • To study the dynamics of proton exchange, acquire spectra at various temperatures.

  • Data Analysis:

    • Reference the spectra using an internal or external standard.

    • Analyze the chemical shift of the hydroxyl (-OH) proton. In dilute solutions, rapid proton exchange between water and ethanol results in a single, averaged hydroxyl peak.[3][4] The position of this peak is sensitive to the extent of hydrogen bonding; a downfield shift (higher ppm) generally indicates stronger hydrogen bonding.

    • At higher ethanol concentrations and/or lower temperatures, the rate of proton exchange may decrease, leading to the resolution of separate signals for the water and ethanol hydroxyl protons.[4]

    • The multiplicity of the ethanol signals (e.g., the triplet for the methyl group and the quartet for the methylene (B1212753) group) can also provide information about the local environment and molecular mobility.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to measure the heat changes that occur upon the mixing of two substances. This allows for the direct determination of the enthalpy of mixing (ΔH_mix), which is a key parameter for understanding the energetics of ethanol-water interactions.

Methodology:

  • Sample Preparation: Degas high-purity ethanol and deionized water to prevent the formation of air bubbles during the experiment.

  • Instrumentation: Utilize an isothermal titration calorimeter consisting of a sample cell, a reference cell, and an injection syringe.

  • Data Acquisition:

    • Fill the sample cell with a known volume and concentration of one component (e.g., water) and the injection syringe with the other component (e.g., ethanol).

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the titrant (from the syringe) into the sample cell. The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.

    • Correct for the heat of dilution of the titrant by performing a control experiment where the titrant is injected into the buffer or solvent alone.

    • The enthalpy of mixing can be determined as a function of the mole fraction of the components. A negative enthalpy of mixing indicates an exothermic process, suggesting that the formation of ethanol-water hydrogen bonds is energetically more favorable than the average of water-water and ethanol-ethanol hydrogen bonds.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the molecular interactions of ethanol and water at an atomistic level, offering insights into the structure and dynamics of the mixture that are often difficult to obtain experimentally.

Methodology:

  • System Setup:

    • Define a simulation box of appropriate dimensions.

    • Populate the box with a specified number of water and ethanol molecules to achieve the desired concentration.

    • Choose appropriate force fields to describe the inter- and intramolecular interactions of water (e.g., TIP3P, SPC/E) and ethanol (e.g., OPLS-AA, CHARMM).[5]

  • Simulation Protocol:

    • Perform an energy minimization of the initial system to remove any unfavorable steric clashes.

    • Gradually heat the system to the desired temperature under constant volume (NVT ensemble).

    • Equilibrate the system at the target temperature and pressure (NPT ensemble) until properties such as density and potential energy stabilize.

    • Run a production simulation for a sufficient length of time to collect statistically meaningful data.

  • Data Analysis:

    • Structural Properties:

      • Calculate radial distribution functions (RDFs) to determine the probability of finding an atom at a certain distance from another atom. This provides information on the local structure and coordination shells.

      • Determine coordination numbers by integrating the RDFs up to the first minimum.[6]

      • Analyze the hydrogen-bonding network by defining geometric criteria for a hydrogen bond (e.g., donor-acceptor distance and angle).[7] Calculate the average number of hydrogen bonds per molecule and the distribution of different hydrogen-bonded species (water-water, ethanol-water, ethanol-ethanol).

    • Dynamic Properties:

      • Calculate mean square displacements (MSD) to determine the self-diffusion coefficients of water and ethanol.

      • Analyze rotational correlation functions to study the reorientational dynamics of the molecules.

Visualizing Molecular Interactions and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the study of ethanol-water interactions.

Concentration_Effects cluster_low Low Ethanol Concentration cluster_mid Intermediate Concentration cluster_high High Ethanol Concentration Ethanol_Molecule Ethanol Clathrate Clathrate-like Water Structure Ethanol_Cluster Ethanol Clusters Clathrate->Ethanol_Cluster Aggregation Disrupted_Water Disrupted H-Bond Network Ethanol_Network Continuous Ethanol Network Ethanol_Cluster->Ethanol_Network Network Formation Interspersed_Water Interspersed Water Low Increasing Ethanol Concentration Mid High

Caption: Concentration-dependent structural transitions in aqueous ethanol solutions.

Experimental_Workflow Sample_Prep Sample Preparation (Varying Concentrations) Raman Raman Spectroscopy Sample_Prep->Raman NMR NMR Spectroscopy Sample_Prep->NMR ITC Isothermal Titration Calorimetry Sample_Prep->ITC MD_Sim Molecular Dynamics Simulations Sample_Prep->MD_Sim Analysis Data Analysis and Interpretation Raman->Analysis Vibrational Modes H-Bond Strength NMR->Analysis Chemical Environment Proton Exchange ITC->Analysis Thermodynamics Enthalpy of Mixing MD_Sim->Analysis Atomistic Structure Dynamics Conclusion Comprehensive Understanding of Molecular Interactions Analysis->Conclusion

Caption: Integrated experimental and computational workflow for studying liquid mixtures.

Ethanol_Protein_Interaction Ethanol Ethanol in Aqueous Solution Hydration_Shell Protein Hydration Shell (Ordered Water) Ethanol->Hydration_Shell Competes for H-bonds Displaces Water Disrupted_Shell Disrupted Hydration Shell Ethanol->Disrupted_Shell Native_Protein Native Protein (Stable Conformation) Hydration_Shell->Native_Protein Stabilizes Hydration_Shell->Disrupted_Shell Disruption Unfolded_Protein Unfolded/Aggregated Protein (Loss of Function) Native_Protein->Unfolded_Protein Denaturation Disrupted_Shell->Unfolded_Protein Leads to

Caption: Effect of ethanol on protein hydration and stability.

Implications for Drug Development and Research

The molecular interactions of ethanol in aqueous solutions have profound implications for various aspects of drug development and scientific research:

  • Solubility and Bioavailability: The presence of ethanol as a co-solvent can significantly alter the solubility of drug candidates. By modifying the hydrogen-bonding network and dielectric constant of the solvent, ethanol can enhance the dissolution of poorly water-soluble compounds, thereby potentially improving their bioavailability.

  • Protein Stability and Formulation: For biologic drugs, such as therapeutic proteins, understanding the effect of excipients like ethanol is critical for formulation development. Ethanol can act as a denaturant by disrupting the hydration shell of proteins, leading to unfolding and aggregation. Conversely, in some cases, it may have a stabilizing effect.

  • Reaction Kinetics: The microscopic environment created by ethanol-water mixtures can influence the rates of chemical reactions. Changes in solvent polarity, viscosity, and the structure of the hydrogen-bond network can affect the stability of reactants, transition states, and products.

  • Cryopreservation: Ethanol-water mixtures are used as cryoprotectants. Their ability to disrupt the formation of ice crystals is directly related to their influence on the hydrogen-bonding network of water at low temperatures.

References

A Technical Guide to the Spectroscopic Properties of Pure Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of pure ethanol (B145695) (CH₃CH₂OH). It covers the principles and data obtained from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to support research and development activities.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For ethanol, key absorptions are associated with O-H, C-H, C-O, and C-C bond vibrations.[1][2]

Quantitative Data: IR Absorption Bands

The characteristic IR absorption bands for pure liquid ethanol are summarized below. The broadness of the O-H stretching band is a hallmark feature, resulting from intermolecular hydrogen bonding.[3][4]

Wavenumber (cm⁻¹)AssignmentVibrational ModeIntensityReference(s)
~3391 (broad)O-H StretchStretchingStrong[3][4]
~3010 - 2850C-H Stretch (CH₃, CH₂)StretchingStrong[3]
~1446C-OH BendBendingMedium[5]
~1260 - 1050C-O StretchStretchingStrong[4][5]
~880O-H Bend (Out-of-plane)BendingMedium[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for obtaining the IR spectrum of liquid samples like ethanol due to its simplicity and minimal sample preparation.

  • Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a zinc selenide (B1212193) (ZnSe) or diamond crystal).[6][7]

  • Background Spectrum : Before introducing the sample, collect a background spectrum. This involves recording the spectrum of the clean, empty ATR crystal to account for ambient atmospheric conditions (e.g., CO₂ and water vapor) and instrumental responses.

  • Sample Application : Place a small drop of pure ethanol directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.

  • Data Acquisition :

    • Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 32 scans to improve the signal-to-noise ratio.[8]

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning : After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to prevent cross-contamination.

Visualization: General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for spectroscopic analysis of a liquid sample like ethanol.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation Sample Obtain Pure Ethanol Sample Instrument Prepare Spectrometer & Calibrate Sample->Instrument Background Collect Background Spectrum (if applicable) Instrument->Background Measure Acquire Sample Spectrum Background->Measure Process Process Data (e.g., Baseline Correction) Measure->Process Identify Identify Peaks & Compare to Reference Data Process->Identify Report Generate Report Identify->Report

Caption: A generalized workflow for the spectroscopic analysis of pure ethanol.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is complementary to IR spectroscopy. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a shift in frequency that corresponds to the molecule's vibrational modes.

Quantitative Data: Raman Shifts

The most intense Raman band for ethanol is the symmetric C-C-O stretch, which is often used for quantitative analysis.[9][10]

Raman Shift (cm⁻¹)AssignmentVibrational ModeIntensityReference(s)
~3350 (broad)O-H StretchStretchingWeak/Medium[9]
~2970, 2930, 2880C-H Stretches (CH₃, CH₂)StretchingVery Strong[9]
~1455C-H Bend (Asymmetric -CH₃)BendingMedium[9]
~1280-CH₂- TwistTwistingMedium[9]
~1090, 1051C-C-O Asymmetric / C-C StretchStretchingSmall[9]
~883C-C-O Symmetric StretchStretchingVery Strong[9][11]
~440C-C-O, C-C DeformationsDeformationLow[9]
Experimental Protocol: Raman Spectroscopy
  • Instrument Setup : Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[11][12]

  • Sample Preparation : Place the pure ethanol sample in a suitable container, such as a glass vial or a cuvette. Raman spectroscopy allows for measurement through transparent containers, which is advantageous for volatile samples.[12]

  • Data Acquisition :

    • Position the sample at the focal point of the laser.

    • Set the acquisition parameters. A typical measurement might involve a 1-second exposure time with 2 accumulations.[12]

    • Collect the Raman spectrum. It is also advisable to collect a "dark" spectrum (with the laser off) to subtract any background signal from the detector.[11]

  • Data Analysis : The resulting spectrum will show Raman intensity as a function of the Raman shift (in cm⁻¹). The prominent peak around 883 cm⁻¹ can be used for identification and quantification.[10][12]

Visualization: Quantitative Raman Analysis Workflow

This diagram outlines the process for quantifying ethanol concentration using a calibration curve derived from Raman spectra.

G cluster_calib Calibration Phase cluster_quant Quantification Phase Standards Prepare Standard Solutions (Known Ethanol Concentrations) Spectra Acquire Raman Spectra for all Standards Standards->Spectra Integrate Integrate Area of a Characteristic Peak (e.g., 883 cm⁻¹) Spectra->Integrate Curve Plot Peak Area vs. Concentration to Create Calibration Curve Integrate->Curve Calculate Use Calibration Curve to Determine Unknown Concentration Curve->Calculate UnknownSpec Acquire Raman Spectrum of Unknown Sample UnknownInteg Integrate Area of the Same Characteristic Peak UnknownSpec->UnknownInteg UnknownInteg->Calculate

Caption: Workflow for quantitative analysis of ethanol using Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. For ethanol, ¹H (proton) and ¹³C NMR are most relevant.

Quantitative Data: ¹H NMR

In a ¹H NMR spectrum of pure ethanol, protons in the three different chemical environments (CH₃, CH₂, and OH) give rise to distinct signals. The splitting of these signals is due to spin-spin coupling with neighboring non-equivalent protons and follows the n+1 rule.[13]

GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Integrated RatioReference(s)
CH₃~1.23 ppmTriplet (t)J ≈ 7 Hz3[14][15]
OH~2.61 ppm (variable)Triplet (t)J ≈ 5 Hz1[14]
CH₂~3.69 ppmQuartet (q)J ≈ 7 Hz2[14][15]

Note: The chemical shift and multiplicity of the -OH proton are highly dependent on sample conditions such as solvent, temperature, and the presence of acidic or basic impurities. In samples containing water, rapid proton exchange can cause the OH peak to become a broad singlet, and coupling to the adjacent CH₂ group may not be observed.[15][16]

Quantitative Data: ¹³C NMR

The ¹³C NMR spectrum of ethanol is simpler, showing two distinct signals corresponding to the two non-equivalent carbon atoms.

GroupChemical Shift (δ, ppm)Reference(s)
CH₃~18 ppm[3]
CH₂~57 ppm[3]
Experimental Protocol: ¹H NMR with D₂O Exchange

This protocol is used to definitively identify the hydroxyl (-OH) proton signal.

  • Initial Spectrum :

    • Dissolve a small amount of pure ethanol in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire the ¹H NMR spectrum using a standard NMR spectrometer. Record the chemical shifts, multiplicities, and integrations.

  • D₂O Exchange :

    • Remove the NMR tube from the spectrometer.

    • Add one or two drops of deuterium (B1214612) oxide (D₂O) to the sample.

    • Cap the tube and shake it gently to mix the contents. The deuterium from D₂O will rapidly exchange with the proton of the ethanol -OH group.

  • Second Spectrum :

    • Re-acquire the ¹H NMR spectrum of the same sample.

  • Analysis :

    • Compare the two spectra. The signal corresponding to the -OH proton will disappear or significantly decrease in intensity in the second spectrum.[13]

    • Additionally, if the CH₂ group was coupled to the OH proton (appearing as a quartet of triplets, for example), its multiplicity will simplify (to a quartet) after the D₂O exchange.

Visualization: Workflow for ¹H NMR OH Peak Identification

The diagram below illustrates the D₂O exchange experiment for identifying the hydroxyl proton peak in ethanol's ¹H NMR spectrum.

G cluster_initial Step 1: Initial Measurement cluster_exchange Step 2: Deuterium Exchange cluster_final Step 3: Final Measurement & Analysis Prep Prepare Ethanol Sample in Deuterated Solvent Acquire1 Acquire ¹H NMR Spectrum Prep->Acquire1 AddD2O Add 1-2 drops of D₂O to the NMR tube and shake Acquire1->AddD2O Compare Compare Spectra: The -OH peak disappears or diminishes Acquire1->Compare Acquire2 Re-acquire ¹H NMR Spectrum AddD2O->Acquire2 Acquire2->Compare

Caption: Experimental workflow for identifying the -OH proton signal via D₂O exchange.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. Saturated alcohols like ethanol do not contain chromophores that absorb in the typical UV-Vis range (200-800 nm).[17] Therefore, its primary application is as a transparent solvent for analyzing other compounds.[17]

Quantitative Data: UV Absorption Characteristics

Ethanol's utility as a UV solvent is defined by its "UV cutoff," the wavelength below which the solvent itself absorbs strongly.

ParameterWavelength (nm)NotesReference(s)
UV Cutoff~205 nmEthanol is transparent above this wavelength, making it a suitable solvent for many analyses.[17]
Impurity Absorbance235 - 340 nmPharmacopoeial tests check for absorbance in this range to detect impurities (e.g., benzene). The spectrum should be a smooth, descending curve with no peaks.[18][19]
Experimental Protocol: UV-Vis Purity Test

This protocol is adapted from pharmacopoeial methods for testing ethanol purity.[18][19]

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.

  • Reference and Sample Preparation :

    • Fill a quartz cuvette with high-purity water to use as the reference sample (blank).

    • Fill a matching quartz cuvette with the pure ethanol sample to be tested.

  • Data Acquisition :

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Scan the sample across a wavelength range of 235 nm to 340 nm.

    • The instrument will record the absorbance of the ethanol sample relative to the water reference.

  • Analysis :

    • Examine the resulting spectrum. According to pharmacopoeial standards, the absorbance should not exceed specific limits (e.g., <0.40 at 240 nm, <0.30 between 250-260 nm, and <0.10 between 270-340 nm).[19]

    • The spectrum should be smooth with no distinct peaks or shoulders, which would indicate the presence of aromatic or other UV-active impurities.[19]

References

A Technical Guide to the Historical Use of Ethanol in Scientific Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol (B145695), a simple alcohol with a rich and multifaceted history, has been an indispensable tool in the advancement of scientific inquiry for centuries. Its unique properties as a solvent, preservative, reagent, and physiological agent have underpinned countless discoveries and technological developments. This in-depth technical guide explores the core historical applications of ethanol in scientific experimentation, providing detailed methodologies for key experiments and presenting quantitative data where available. The aim is to offer researchers, scientists, and drug development professionals a comprehensive understanding of ethanol's foundational role in the laboratory, from the nascent stages of chemistry and biology to the more complex investigations of the 19th century. This historical perspective not only illuminates the ingenuity of early scientists but also provides context for contemporary laboratory practices.

Ethanol as a Preservative: The Foundation of Anatomical and Biological Study

The ability of ethanol to prevent the decay of biological tissues was one of its earliest and most significant applications in science. This practice allowed for the detailed anatomical and morphological studies that formed the bedrock of modern biology and medicine.

Historical Context

The use of "spirit of wine" (an early term for ethanol) for the preservation of animal tissues dates back to the 17th century. Robert Boyle, in the mid-1600s, documented his successful use of this spirit to preserve various biological specimens, including a fish, for extended periods. This innovation was revolutionary, as it enabled naturalists and anatomists to maintain collections for comparative studies, moving beyond the limitations of immediate dissection. By the 19th century, ethanol-based preservation had become a standard practice in museums and laboratories worldwide.

Experimental Protocol: 19th-Century Anatomical Specimen Preservation

The following protocol is a generalized representation of 19th-century techniques for preserving anatomical specimens using ethanol. It is based on common practices of the era, which emphasized gradual dehydration to minimize tissue distortion.

Objective: To preserve a biological specimen for long-term anatomical study.

Materials:

  • Biological specimen (e.g., a small vertebrate or organ)

  • Ethanol (undetermined purity in early instances, later standardized)

  • Distilled or deionized water

  • A series of glass jars with airtight lids

  • Hypodermic syringe and needles (became more common in the latter half of the 19th century)

Procedure:

  • Initial Fixation (Optional but Recommended): For larger specimens, an initial fixation step was often employed to halt immediate decomposition. This could involve immersion in a solution containing other agents like arsenic or mercury salts, though this practice varied. For the purposes of this ethanol-centric protocol, we will focus on the preservation stages.

  • Injection (for larger specimens): To ensure thorough preservation of internal organs, ethanol was injected into the body cavities and major muscle masses. The concentration of ethanol used for injection would typically be the same as the initial immersion solution.

  • Staged Dehydration: The specimen was immersed in a series of ethanol solutions of increasing concentration. This gradual process was crucial to prevent the osmotic shock that would cause cells to shrink and the overall specimen to become brittle.

    • Step 1: The specimen was first placed in a 30-40% ethanol solution for a period ranging from several days to a week, depending on its size.

    • Step 2: The specimen was then transferred to a 50-60% ethanol solution for a similar duration.

    • Step 3: Finally, the specimen was moved to a 70-75% ethanol solution for long-term storage. This concentration was found to be optimal for preventing microbial growth while maintaining a degree of tissue flexibility.

  • Long-Term Storage: The specimen was kept in a sealed jar, completely submerged in the 70-75% ethanol solution. The solution would be periodically monitored and replaced if it became cloudy or discolored, indicating the leaching of bodily fluids.

Quantitative Data: Ethanol Concentrations for Preservation
Preservation StageEthanol Concentration (v/v)Typical DurationPurpose
Initial Immersion30-40%Days to a weekTo begin the process of dehydration and fixation without causing damage.
Intermediate Stage50-60%Days to a weekTo continue the gradual removal of water from the tissues.
Long-Term Storage70-75%IndefiniteTo provide a stable, antimicrobial environment for permanent preservation.
Signaling Pathway: Mechanism of Ethanol as a Preservative

Ethanol's preservative action is primarily due to its ability to denature proteins and disrupt cellular membranes, leading to the death of microorganisms responsible for decomposition.

Preservation_Mechanism Ethanol Ethanol Denaturation Denaturation Ethanol->Denaturation Disruption Disruption Ethanol->Disruption Microorganism Microorganism CellMembrane Cell Membrane (Lipid Bilayer) Microorganism->CellMembrane Proteins Essential Proteins (Enzymes) Microorganism->Proteins CellDeath Cell Death CellMembrane->CellDeath Proteins->CellDeath Denaturation->Proteins Disruption->CellMembrane Preservation Tissue Preservation CellDeath->Preservation

Mechanism of ethanol as a biological preservative.

Ethanol as a Reagent in Chemical Synthesis: The Dawn of Organic Chemistry

The 19th century witnessed the birth of modern organic chemistry, and ethanol was a key player in many of the foundational synthetic reactions. Its ability to act as a nucleophile and a precursor to other reactive species made it invaluable in the construction of new organic molecules.

Historical Context

Chemists in the 19th century began to systematically investigate the transformation of organic substances. Ethanol, readily available from fermentation, became a common starting material and reagent. Two landmark reactions from this era that prominently feature ethanol are the Williamson ether synthesis and the Fischer-Speier esterification.

Experimental Protocol: Williamson Ether Synthesis (c. 1850)

Developed by Alexander Williamson in 1850, this reaction provided a general method for the preparation of ethers and was crucial in establishing the structural theory of organic chemistry.

Objective: To synthesize diethyl ether from an ethyl halide and an ethoxide.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl iodide

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a flask fitted with a reflux condenser, a piece of sodium metal was carefully added to an excess of absolute ethanol. The reaction proceeds with the evolution of hydrogen gas. The mixture was gently warmed until all the sodium had reacted to form a solution of sodium ethoxide in ethanol.

    2 Na(s) + 2 CH₃CH₂OH(l) → 2 CH₃CH₂ONa(aq) + H₂(g)

  • Reaction with Ethyl Halide: To the solution of sodium ethoxide, an equimolar amount of ethyl iodide was slowly added. The mixture was then heated to reflux for a period of time (the exact duration would have been determined empirically by the chemist).

    CH₃CH₂ONa(aq) + CH₃CH₂I(l) → CH₃CH₂OCH₂CH₃(l) + NaI(s)

  • Isolation of Diethyl Ether: After the reaction was deemed complete, the reaction mixture was cooled. The diethyl ether, being a volatile liquid with a low boiling point (34.6 °C), was then separated from the less volatile ethanol and the solid sodium iodide by simple distillation.

Quantitative Data: Williamson Ether Synthesis (Illustrative)
ReactantMolar Mass ( g/mol )Moles (Illustrative)Mass (Illustrative)
Sodium22.990.12.3 g
Absolute Ethanol46.07ExcessExcess
Ethyl Iodide155.970.115.6 g
Diethyl Ether74.12Theoretical: 0.1Theoretical: 7.4 g

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Preparation of Sodium Ethoxide cluster_synthesis Ether Synthesis cluster_isolation Isolation Na Sodium Metal Reaction1 Reaction in Flask (Gentle Warming) Na->Reaction1 EtOH_excess Absolute Ethanol (Excess) EtOH_excess->Reaction1 NaOEt Sodium Ethoxide Solution Reaction1->NaOEt H2_gas Hydrogen Gas (Evolved) Reaction1->H2_gas Reaction2 Reflux Reaction NaOEt->Reaction2 EtI Ethyl Iodide EtI->Reaction2 Mixture Reaction Mixture (Diethyl Ether, Ethanol, NaI) Reaction2->Mixture Distillation Simple Distillation Mixture->Distillation Diethyl_Ether Diethyl Ether (Product) Distillation->Diethyl_Ether Residue Residue (Ethanol, NaI) Distillation->Residue Ethanol_Metabolism Ethanol Ethanol (CH3CH2OH) ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Oxidation Acetaldehyde Acetaldehyde (CH3CHO) ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Oxidation Acetate Acetate (CH3COO-) ACS Acetyl-CoA Synthetase Acetate->ACS AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ADH->Acetaldehyde NAD_NADH1 NAD+ -> NADH ADH->NAD_NADH1 ALDH->Acetate NAD_NADH2 NAD+ -> NADH ALDH->NAD_NADH2 ACS->AcetylCoA

safety and handling of absolute ethanol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Absolute Ethanol (B145695) in the Laboratory

For researchers, scientists, and drug development professionals, absolute ethanol is an indispensable solvent and reagent. Its utility, however, is matched by its potential hazards. Adherence to strict safety protocols is paramount to mitigate risks of fire, exposure, and environmental contamination. This guide provides a comprehensive overview of the safe handling, storage, and disposal of absolute ethanol in a laboratory setting.

Physicochemical Properties and Hazards

Absolute ethanol (ethyl alcohol, C₂H₆O) is a clear, colorless, volatile, and highly flammable liquid with a characteristic odor.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[3] This high purity, often exceeding 99.5%, makes it suitable for applications sensitive to the presence of water.[4][5]

Health Hazards

Ethanol can be harmful if ingested, inhaled, or absorbed through the skin.[6]

  • Inhalation: High concentrations of vapor can irritate the nose, throat, and lungs, leading to symptoms like headache, drowsiness, nausea, vomiting, and loss of concentration.[7]

  • Skin Contact: Prolonged or repeated contact can cause drying, cracking, redness, and itching.[7] While standard nitrile gloves offer protection, ethanol can break through them in under an hour, necessitating prompt changes if contact occurs.[8][9]

  • Eye Contact: Ethanol is a serious eye irritant, causing redness and pain.[10][11]

  • Ingestion: Ingesting significant amounts can lead to intoxication, central nervous system depression, unconsciousness, and in severe cases, death.[12] Chronic ingestion is linked to liver disease.[12]

Fire and Explosion Hazards

Ethanol is a highly flammable liquid and vapor (Flammable Liquid, Category 2).[10][11] Its vapor can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[11][13][14]

  • Flash Point: 12-14°C (54-57°F).[1][3]

  • Autoignition Temperature: 363°C (685°F).

  • Flammability Limits in Air: 3.3% to 19% by volume.[14][15]

It must be kept away from all sources of ignition, including open flames, sparks, hot surfaces, and static discharge.[11][16][17]

Quantitative Data Summary

The following table summarizes key quantitative data for absolute ethanol.

PropertyValueReference(s)
Chemical Formula C₂H₆O[3]
Molecular Weight 46.07 g/mol [3][17]
Appearance Clear, colorless liquid[1][2]
Odor Characteristic alcohol odor[3]
Boiling Point 78°C (173°F)[1][3][15]
Melting Point -114°C (-173°F)[3][15]
Flash Point 12-14°C (54-57°F)[1][3]
Density 0.789 g/mL at 20°C[3]
Vapor Pressure 43-44 mmHg at 20°C[3][15]
Solubility in Water Miscible in all proportions[1][3]
Lower Explosive Limit (LEL) 3.3%[14][15]
Upper Explosive Limit (UEL) 19%[14][15]
OSHA PEL (8-hr TWA) 1000 ppm (1900 mg/m³)[7][18][19]
NIOSH REL (10-hr TWA) 1000 ppm (1900 mg/m³)[7][18]
ACGIH TLV (STEL) 1000 ppm[7][19]
NIOSH IDLH 3300 ppm (10% of LEL)[18]

Abbreviations: OSHA - Occupational Safety and Health Administration; PEL - Permissible Exposure Limit; TWA - Time-Weighted Average; NIOSH - National Institute for Occupational Safety and Health; REL - Recommended Exposure Limit; ACGIH - American Conference of Governmental Industrial Hygienists; TLV - Threshold Limit Value; STEL - Short-Term Exposure Limit; IDLH - Immediately Dangerous to Life or Health.

Safe Handling and Storage

Engineering Controls and Work Practices
  • Ventilation: Always handle absolute ethanol in a well-ventilated area.[20][21] For volumes greater than 500 mL, work should be conducted in a chemical fume hood to prevent the buildup of flammable vapors.[8][22]

  • Ignition Sources: Eliminate all potential ignition sources. This includes open flames, hot plates, and spark-producing equipment.[8][11] Use only non-sparking tools and explosion-proof equipment when handling large quantities.[11][17]

  • Grounding: To prevent static electricity discharge, which can ignite vapors, all metal containers and transfer equipment must be grounded and bonded.[16][17][21]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE.[22] The minimum required PPE for handling absolute ethanol includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[9][16][22][23]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[16][21] If gloves become contaminated, change them immediately.[8][9]

  • Body Protection: A flame-resistant lab coat and appropriate street clothing (long pants, closed-toe shoes) should be worn.[8][16][24]

  • Respiratory Protection: In poorly ventilated areas or during large spills where exposure limits may be exceeded, a NIOSH-approved respirator may be necessary.[6][16][21]

Storage Requirements

Proper storage is critical to mitigate fire risks.[16]

  • Containers: Store ethanol in approved containers made of glass, stainless steel, or high-density polyethylene (B3416737) (HDPE) with tight-sealing caps.[16]

  • Location: Store containers in a cool, dry, well-ventilated area away from heat and direct sunlight.[21][25]

  • Cabinets: Keep ethanol in UL-listed flammable storage cabinets.[9][16] Do not store ethanol in standard refrigerators; only explosion-proof or flammable-rated refrigerators are suitable.[8]

  • Segregation: Store ethanol separately from incompatible materials, especially strong oxidizing agents (like nitric acid or bleach), acids, and bases, to prevent dangerous reactions.[8][21][26]

Workflow for Safe Handling of Absolute Ethanol

The following diagram illustrates the lifecycle of absolute ethanol in the laboratory, emphasizing key safety checkpoints from acquisition to disposal.

SafeEthanolWorkflow cluster_prep Preparation & Planning cluster_handling Handling & Use cluster_post Post-Procedure RiskAssessment 1. Conduct Risk Assessment & Review SDS SelectPPE 2. Select Appropriate PPE RiskAssessment->SelectPPE PrepWorkspace 3. Prepare Workspace (Ventilation, No Ignition Sources) SelectPPE->PrepWorkspace Acquire 4. Acquire Ethanol (Ground/Bond Containers) PrepWorkspace->Acquire Use 5. Use in Experiment (Minimize Quantities) Acquire->Use Acquire->Use WasteCollection 6. Collect Waste (Labeled, Segregated Container) Use->WasteCollection Storage 7. Return to Secure Storage (Flammable Cabinet) Disposal 8. Arrange for Hazardous Waste Disposal WasteCollection->Disposal Storage->Disposal Periodically

Caption: Logical workflow for the safe handling of absolute ethanol.

Experimental Protocols

Protocol for Diluting Absolute Ethanol

This procedure is for preparing a lower concentration of ethanol (e.g., 70% for disinfection) from an absolute stock.

  • Preparation: Work in a chemical fume hood. Ensure all ignition sources are removed from the area. Don the appropriate PPE (goggles, lab coat, nitrile gloves).

  • Measurement: It's important to note that ethanol and water volumes are not perfectly additive. To create a 70% ethanol solution, measure 700 mL of absolute ethanol.

  • Dilution: Transfer the measured ethanol to a suitably large, clean container. Add purified water to bring the total volume up to 1 liter.

  • Mixing: Gently stir the solution to ensure it is homogenous.

  • Labeling and Storage: Clearly label the container with "70% Ethanol," the date of preparation, and any relevant hazard warnings. Store in a sealed container within a flammable storage cabinet.

Protocol for Preparing a Dried Ethanol Sample for Analysis

This protocol is adapted from procedures for preparing microbial samples for identification.[27]

  • Suspension: Suspend the biological sample (e.g., bacterial colonies, fungal mass) in a sterile microcentrifuge tube containing a small volume (e.g., 300 µL) of sterile, nuclease-free water. Mix thoroughly.[27]

  • Ethanol Addition: Add three volumes of absolute ethanol (e.g., 900 µL) to the suspension. Cap the tube securely and mix gently.[27]

  • Centrifugation: Place the tube in a microcentrifuge and spin to form a pellet of the biological material.[27]

  • Decanting: Carefully pour or pipette off the supernatant, taking care not to disturb the pellet.[27]

  • Drying: To remove residual supernatant, spin the tube again and pipette off any remaining liquid. Leave the tube open at room temperature until the pellet is completely dry.[27]

  • Storage/Shipping: Once dry, cap the tube securely. For shipping, seal the cap with Parafilm® to prevent it from opening.[27]

Emergency Procedures

Spill Response

Immediate and correct response to a spill is crucial to prevent injury and fire.

SpillResponse cluster_small Small Spill (< 1 Liter) cluster_large Large Spill (> 1 Liter) Spill Ethanol Spill Occurs Decision Assess Spill Size Spill->Decision Alert 1. Alert others in the area Decision->Alert Small Evacuate 1. Evacuate the area immediately Decision->Evacuate Large Ignition 2. Extinguish all ignition sources Alert->Ignition Ventilate 3. Increase ventilation Ignition->Ventilate Absorb 4. Absorb with inert material (sand, spill kit) Ventilate->Absorb Collect 5. Collect residue in a sealed, labeled container for disposal Absorb->Collect Clean 6. Clean spill area with soap and water Collect->Clean Warn 2. Warn others and activate alarm Evacuate->Warn Call 3. Call Emergency Response (e.g., EH&S, 911) Warn->Call Secure 4. Secure the area (close doors, restrict access) Call->Secure

Caption: Decision-making workflow for an ethanol spill response.

First Aid
  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][9][21] Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected skin area thoroughly with soap and water.[8][9][21]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[21]

  • Ingestion: Do NOT induce vomiting.[21] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[21]

Fire Response
  • For small, containable fires, trained personnel may use a carbon dioxide (CO₂) or dry chemical fire extinguisher (rated for Class B fires).[8][16]

  • If the fire is large, cannot be safely extinguished, or if you are not trained, evacuate the area immediately, activate the fire alarm, and call emergency services.[9]

Waste Disposal

Ethanol is classified as a hazardous waste, primarily due to its ignitability, especially at concentrations of 24% or higher.[20][28]

  • Do Not Drain Dispose: Never dispose of ethanol down the sink.[26][29] This is often illegal and can harm the environment.[26][29]

  • Collection: Collect all ethanol waste in a dedicated, clearly labeled hazardous waste container.[20][26] The container should be appropriate for flammable liquids and kept tightly sealed when not in use.[26][29]

  • Segregation: Do not mix ethanol waste with other chemical wastes, particularly oxidizers, to prevent hazardous reactions.[20][26]

  • Storage: Store waste containers in a designated satellite accumulation area, such as a fume hood or flammable storage cabinet, with secondary containment.[20][29]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[20][26] Solid waste contaminated with ethanol (e.g., paper towels, absorbent pads) should also be disposed of as hazardous waste.[29]

References

An In-depth Technical Guide to the Ethanol-Water Azeotrope

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the ethanol-water azeotrope, a critical phenomenon in solvent chemistry and purification processes. The formation of this azeotrope presents a significant challenge in obtaining anhydrous ethanol (B145695), a common requirement in pharmaceutical manufacturing and various laboratory applications. This document delves into the underlying physical chemistry, presents detailed quantitative data, outlines experimental protocols for its characterization and separation, and provides visual representations of the key concepts and processes.

The Physical Chemistry of the Ethanol-Water Azeotrope

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1] This occurs because the vapor generated from boiling the azeotropic mixture has the same composition as the liquid itself. The ethanol-water mixture forms a well-known positive (minimum-boiling) azeotrope. At standard atmospheric pressure, this azeotrope consists of approximately 95.6% ethanol and 4.4% water by mass and boils at a constant temperature of 78.2°C.[2][3][4] This boiling point is lower than that of pure ethanol (78.4°C) and pure water (100°C).[5]

The formation of the ethanol-water azeotrope is a consequence of non-ideal behavior in the liquid mixture, specifically a positive deviation from Raoult's Law.[6][7] Raoult's Law, which applies to ideal solutions, states that the partial vapor pressure of each component in a mixture is equal to the vapor pressure of the pure component multiplied by its mole fraction in the mixture.[6] In the ethanol-water system, the intermolecular forces between ethanol and water molecules (adhesive forces) are weaker than the average of the intermolecular forces between like molecules (cohesive forces), particularly the strong hydrogen bonding in pure water.[7] This leads to an increase in the total vapor pressure of the mixture compared to what would be predicted by Raoult's Law, resulting in a lower boiling point for the azeotropic composition.[4][6]

The molecular interactions at play are complex. Both ethanol and water are polar molecules capable of forming hydrogen bonds.[8] When mixed, ethanol's hydroxyl group can form hydrogen bonds with water molecules. However, the presence of the nonpolar ethyl group in ethanol disrupts the highly structured hydrogen-bonding network of water. At the azeotropic composition, a specific balance of these interactions leads to the maximum vapor pressure and minimum boiling point. While ethanol molecules can integrate into the water's hydrogen bond network, the overall strength of these interactions is less than in pure water, leading to the positive deviation from ideal behavior.[7][9]

Quantitative Data: Vapor-Liquid Equilibrium of Ethanol-Water

The vapor-liquid equilibrium (VLE) data for the ethanol-water system is crucial for understanding and modeling distillation processes. The following table summarizes the VLE data at atmospheric pressure (1 atm).

Temperature (°C)Mole Fraction Ethanol in Liquid (x)Mole Fraction Ethanol in Vapor (y)
100.00.00.0
95.50.10.45
89.00.20.58
85.30.30.63
83.10.40.68
81.50.50.72
80.30.60.76
79.40.70.81
78.70.80.86
78.20.890.89
78.41.01.0

Data compiled from various sources, including Gmehling, J., Onken, U., and Arlt, W. 1982. Vapor-Liquid Equilibrium Data Collection.[10]

Experimental Protocols

A common method for determining the vapor-liquid equilibrium data and identifying the azeotropic point is through the use of a dynamic still, such as an Othmer still.[11]

Objective: To experimentally determine the boiling point and composition of the ethanol-water azeotrope.

Apparatus:

  • Othmer still or similar dynamic equilibrium apparatus

  • Heating mantle and controller

  • Condenser with cooling water supply

  • Sample ports for liquid and condensed vapor

  • Calibrated thermometer or temperature probe

  • Refractometer or gas chromatograph for composition analysis

Procedure:

  • Preparation of Mixtures: Prepare a series of ethanol-water mixtures with varying known compositions.

  • Apparatus Setup: Assemble the Othmer still, ensuring all joints are properly sealed. Charge the boiling flask with a mixture of known composition.

  • Equilibration: Turn on the cooling water to the condenser and begin heating the mixture. Allow the mixture to boil and reflux until a stable temperature is reached, indicating that the liquid and vapor phases are in equilibrium. This is achieved when the recirculating condensed vapor has the same composition as the vapor leaving the boiling liquid.[11]

  • Data Collection: Once equilibrium is established, record the constant boiling temperature. Simultaneously, carefully collect samples of the boiling liquid and the condensed vapor from their respective sample ports.

  • Composition Analysis: Allow the samples to cool to room temperature. Analyze the composition (mole fraction or weight percent) of ethanol in both the liquid and vapor samples using a calibrated refractometer or gas chromatograph.

  • Repeat: Repeat steps 2-5 for each of the prepared ethanol-water mixtures.

  • Data Plotting: Plot the boiling temperature versus the mole fraction of ethanol for both the liquid (T-x) and vapor (T-y) phases. The point where the liquid and vapor composition curves intersect represents the azeotropic point.[12]

Azeotropic distillation is a technique used to break azeotropes by introducing a third component, known as an entrainer, which forms a new, lower-boiling azeotrope with one or both of the original components.[13][14] For the ethanol-water system, benzene (B151609) or cyclohexane (B81311) are common entrainers.[2]

Objective: To separate water from an ethanol-water azeotropic mixture using an entrainer.

Apparatus:

  • Distillation column with a fractionating section

  • Reboiler

  • Condenser

  • Decanter (for heterogeneous azeotropes)

  • Feed tank and pump

  • Product and waste collection vessels

Procedure:

  • Feed Introduction: The ethanol-water azeotrope is fed into the distillation column.

  • Entrainer Addition: The entrainer (e.g., cyclohexane) is added to the system. The entrainer forms a ternary azeotrope with ethanol and water that has a lower boiling point than the binary ethanol-water azeotrope.[5]

  • Distillation: The mixture is heated in the reboiler. The more volatile ternary azeotrope vaporizes and rises through the column.

  • Condensation and Separation: The vapor is condensed and collected in a decanter. Since the ternary azeotrope is often heterogeneous, it separates into two immiscible liquid phases upon condensation: an organic phase rich in the entrainer and an aqueous phase rich in water.[13]

  • Reflux and Removal: The organic phase is returned to the top of the column as reflux, while the aqueous phase, containing the separated water, is removed.

  • Product Collection: As water is continuously removed from the system as part of the ternary azeotrope, anhydrous ethanol is left as the less volatile component and is collected from the bottom of the column.[1]

Extractive distillation involves adding a high-boiling, non-volatile solvent to the azeotropic mixture. This solvent alters the relative volatilities of the original components by interacting differently with them, thereby breaking the azeotrope without forming a new one.[1] For ethanol dehydration, ethylene (B1197577) glycol or glycerol (B35011) are commonly used solvents.[14][15]

Objective: To produce anhydrous ethanol from an ethanol-water azeotrope using a high-boiling solvent.

Apparatus:

  • Two distillation columns: an extractive distillation column and a solvent recovery column.

  • Reboilers and condensers for both columns.

  • Feed and solvent pumps.

  • Heat exchangers.

Procedure:

  • Feed and Solvent Introduction: The ethanol-water azeotrope is fed into the middle of the extractive distillation column. The high-boiling solvent (e.g., ethylene glycol) is introduced near the top of the same column.

  • Alteration of Volatility: The solvent flows down the column, interacting with the ethanol and water. The solvent has a stronger affinity for water than for ethanol, which increases the relative volatility of ethanol.

  • Separation in the First Column: With its volatility enhanced, ethanol vaporizes and moves up the column, where it is condensed and collected as a nearly anhydrous product. The mixture of the solvent and water collects at the bottom of the column.[1]

  • Solvent Recovery: The bottom stream from the first column, containing the solvent and water, is fed into a second distillation column (the solvent recovery column).

  • Separation in the Second Column: In this column, water is distilled off as the overhead product due to its lower boiling point compared to the solvent.

  • Solvent Recycle: The pure, high-boiling solvent is recovered from the bottom of the second column and can be cooled and recycled back to the extractive distillation column.[1]

Visualizations

Molecular_Interactions cluster_water Pure Water cluster_ethanol Pure Ethanol cluster_mixture Ethanol-Water Mixture W1 H₂O W2 H₂O W1->W2 H-Bond W3 H₂O W1->W3 H-Bond W2->W3 H-Bond E1 EtOH E2 EtOH E1->E2 H-Bond WM1 H₂O WM2 H₂O WM1->WM2 H-Bond (Disrupted) EM1 EtOH EM1->WM1 H-Bond

Caption: Molecular interactions in the ethanol-water system.

VLE_Diagram Ethanol-Water VLE Diagram (1 atm) cluster_plot Ethanol-Water VLE Diagram (1 atm) Azeotrope Mole Fraction Ethanol Mole Fraction Ethanol Temperature (°C) Temperature (°C) Liquid Liquid Vapor Vapor 100 100 90 90 80 80 78.2 78.2 70 70 0.0 0.0 0.2 0.2 0.4 0.4 0.6 0.6 0.8 0.8 1.0 1.0 0.2,89 0.2,89 LiquidCurve->0.2,89 0.45,95.5 0.45,95.5 VaporCurve->0.45,95.5 0.4,83.1 0.4,83.1 0.2,89->0.4,83.1 0.6,80.3 0.6,80.3 0.4,83.1->0.6,80.3 0.8,78.7 0.8,78.7 0.6,80.3->0.8,78.7 0.89,78.2 0.89,78.2 0.8,78.7->0.89,78.2 1.0,78.4 1.0,78.4 0.89,78.2->1.0,78.4 0.58,89 0.58,89 0.45,95.5->0.58,89 0.68,83.1 0.68,83.1 0.58,89->0.68,83.1 0.76,80.3 0.76,80.3 0.68,83.1->0.76,80.3 0.86,78.7 0.86,78.7 0.76,80.3->0.86,78.7 0.86,78.7->0.89,78.2 Azeotropic_Distillation Feed Ethanol-Water Azeotrope Feed Column Distillation Column Feed->Column Condenser Condenser Column->Condenser Ternary Azeotrope Vapor Product Anhydrous Ethanol Product Column->Product Bottoms Decanter Decanter Condenser->Decanter Decanter->Column Organic Layer (Reflux) Waste Water Waste Decanter->Waste Aqueous Layer Entrainer Entrainer Entrainer->Column Extractive_Distillation Feed Ethanol-Water Azeotrope Feed EDC Extractive Distillation Column Feed->EDC SRC Solvent Recovery Column EDC->SRC Bottoms (Solvent + Water) Product Anhydrous Ethanol Product EDC->Product Overhead Water Water SRC->Water Overhead Recycle Recycled Solvent SRC->Recycle Solvent Solvent Feed (e.g., Ethylene Glycol) Solvent->EDC Recycle->Solvent

References

theoretical models of ethanol solvation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the .

Introduction to Ethanol (B145695) Solvation

Ethanol's amphiphilic nature, possessing both a hydrophilic hydroxyl (-OH) group and a hydrophobic ethyl (-CH2CH3) group, results in complex solvation behavior, particularly in aqueous solutions. The interplay between hydrogen bonding and hydrophobic hydration governs the microscopic structure and macroscopic properties of ethanol-water mixtures, making them a subject of intense research.[1][2] Understanding these interactions at a molecular level is crucial for applications ranging from chemical synthesis and drug formulation to the development of biofuels. Theoretical models, validated by experimental data, provide indispensable insights into the structural and dynamic properties of ethanol solvation.

This guide explores the core theoretical models used to investigate ethanol solvation, presents key quantitative data derived from these models, details common experimental validation protocols, and visualizes the fundamental concepts and workflows.

Core Theoretical Models of Solvation

The study of ethanol solvation employs a hierarchy of computational models, each offering a different balance between accuracy and computational cost. These can be broadly categorized into quantum mechanical, classical atomistic, and continuum models.

Quantum Mechanical (QM) and Hybrid QM/MM Models

Quantum mechanical models treat electrons explicitly, providing the most accurate description of molecular interactions, particularly for phenomena involving electronic polarization, charge transfer, and the formation and breaking of hydrogen bonds.[3]

  • Ab Initio Molecular Dynamics (AIMD): This method calculates intermolecular forces "on-the-fly" from electronic structure theory, avoiding the need for predefined force fields. It is highly accurate for describing the geometry of hydrogen bonds between different molecular species in binary mixtures.[4]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): To manage the high computational cost of QM methods for large systems, QM/MM models treat a small, critical region of the system (e.g., the ethanol molecule and its first solvation shell) with quantum mechanics, while the rest of the solvent is modeled using more efficient classical force fields.[3][5] This approach is effective for studying core-level photoelectron spectroscopy, where it can accurately predict binding energies and chemical shifts related to the number of hydrogen bonds.[3][6]

Classical Molecular Dynamics (MD) Simulations

MD simulations are the workhorse for studying the structure and dynamics of liquid mixtures. In this approach, atoms are treated as classical particles interacting via a predefined set of potential energy functions known as a force field (e.g., OPLS, TraPPE, TIP4P-2005).[7] These simulations can model large systems over long timescales (nanoseconds to microseconds), providing detailed information on thermodynamic properties, diffusion coefficients, and the structure of hydrogen-bonded networks.[7][8][9] Polarizable force fields, which account for induced dipoles, have shown particular success in reproducing the energetic, dynamical, and dielectric properties of ethanol-water mixtures.[8]

Continuum and Semicontinuum Solvation Models

Continuum models simplify the system by representing the solvent as a continuous dielectric medium, drastically reducing computational expense.[10][11] These models are useful for calculating solvation free energies.[12][13]

  • Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, define a molecule-shaped cavity in the dielectric continuum and calculate the electrostatic component of the solvation free energy.[10][14] While efficient, they have shown limited effect on adsorption and reaction free energies in some catalytic systems compared to explicit models.[15]

  • Semicontinuum Models: These models offer a middle ground by treating the first solvation shell with discrete solvent molecules while the bulk solvent is represented as a continuum.[11][16] This approach has been used to model solvated electrons in alcohol-alkane mixtures, capturing key spectral features.[11]

Below is a diagram illustrating the hierarchy and relationships between these primary modeling approaches.

G cluster_0 cluster_1 QM Quantum Mechanics (AIMD, DFT) QMMM Hybrid QM/MM MD Classical MD (Force Fields) ContinuumModel Continuum Models (PCM, SMD) QM->QMMM Combine with Classical QMMM->MD Simplifies to MD->ContinuumModel Averages to

Figure 1: Hierarchy of theoretical models for solvation studies.

Quantitative Data from Theoretical Models

Theoretical models provide a wealth of quantitative data on the solvation process. The following tables summarize key findings for ethanol-water systems from various computational studies.

Table 1: Hydrogen Bonding Characteristics in Ethanol-Water Mixtures

Property Model/Method Ethanol Mole Fraction (x_eth) Value Reference
Avg. H-bonds per Ethanol QM/MM Water-rich (< 0.35) ~2.5 [3][6]
Avg. H-bonds per Ethanol QM/MM Pure Ethanol ~2.0 [3][6]
H-bond Interaction Ab Initio Dimer O-H⋯O (strong) [2]
H-bond Interaction Ab Initio Dimer C-H⋯O (weak) [2]

| H-bond Donor/Acceptor Strength | Ab Initio | Dimer | Ethanol is a better acceptor |[2] |

Table 2: Thermodynamic and Dynamic Properties from Molecular Dynamics Simulations

Property Force Field Temperature (K) Value Reference
Self-diffusion Coefficient (Ethanol) TraPPE/TIP4P-2005 298.15 ~1.5 x 10⁻⁵ cm²/s (in dilute solution) [17]
Self-diffusion Coefficient (Water) TraPPE/TIP4P-2005 298.15 ~2.1 x 10⁻⁵ cm²/s (in dilute solution) [17]
Excess Mixing Enthalpy TraPPE/TIP4P-2005 298.15 Negative (Exothermic mixing) [7]
Gibbs Free Energy of Adsorption (Surface) Langmuir Isotherm (from XPS) ~298 -10.8 kJ/mol [18]

| Activation Energy of Diffusion (Ethanol on Pt) | DL_POLY | 250-600 | 2.47 kcal/mol |[19] |

Experimental Protocols for Model Validation

The predictions of theoretical models are validated against experimental data. Techniques like X-ray photoelectron spectroscopy and molecular dynamics simulations are pivotal in this process.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Structure

XPS is a surface-sensitive technique used to probe the elemental composition and chemical environment of molecules in the top few nanometers of a liquid.[5][6][18]

Detailed Methodology:

  • Sample Preparation: Ethanol-water mixtures of varying molar fractions (e.g., 0.1% to 95%) are prepared.[18] The liquid sample is introduced into a high-vacuum chamber using a liquid microjet, which continuously provides a fresh, clean surface for analysis.[18]

  • Instrumentation: A synchrotron radiation source provides tunable, high-brilliance X-rays. Photon energies are selected to optimize surface sensitivity (e.g., 360 eV) or to probe deeper into the bulk (e.g., 600 eV).[18]

  • Data Acquisition: The sample is irradiated with X-rays, causing the emission of core-level electrons (e.g., from the C 1s orbitals of ethanol). An electron energy analyzer measures the kinetic energy of these photoelectrons.

  • Data Analysis: The binding energy of the photoelectrons is calculated. For ethanol, two distinct C 1s peaks are observed: one for the methyl carbon (-CH3) and one for the hydroxymethyl carbon (-CH2OH). The binding energy splitting (BES) between these peaks is analyzed. This BES is sensitive to the local chemical environment, particularly the extent of hydrogen bonding.[6] The relative intensities of the peaks are used to infer the surface concentration of ethanol.[5][18]

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide a computational framework to model the system at an atomistic level, offering a direct comparison with experimental structural and dynamic data.

Detailed Methodology:

  • System Setup: A simulation box is created with a specific number of ethanol and water molecules (e.g., 3000 total molecules) to achieve the desired mole fraction.[7] The box dimensions are set to match the experimental density at the target temperature and pressure.

  • Force Field Selection: An appropriate force field is chosen to model the intermolecular interactions. For ethanol-water mixtures, common choices include the TraPPE model for ethanol combined with water models like SPC/E or TIP4P-2005.[7] Cross-interactions are typically determined using Lorentz-Berthelot combination rules.[7]

  • Equilibration: The system is minimized to remove unfavorable contacts and then gradually heated to the target temperature (e.g., 298.15 K) and equilibrated at the target pressure (e.g., 1 atm) in an isothermal-isobaric (NPT) ensemble.[7] Equilibration is monitored by observing the stabilization of properties like potential energy, temperature, pressure, and density.

  • Production Run: Once equilibrated, a long simulation (the "production run") is performed to collect trajectory data. This involves integrating Newton's equations of motion for all atoms over a defined period (e.g., 8-20 ps or longer).[20]

  • Data Analysis: The saved trajectories are post-processed to calculate various properties:

    • Structural Properties: Radial distribution functions (RDFs) are calculated to analyze the local structure and coordination numbers. Hydrogen bond analysis is performed based on geometric criteria (distance and angle).[4]

    • Thermodynamic Properties: Properties like density, excess mixing volume, and enthalpy of mixing are calculated as ensemble averages.[7][9]

    • Dynamic Properties: Self-diffusion coefficients are calculated from the mean-squared displacement of molecules over time.[19]

The following diagram illustrates a typical workflow for an MD simulation study.

G A System Setup (Define Box, Molecules, Concentration) B Force Field Selection (e.g., TraPPE for Ethanol, TIP4P for Water) A->B C Energy Minimization (Remove steric clashes) B->C D NPT Equilibration (Set T and P, equilibrate density) C->D E Production Run (NVT or NPT) (Generate long trajectory) D->E F Trajectory Analysis E->F G Structural Properties (RDFs, H-bonds) F->G H Dynamic Properties (Diffusion Coefficients) F->H I Thermodynamic Properties (Energy, Enthalpy) F->I G center Ethanol w1 Water center->w1 Ethanol-Water H-Bond (Acceptor) e2 Ethanol center->e2 Ethanol-Ethanol H-Bond hydro Hydrophobic Hydration (Enhanced water structure around ethyl group) w2 Water w1->w2 Water-Water H-Bond w2->center Ethanol-Water H-Bond (Donor) w3 Water

References

Methodological & Application

Application Note: Utilizing 95% Ethanol for Effective DNA Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethanol (B145695) precipitation is a cornerstone technique in molecular biology for concentrating and purifying deoxyribonucleic acid (DNA) from aqueous solutions.[1] This method is widely employed to remove contaminants such as salts, nucleotides, and proteins, and to prepare DNA for downstream applications like sequencing, PCR, and cloning. The underlying principle involves altering the solvent's dielectric constant to reduce the solubility of DNA, causing it to precipitate out of the solution in the presence of cations.[2] The negatively charged phosphate (B84403) backbone of DNA is neutralized by positive ions from a salt, making the molecule less hydrophilic and facilitating its aggregation.[2][3][4] The addition of ethanol, a less polar solvent than water, further reduces the solvation of DNA, leading to its precipitation.[2] This protocol details the use of 95% ethanol for the efficient recovery of DNA.

Principle of the Method

The process of DNA precipitation with ethanol relies on a few key components and conditions. First, a salt, typically sodium acetate, is added to the DNA solution to provide the necessary cations (e.g., Na+) that shield the negative charges of the DNA's phosphate groups.[3] This charge neutralization is crucial for allowing the DNA molecules to aggregate. Subsequently, the addition of 2 to 3 volumes of cold 95% ethanol drastically decreases the polarity of the solution.[2] This change in the solvent environment causes the dehydrated, neutralized DNA to precipitate. The precipitate can then be pelleted by centrifugation, washed to remove residual salts, and finally resuspended in a suitable buffer.

Quantitative Data Summary

For successful and reproducible DNA precipitation, several parameters must be optimized. The tables below summarize the critical quantitative data for the protocol.

Table 1: Reagent Concentrations and Volumes

ReagentStock ConcentrationVolume to Add (per volume of DNA sample)Final Concentration (Approximate)Purpose
Salt (e.g., Sodium Acetate)3 M, pH 5.21/10 volume0.3 MNeutralize DNA's negative charge[3]
Ethanol≥95%2.5 - 3 volumes64% - 75%Induce DNA precipitation[2]
Wash Solution (Ethanol)70%1 - 2 volumes (of original sample)N/ARemove co-precipitated salts[5]
Resuspension Buffer (TE)10 mM Tris, 0.1 mM EDTA, pH 8.0VariableN/ASolubilize and stabilize DNA[6][7]

Table 2: Incubation and Centrifugation Parameters

StepParameterRecommended ValueNotes
Precipitation Incubation TemperatureRoom Temperature, 4°C, or -20°CLow temperatures may increase salt co-precipitation but can be useful for low DNA concentrations.[3][8]
Duration≥15 minutesOvernight incubation can improve recovery for small DNA fragments or dilute samples.[6][7]
Pelleting Centrifugation Speed>12,000 x gHigher speeds and longer times are needed for smaller DNA fragments.[2][6]
Duration15 - 30 minutes
Temperature4°C to Room Temperature[5][6]
Wash Centrifugation Speed>12,000 x g
Duration5 - 15 minutes[5][6]
Temperature4°C to Room Temperature

Detailed Experimental Protocol

This protocol is designed for precipitating DNA from a standard aqueous solution in a microcentrifuge tube.

Materials:

  • DNA sample in aqueous solution

  • Sodium Acetate (3 M, pH 5.2)

  • Ethanol (≥95%, stored at -20°C)

  • Ethanol (70%, room temperature)

  • TE buffer (10 mM Tris-HCl pH 8.0, 0.1 mM EDTA) or nuclease-free water

  • Microcentrifuge

  • Pipettes and sterile tips

Procedure:

  • Salt Addition: To your DNA sample, add 1/10th volume of 3 M sodium acetate, pH 5.2. Mix gently by flicking the tube.

  • Ethanol Addition: Add 2.5 volumes of ice-cold 95% ethanol.[6][9] The volume of ethanol is calculated after the addition of the salt. Invert the tube several times to mix; a white precipitate of DNA may become visible.

  • Incubation: Incubate the mixture to allow the DNA to precipitate. For standard DNA concentrations, incubation on ice for 15-30 minutes is sufficient.[3] For very low concentrations or small DNA fragments, incubate at -20°C for at least one hour or overnight to maximize recovery.[6][7]

  • Centrifugation (Pelleting): Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.[6] This will form a pellet of DNA at the bottom of the tube. The pellet may not always be visible, especially with low DNA quantities.[6]

  • Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the DNA pellet.

  • Washing: Add 1 ml of room-temperature 70% ethanol to the tube.[5] This step is crucial for washing away any co-precipitated salt.[5]

  • Wash Centrifugation: Centrifuge at >12,000 x g for 5-15 minutes at 4°C.[5][6]

  • Final Supernatant Removal: Carefully decant or pipette off the ethanol. Remove as much of the residual ethanol as possible without disturbing the pellet. A brief, second centrifugation can help collect remaining droplets for removal.

  • Drying: Air-dry the pellet by leaving the tube open at room temperature for 5-10 minutes. It is critical not to over-dry the pellet, as this will make it very difficult to resuspend.[6] The pellet should appear translucent or white, not completely desiccated.

  • Resuspension: Add an appropriate volume of TE buffer or nuclease-free water to the dried pellet.[9] Gently pipette the solution up and down over the pellet and along the tube walls to ensure the entire pellet is dissolved.[6] For high-molecular-weight DNA, avoid vigorous pipetting or vortexing to prevent shearing.[5]

Visualized Workflow

The following diagram illustrates the key steps in the DNA precipitation workflow.

DNA_Precipitation_Workflow cluster_0 Precipitation cluster_1 Pelleting & Washing cluster_2 Final Steps start Start: DNA in Aqueous Solution add_salt 1. Add 1/10 vol 3M NaOAc, pH 5.2 start->add_salt add_etoh 2. Add 2.5 vols Cold 95% Ethanol add_salt->add_etoh incubate 3. Incubate (e.g., 15 min on ice) add_etoh->incubate centrifuge1 4. Centrifuge (>12,000 x g, 15-30 min) incubate->centrifuge1 remove_sup1 5. Discard Supernatant centrifuge1->remove_sup1 wash 6. Add 70% Ethanol remove_sup1->wash centrifuge2 7. Centrifuge (>12,000 x g, 5-15 min) wash->centrifuge2 remove_sup2 8. Discard Supernatant centrifuge2->remove_sup2 dry 9. Air-Dry Pellet (5-10 min) remove_sup2->dry resuspend 10. Resuspend in TE Buffer or Water dry->resuspend end_node End: Purified DNA resuspend->end_node

Caption: Workflow for DNA precipitation using 95% ethanol.

References

Application Notes: Ethanol Fixation of Biological Tissues for Histology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tissue fixation is a critical step in histology, aiming to preserve biological tissues from decay and maintain their cellular structure for examination.[1] While formalin has traditionally been the standard fixative, concerns over its toxicity and its detrimental effects on macromolecules have led to the exploration of alternatives.[2][3][4] Ethanol (B145695), a precipitating fixative, has emerged as a valuable option, particularly for applications requiring the preservation of nucleic acids and proteins.[5][6][7] These notes provide a comprehensive overview of the principles, applications, and protocols for ethanol fixation.

Mechanism of Action

Ethanol fixation works by dehydration and precipitation.[1][8] It replaces water in the tissue, which disrupts the hydrophobic and hydrogen bonds that maintain the tertiary structure of proteins, causing them to denature and precipitate.[1][9] This process rapidly inactivates enzymes and preserves cellular morphology. This mechanism contrasts with that of formalin, which creates chemical cross-links between proteins.[1] While cross-linking provides excellent structural preservation, it can mask antigenic sites and damage nucleic acids.[10][11]

cluster_native cluster_fixation cluster_result Native Native Protein (Folded) Ethanol Ethanol Fixation (Precipitation) Native->Ethanol Dehydration Formalin Formalin Fixation (Cross-linking) Native->Formalin Covalent Bonds Precipitated Precipitated Protein (Antigenic sites accessible) Ethanol->Precipitated Crosslinked Cross-linked Protein (Antigenic sites masked) Formalin->Crosslinked cluster_pre cluster_fix cluster_process cluster_embed cluster_final Collect 1. Tissue Collection (Trim to 3-5mm) Fix 2. Fixation (70% Ethanol, 4-24h) Collect->Fix Dehydrate 3. Dehydration (Graded Ethanol Series) Fix->Dehydrate Clear 4. Clearing (Xylene) Dehydrate->Clear Infiltrate 5. Infiltration (Molten Paraffin) Clear->Infiltrate Embed 6. Embedding (Paraffin Block) Infiltrate->Embed Block Paraffin Block (Ready for Sectioning) Embed->Block cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Proliferation Proliferation, Survival TF->Proliferation Gene Expression

References

protocol for sterilizing lab equipment with 70% ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for Sterilizing Laboratory Equipment with 70% Ethanol (B145695)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol is a widely used disinfectant in laboratory settings for the decontamination of surfaces and equipment. Its efficacy is concentration-dependent, with 70% ethanol being the optimal concentration for antimicrobial activity.[1][2][3][4] This concentration, in the presence of water, effectively denatures the proteins and dissolves the lipids of bacteria, viruses, and fungi.[1][5] Higher concentrations (e.g., >91%) cause rapid surface protein coagulation, which can prevent the ethanol from penetrating the cell, thus reducing its effectiveness.[1][4] These application notes provide a comprehensive protocol for the preparation and use of 70% ethanol for laboratory sterilization, including quantitative data, detailed procedures, and safety considerations.

Quantitative Data Summary

The effectiveness of ethanol as a disinfectant is determined by its concentration, the contact time, and the target microorganism. The following table summarizes key quantitative parameters for the use of 70% ethanol.

ParameterValue/SpecificationEfficacy & RemarksCitations
Optimal Concentration 60% - 90% (70% is optimal)Concentrations below 50% show a sharp decline in cidal activity. 70% ethanol provides a balance of protein denaturation and cell penetration.[1][2]
Recommended Contact Time 1 to 10 minutesThe surface must remain wet for the entire contact time. A 10-minute contact time is recommended for general surface disinfection.[6][7] Shorter times (e.g., 2-5 minutes) have shown efficacy against specific surface bacteria.[5] Evaporation is a critical factor; reapplication may be necessary.[6][8][5][6][7]
Antimicrobial Spectrum Vegetative bacteria, fungi, and enveloped virusesEffective against most common bacteria (e.g., Staphylococcus, E. coli), fungi, and lipid-containing viruses.[1][7] Not effective against bacterial spores, Mycobacterium tuberculosis, or prions.[7][1][7]
Shelf Life of Solution Approx. 6 MonthsStore in a tightly sealed, clearly labeled container to prevent evaporation, which alters the concentration.[9][9]
Flammability Highly FlammableVapors can form an explosive mixture with air. Must be kept away from open flames, sparks, and other ignition sources.[10][10]
Material Compatibility Good for stainless steel, glass, and most plasticsCan cause discoloration, swelling, or cracking of rubber and certain plastics with prolonged and repeated use. It is less corrosive than bleach.[7][7]

Experimental Protocols

Preparation of 70% (v/v) Ethanol Solution

This protocol details the preparation of a 70% ethanol solution from a common laboratory stock of 95% ethanol.

Materials:

  • 95% Ethanol

  • Distilled or deionized water

  • Sterile graduated cylinders

  • Sterile, sealable storage bottle (e.g., glass or ethanol-resistant plastic wash bottle)[10]

  • Labeling materials

Procedure:

  • Don Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.[10] Work in a well-ventilated area or under a fume hood.[10][11]

  • Calculate Volumes: To prepare a final volume of 1000 mL (1 L) of 70% ethanol from a 95% stock, use the formula C1V1 = C2V2:

    • (95%) * V1 = (70%) * (1000 mL)

    • V1 = (70 * 1000) / 95 = 736.8 mL

    • Therefore, you will need 736.8 mL of 95% ethanol .

  • Measure Water: The volume of distilled water required is:

    • 1000 mL (final volume) - 736.8 mL (ethanol volume) = 263.2 mL of distilled water .

  • Mixing:

    • Using a clean, sterile graduated cylinder, accurately measure 736.8 mL of 95% ethanol.

    • Pour the ethanol into the sterile storage bottle.

    • Using a separate sterile graduated cylinder, measure 263.2 mL of distilled water.

    • Add the water to the ethanol in the storage bottle.

    • Note: Due to volume contraction when mixing ethanol and water, the final volume may be slightly less than 1000 mL. For precise applications, pour the 736.8 mL of ethanol into a 1000 mL graduated cylinder and add distilled water until the total volume reaches the 1000 mL mark.[12]

  • Labeling and Storage:

    • Securely seal the bottle and invert it several times to ensure thorough mixing.

    • Label the bottle clearly with "70% Ethanol," the preparation date, and your initials.[10]

    • Store the solution in a cool, dark, well-ventilated area away from heat sources and open flames.[10]

Protocol for Sterilization of Surfaces and Equipment

Procedure:

  • Pre-cleaning: Before disinfection, physically remove any visible dirt, dust, or organic material from the surface or equipment using soap and water or a suitable laboratory detergent.[6] Organic matter can inhibit the efficacy of the disinfectant.[13] Rinse with water and dry if necessary.

  • Application of 70% Ethanol:

    • Apply the 70% ethanol solution directly onto the surface or a clean, lint-free wipe.

    • Thoroughly wipe the entire surface of the equipment, ensuring it is completely wetted.[6] For smaller items, they can be immersed in the 70% ethanol solution.

    • Avoid using spray bottles in a manner that generates significant aerosols, especially in sensitive areas.[6][14]

  • Maintain Contact Time:

    • The surface must remain visibly wet with 70% ethanol for the required contact time (a minimum of 1 minute, with 10 minutes being recommended for broad efficacy).[6][7]

    • Due to ethanol's volatility, reapply the solution as needed to maintain wetness for the entire duration.[6] This is particularly important in biosafety cabinets with high airflow.[8]

  • Drying:

    • Allow the surface to air dry completely in a well-ventilated area. No rinsing is required as ethanol leaves no residue.[10]

  • Disposal: Dispose of used wipes and other contaminated materials in accordance with your institution's biohazardous waste procedures.[6]

Workflow Visualization

The following diagram illustrates the standard workflow for sterilizing laboratory equipment using 70% ethanol.

SterilizationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution A 1. Prepare 70% (v/v) Ethanol Solution B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Pre-Clean Equipment Surface (Remove gross contaminants) B->C D 4. Apply 70% Ethanol (Wipe or immerse to saturate surface) C->D E 5. Maintain Wet Contact Time (1-10 minutes, reapply if needed) D->E Critical Step F 6. Allow to Air Dry Completely E->F Result Sterilized Equipment/Surface F->Result

Caption: Workflow for 70% Ethanol Sterilization Protocol.

References

Application Notes and Protocols: Ethanol as a Reagent in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethanol (B145695) is a versatile and widely utilized reagent in organic synthesis, particularly in esterification reactions. As a renewable, low-cost, and relatively low-toxicity alcohol, it serves as a key building block in the production of a diverse range of esters.[1][2] These esters have broad applications, from common solvents and fragrances to specialized pharmaceuticals and biofuels.[2][3] This document provides detailed application notes and experimental protocols for the three primary types of esterification reactions involving ethanol: the acid-catalyzed Fischer esterification, the transesterification of triglycerides, and enzyme-catalyzed esterification.

Fischer Esterification: Synthesis of Esters from Carboxylic Acids

Fischer esterification is a classic and fundamental organic reaction that synthesizes an ester by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[4][5] When ethanol is used, it produces ethyl esters. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[5][6] This is typically accomplished by using a large excess of ethanol, which can also serve as the solvent, or by removing water as it is formed.[4][7]

Reaction Mechanism

The Fischer esterification mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon, making it more electrophilic.[6][7]

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6][7]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[6]

Caption: Mechanism of acid-catalyzed Fischer Esterification.

Data Presentation: Fischer Esterification Conditions

The efficiency of Fischer esterification is highly dependent on reaction conditions. Using an excess of ethanol can significantly increase the product yield at equilibrium.[7]

Carboxylic AcidAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Yield (%)Reference
Acetic AcidEthanolAcid1:1Equilibrium~65[7]
Acetic AcidEthanolAcid1:10Equilibrium~97[7]
Benzoic AcidMethanolH₂SO₄1:107 (approx.)6590[8]
Lauric AcidEthanolHCl (from Acetyl Chloride)1:37 (approx.)RefluxNot specified[4]
Hydroxy AcidEthanolH₂SO₄1:77 (approx.)Reflux95[8]
Stearic AcidEthanolKSF/0 ClayNot specified15093 (after 3h)[9]
Experimental Protocol: Synthesis of Ethyl Acetate (B1210297)

This protocol describes a standard laboratory procedure for the synthesis of ethyl acetate from acetic acid and ethanol.[10][11]

Materials:

  • Glacial Acetic Acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1 mole of acetic acid with 2-3 moles of absolute ethanol. This excess of ethanol helps to drive the reaction equilibrium towards the product.[7]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mole equivalents) to the mixture while cooling the flask in an ice bath.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The reaction temperature will be close to the boiling point of ethanol (~78 °C).

  • Work-up and Extraction: After cooling, transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the mixture sequentially with:

    • Water to remove the excess ethanol.

    • Saturated sodium bicarbonate solution to neutralize the unreacted acetic acid and the sulfuric acid catalyst. (Caution: CO₂ evolution will cause pressure buildup).[8]

    • Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer.[8]

  • Drying: Separate the organic layer (ethyl acetate) and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Purification: Filter to remove the drying agent and purify the ethyl acetate by simple distillation, collecting the fraction that boils at approximately 77 °C.

Workflow_Fischer_Esterification General Workflow for Fischer Esterification reagents 1. Mix Carboxylic Acid, excess Ethanol, and Acid Catalyst in a round-bottom flask. reflux 2. Heat the mixture to reflux for 1-2 hours. reagents->reflux cool 3. Cool the reaction mixture to room temperature. reflux->cool extract 4. Transfer to Separatory Funnel and perform aqueous work-up. cool->extract wash_h2o 5a. Wash with Water extract->wash_h2o wash_nahco3 5b. Wash with NaHCO3 solution (Neutralization) wash_h2o->wash_nahco3 wash_nacl 5c. Wash with Brine wash_nahco3->wash_nacl separate 6. Separate the organic (ester) layer. wash_nacl->separate dry 7. Dry organic layer with anhydrous Na2SO4 or MgSO4. separate->dry filter 8. Filter to remove drying agent. dry->filter purify 9. Purify the ester by Distillation. filter->purify product Pure Ethyl Ester purify->product

Caption: General laboratory workflow for Fischer Esterification.

Transesterification with Ethanol for Biodiesel Production

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[12] In the context of biofuel production, it refers to the reaction of triglycerides (fats and oils) with a short-chain alcohol, such as ethanol, to produce fatty acid ethyl esters (FAEEs), known as biodiesel, and glycerol (B35011) as a byproduct.[13][14] The reaction can be catalyzed by acids, bases, or enzymes.[12] Base-catalyzed transesterification is most common commercially due to its faster reaction rates and lower costs.[14]

Process Overview

The overall transesterification process is a sequence of three reversible reactions where triglycerides are converted to diglycerides, then to monoglycerides, and finally to glycerol, with one molecule of ethyl ester being liberated at each step.[15] A molar excess of ethanol is used to drive the reaction towards the products.[13]

Transesterification_Process Transesterification of Triglycerides with Ethanol TG Triglyceride DG Diglyceride TG->DG FAEE1 Fatty Acid Ethyl Ester TG->FAEE1 EtOH1 Ethanol EtOH1->DG EtOH1->FAEE1 MG Monoglyceride DG->MG FAEE2 Fatty Acid Ethyl Ester DG->FAEE2 Catalyst1 Catalyst Catalyst1->DG Catalyst1->FAEE1 EtOH2 Ethanol EtOH2->MG EtOH2->FAEE2 Glycerol Glycerol MG->Glycerol FAEE3 Fatty Acid Ethyl Ester MG->FAEE3 Catalyst2 Catalyst Catalyst2->MG Catalyst2->FAEE2 EtOH3 Ethanol EtOH3->Glycerol EtOH3->FAEE3 Catalyst3 Catalyst Catalyst3->Glycerol Catalyst3->FAEE3

Caption: Stepwise conversion of triglycerides to biodiesel and glycerol.

Data Presentation: Transesterification Conditions for Biodiesel

The yield and conversion rate of biodiesel production are influenced by the type of catalyst, alcohol-to-oil ratio, temperature, and reaction time.

FeedstockAlcoholCatalystMolar Ratio (Alcohol:Oil)Temperature (°C)Yield/Conversion (%)Reference
Canola OilEthanolKOH6:160Not specified[16]
Jatropha Oil (high FFA)MethanolCaO-La₂O₃25:116098.76 (Yield)[13]
Waste Frying OilMethanolNot specified16:1 (w/w)6596 (Yield), 99.5 (Conversion)[15]
Acid OilEthanolH₂SO₄12:170~80 (Conversion)[17]
Oleic AcidEthanol13X Zeolite3:17011.13 (Yield), 55.6 (Conversion)[18]
Experimental Protocol: Lab-Scale Biodiesel (FAEE) Production

This protocol outlines the base-catalyzed transesterification of vegetable oil with ethanol.[16]

Materials:

  • Vegetable Oil (e.g., canola, sunflower)

  • Anhydrous Ethanol (200 proof)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Beaker, Erlenmeyer flask, hot plate with magnetic stirrer, separatory funnel, thermometer

Procedure:

  • Prepare the Alkoxide Catalyst: Carefully dissolve the catalyst (e.g., 1 gram of KOH) in the required amount of anhydrous ethanol (e.g., for a 6:1 molar ratio with 100g of oil, ~20g of ethanol is needed).[16] This reaction is exothermic and should be done with caution. The resulting solution is potassium ethoxide.

  • Heat the Oil: Weigh 100 g of vegetable oil into an Erlenmeyer flask with a stir bar. Gently heat the oil on a hot plate to the desired reaction temperature, typically around 60-65 °C.[15][16]

  • Reaction: Once the oil is at temperature, add the potassium ethoxide solution to the flask. Cover the flask (e.g., with a watch glass or foil) to prevent ethanol evaporation.[16]

  • Stirring: Stir the mixture vigorously at a constant temperature (60-65 °C) for 60-90 minutes.[16]

  • Separation: After the reaction is complete, stop heating and stirring. Transfer the mixture to a separatory funnel and allow it to stand for at least 20 minutes. The mixture will separate into two layers: the upper layer is the biodiesel (FAEEs), and the lower, denser layer is crude glycerol.[16]

  • Glycerol Removal: Carefully drain the lower glycerol layer.

  • Biodiesel Washing: The crude biodiesel can be gently washed with warm water to remove any remaining catalyst, soap, and excess alcohol. This step should be done carefully to avoid emulsion formation.[12]

  • Drying: The washed biodiesel can be dried by gentle heating under a vacuum to remove residual water.

Enzymatic Esterification of Ibuprofen (B1674241) with Ethanol

For the pharmaceutical and drug development industry, enzymatic esterification offers a highly selective and mild alternative to chemical catalysis. Lipases are commonly used enzymes that can catalyze esterification in organic solvents.[19] This approach is particularly valuable for producing prodrugs or for the chiral resolution of racemic compounds, such as ibuprofen.[19][20] The S-enantiomer of ibuprofen is the pharmacologically active form, and enantioselective esterification can be used to separate it from the R-enantiomer.[19]

Process Overview

In this process, a lipase (B570770) enzyme (e.g., Novozym 435) selectively catalyzes the esterification of one enantiomer (e.g., R-ibuprofen) with ethanol at a faster rate than the other, leaving the reaction mixture enriched in the unreacted, desired enantiomer (S-ibuprofen).[19] The resulting ethyl ester can then be easily separated.

Enzymatic_Esterification Enantioselective Esterification of Ibuprofen cluster_reactants Reactants cluster_products Products Ibuprofen Racemic (R,S)-Ibuprofen Lipase Lipase Catalyst (e.g., Novozym 435) Ibuprofen->Lipase Ethanol Ethanol Ethanol->Lipase S_Ibuprofen Enriched S-Ibuprofen (Unreacted) Lipase->S_Ibuprofen R_Ester R-Ibuprofen Ethyl Ester Lipase->R_Ester

References

Application Notes and Protocols for Preparing Serial Dilutions of a Stock Solution with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serial dilution is a fundamental technique in many scientific disciplines, including pharmacology, toxicology, and drug discovery. It is a stepwise dilution of a substance in a solution, creating a series of solutions with decreasing concentrations. This method is crucial for determining dose-response curves, assessing the potency and toxicity of compounds (e.g., IC50 and EC50 values), and preparing standard curves for analytical assays.[1][2]

Ethanol (B145695) is a common solvent used to dissolve a wide range of organic compounds, making it a frequent choice for preparing stock solutions in drug development. However, its volatility and potential to interact with certain materials require specific considerations during the preparation of serial dilutions to ensure accuracy and reproducibility. These application notes provide a detailed protocol for preparing serial dilutions of a stock solution using ethanol as the diluent, with a focus on best practices and safety.

Materials and Equipment

  • Stock Solution: A solution of the compound of interest dissolved in ethanol at a known concentration.

  • Ethanol: High-purity, anhydrous ethanol (e.g., 200 proof or >99.5%) is recommended as the diluent. The grade of ethanol should be appropriate for the specific application.

  • Pipettes: Calibrated micropipettes (e.g., P1000, P200, P20) and corresponding sterile pipette tips. For high accuracy, positive displacement pipettes can be considered, especially with viscous solutions.

  • Dilution Tubes or Plates: Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL) or multi-well plates (e.g., 96-well or 384-well), compatible with ethanol.

  • Vortex Mixer: For thorough mixing of solutions.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[3]

Experimental Protocols

Safety Precautions with Ethanol

Ethanol is a flammable and volatile solvent. It is crucial to work in a well-ventilated area, preferably within a fume hood.[4] Keep ethanol containers tightly sealed when not in use and away from ignition sources. Always wear appropriate PPE to prevent skin and eye contact.[3]

Calculation of Dilutions

The principle of serial dilution is based on the formula C1V1 = C2V2, where:

  • C1 is the concentration of the stock solution.

  • V1 is the volume of the stock solution to be transferred.

  • C2 is the desired final concentration of the diluted solution.

  • V2 is the final volume of the diluted solution.

For a serial dilution with a constant dilution factor, the concentration of each subsequent solution is the concentration of the previous solution divided by the dilution factor.

Example: Preparing a 10-fold serial dilution:

To perform a 1:10 dilution, you would mix 1 part of the stock solution with 9 parts of the diluent (ethanol). For instance, to prepare 1 mL of the first dilution, you would transfer 100 µL of the stock solution to 900 µL of ethanol.

Step-by-Step Protocol for a 10-Fold Serial Dilution Series

This protocol describes the preparation of a 6-point, 10-fold serial dilution from a 10 mM stock solution in ethanol.

  • Labeling: Label a series of microcentrifuge tubes from 1 to 6. Tube 1 will contain the first dilution, tube 2 the second, and so on.

  • Dispensing Diluent: Pipette 900 µL of ethanol into each of the labeled tubes (tubes 1 through 6).

  • First Dilution (Tube 1):

    • Thoroughly vortex the stock solution.

    • Using a new pipette tip, carefully transfer 100 µL of the 10 mM stock solution into tube 1.

    • Close the tube and vortex thoroughly for at least 10-15 seconds to ensure homogeneity. This solution now has a concentration of 1 mM.

  • Second Dilution (Tube 2):

    • Using a new pipette tip, transfer 100 µL of the solution from tube 1 into tube 2.

    • Close the tube and vortex thoroughly. This solution now has a concentration of 100 µM.

  • Subsequent Dilutions (Tubes 3-6):

    • Repeat the process described in step 4 for the remaining tubes, always using a fresh pipette tip for each transfer.

    • Transfer 100 µL from tube 2 to tube 3, vortex, then 100 µL from tube 3 to tube 4, and so on, until the final dilution in tube 6 is prepared.

  • Final Concentrations: The final concentrations in the tubes will be:

    • Tube 1: 1 mM

    • Tube 2: 100 µM

    • Tube 3: 10 µM

    • Tube 4: 1 µM

    • Tube 5: 100 nM

    • Tube 6: 10 nM

  • Storage: Store the prepared dilutions in tightly sealed containers at an appropriate temperature to minimize evaporation. For long-term storage, consider parafilm to seal the tubes.

Data Presentation

The quantitative data for the prepared serial dilutions should be summarized in a clear and organized table.

Tube NumberStock Concentration (mM)Volume of Stock Transferred (µL)Volume of Ethanol (µL)Final Volume (µL)Dilution FactorFinal Concentration
110100 (from stock)90010001:101 mM
21100 (from Tube 1)90010001:10100 µM
30.1100 (from Tube 2)90010001:1010 µM
40.01100 (from Tube 3)90010001:101 µM
50.001100 (from Tube 4)90010001:10100 nM
60.0001100 (from Tube 5)90010001:1010 nM

Best Practices and Troubleshooting

  • Pipetting Technique: Ensure accurate and consistent pipetting. Pre-wet the pipette tip with the solution before transferring. When working with ethanol, reverse pipetting can improve accuracy by minimizing the effects of evaporation.

  • Mixing: Thorough mixing at each step is critical for a homogeneous solution and an accurate dilution series. Inadequate mixing is a common source of error.[5]

  • Evaporation: Ethanol's volatility can lead to concentration changes. Work efficiently and keep tubes and plates covered whenever possible.

  • Material Compatibility: Ensure that the tubes or plates used are compatible with ethanol to prevent leaching of extractables that could interfere with downstream assays. Polypropylene tubes are generally suitable.

  • Cross-Contamination: Always use a fresh, sterile pipette tip for each transfer to prevent carryover from more concentrated solutions.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the serial dilution process.

Serial_Dilution_Workflow cluster_setup Setup cluster_dilution Serial Dilution Steps Stock 10 mM Stock in Ethanol T1 Tube 1 1 mM Stock->T1 100 µL Diluent Ethanol Diluent Diluent->T1 900 µL T2 Tube 2 100 µM Diluent->T2 900 µL T3 Tube 3 10 µM Diluent->T3 900 µL T4 Tube 4 1 µM Diluent->T4 900 µL T5 Tube 5 100 nM Diluent->T5 900 µL T6 Tube 6 10 nM Diluent->T6 900 µL T1->T2 100 µL T2->T3 100 µL T3->T4 100 µL T4->T5 100 µL T5->T6 100 µL

Workflow for a 10-fold serial dilution.

References

Application Notes and Protocols for Ethanol-Based Extraction of Plant Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol (B145695) has emerged as a solvent of choice for the extraction of secondary metabolites from plant materials, owing to its favorable safety profile, versatility, and efficiency. Recognized as a "Generally Recognized as Safe" (GRAS) solvent by regulatory bodies like the FDA, ethanol is suitable for creating extracts intended for pharmaceutical, nutraceutical, and food applications.[1] Its amphiphilic nature, possessing both polar and non-polar characteristics, allows for the effective extraction of a broad spectrum of bioactive compounds, including flavonoids, phenolics, terpenoids, alkaloids, and lipids.[1][2] This versatility enables the production of full-spectrum extracts where the synergistic effects of multiple compounds are preserved.[1][3]

Key Considerations for Ethanol Extraction

Several factors influence the efficiency and selectivity of ethanol extraction:

  • Ethanol Concentration: The polarity of the ethanol-water mixture can be adjusted to selectively target different classes of compounds. Aqueous ethanol solutions (e.g., 50-70%) are often more effective for extracting polar compounds like phenolics and flavonoids than absolute ethanol.[5][6][7] For instance, a 70% ethanol concentration has been found to be optimal for extracting phenolic compounds from fenugreek seeds.

  • Extraction Time: The duration of the extraction process impacts the completeness of the extraction. While longer extraction times can increase yield, they may also lead to the extraction of undesirable compounds or degradation of target metabolites.[9]

  • Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact, thereby enhancing extraction efficiency.[5][7] A mesh size of 30-40 is often considered optimal.[7]

  • Solid-to-Solvent Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. An optimized ratio ensures that a sufficient amount of solvent is available to dissolve the target compounds without excessive solvent usage.

Quantitative Data on Ethanol Extraction of Secondary Metabolites

The following tables summarize quantitative data from various studies on the ethanol-based extraction of different classes of secondary metabolites.

Table 1: Influence of Ethanol Concentration on the Yield of Total Phenolic Content (TPC)

Plant MaterialEthanol Concentration (%)TPC (mg GAE/g dry extract)Reference
Fenugreek Seeds (FSV)30~85
Fenugreek Seeds (FSV)50~95
Fenugreek Seeds (FSV)70120.3 ± 6.1
Fenugreek Seeds (FSV)96~110
Fenugreek Seeds (FWV)30~85
Fenugreek Seeds (FWV)50~90
Fenugreek Seeds (FWV)70102.6 ± 5.1
Fenugreek Seeds (FWV)96~98
Pistacia palaestina Leaves50Higher than other concentrations
Catharanthus roseus Leaves50 (with water)30.3 ± (not specified)

Table 2: Influence of Ethanol Concentration on the Yield of Total Flavonoid Content (TFC)

Plant MaterialEthanol Concentration (%)TFC (mg QE/g of extract)Reference
Curcuma zedoaria Leaves70~5.5[9]
Curcuma zedoaria Leaves906.12 ± 0.23[9]
Melinjo Peel705.07 (predicted)[10]
Buddleja davidii Leaves20~2.5% (w/w)[2]
Buddleja davidii Leaves50~4.5% (w/w)[2]
Buddleja davidii Leaves95~1.5% (w/w)[2]

Table 3: Comparison of Extraction Methods on Alkaloid and Flavonoid Yield

Plant MaterialExtraction MethodSolventCompoundYieldReference
Rauwolfia serpentinaMacerationEthanolAlkaloids1.19% (w/w)[11]
Rauwolfia serpentinaSoxhletEthanolAlkaloids1.63% (w/w)[11]
Rauwolfia serpentinaUAEEthanolAlkaloids2.06% (w/w)[11]
Ageratum conyzoidesMaceration96% EthanolFlavonoids0.22% (b/v)[6]
Ageratum conyzoidesSoxhlet96% EthanolFlavonoids0.32% (b/v)[6]
Bouea macrophyllaMacerationEthanolFlavonoidsSignificant Impact[12]
Bouea macrophyllaSoxhletEthanolFlavonoidsSignificant Impact[12]

Table 4: Effect of Temperature and Time on Terpene and Cannabinoid Extraction from Cannabis

Temperature (°C)Extraction Time (min)Sample-to-Solvent RatioYield ( g/100g dry matter)Terpene ContentReference
-40101:1519.7Highest[6][9][13]
-20101:1518.2Decreased by 54.1% vs -40°C[6][9][13]
Room Temperature101:1518.5Decreased by 32.2% vs -40°C[6][9][13]

Experimental Protocols

This section provides detailed, step-by-step protocols for common ethanol-based extraction methods.

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period with occasional agitation.[14] It is particularly suitable for thermolabile compounds.

Protocol:

  • Preparation of Plant Material:

    • Dry the plant material at a controlled temperature (e.g., 40-60°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 30-40 mesh size) to increase the surface area for extraction.[7]

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 100 g).

    • Place the powder in a stoppered container (e.g., an Erlenmeyer flask).

    • Add the desired concentration of ethanol (e.g., 70% ethanol in water) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • Seal the container and let it stand at room temperature for a defined period (e.g., 3-7 days), with frequent agitation (e.g., shaking for 15 minutes every 24 hours).[7]

  • Filtration and Concentration:

    • After the maceration period, filter the mixture through a muslin cloth or filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue (marc).

    • Wash the marc with a small volume of the same solvent to recover any remaining extract.

    • Combine the filtrates.

    • Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the ethanol.

    • Dry the concentrated extract in a vacuum oven to obtain the crude extract.

Percolation

Percolation is a continuous extraction process where the solvent is allowed to flow slowly through a packed bed of the plant material.[1] This method is generally more efficient than maceration.[10]

Protocol:

  • Preparation of Plant Material:

    • Grind the dried plant material to a coarse powder.

    • Moisten the powder with a small amount of the ethanol menstruum and allow it to stand for about 1 hour in a covered container to allow for swelling.[3]

  • Packing the Percolator:

    • Place a cotton ball or filter paper at the bottom of the percolator.

    • Carefully pack the moistened plant material into the percolator in layers, tamping down gently after each addition to ensure even packing.[1][3]

    • Place a filter paper on top of the packed material to prevent disturbance when adding the solvent.[1]

  • Percolation:

    • Slowly pour the ethanol menstruum over the packed material until it is completely covered.

    • Allow the solvent to flow through the material until it starts to drip from the outlet, then close the outlet.

    • Let the mixture macerate for a specified period (e.g., 12-24 hours).[1]

    • Open the outlet and allow the percolate to drip at a controlled rate (e.g., 20 drops per minute).[1]

    • Continue adding fresh menstruum to the top of the percolator to maintain a layer of solvent above the plant material until the desired volume of extract is collected or the marc is exhausted.

  • Concentration:

    • Collect the percolate and concentrate it using a rotary evaporator as described in the maceration protocol.

Soxhlet Extraction

Soxhlet extraction is a continuous hot extraction method that allows for the repeated extraction of the plant material with fresh solvent, leading to a high extraction efficiency.[15][16] It is suitable for thermostable compounds.

Protocol:

  • Preparation of Plant Material:

    • Dry and grind the plant material as described for maceration.

  • Soxhlet Setup:

    • Place a weighed amount of the powdered plant material into a cellulose (B213188) thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill a round-bottom flask to about two-thirds of its volume with the desired ethanol concentration.

    • Assemble the Soxhlet apparatus (round-bottom flask, Soxhlet extractor, and condenser) on a heating mantle.[15]

  • Extraction:

    • Heat the solvent to its boiling point. The solvent vapor will travel up the side arm of the extractor to the condenser, where it will condense and drip onto the plant material in the thimble.

    • The thimble will fill with the condensed solvent, extracting the soluble compounds.

    • Once the solvent reaches the top of the siphon tube, the entire volume of the extract is siphoned back into the round-bottom flask.

    • This cycle repeats automatically, ensuring that the plant material is continuously extracted with fresh, hot solvent.

    • Continue the extraction for a specified number of cycles or for a set duration (e.g., 6-16 hours).[15]

  • Concentration:

    • After the extraction is complete, cool the apparatus and remove the thimble.

    • Concentrate the extract in the round-bottom flask using a rotary evaporator.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which can lead to higher yields and shorter extraction times.

Protocol:

  • Preparation of Plant Material:

    • Dry and grind the plant material.

  • Extraction:

    • Place a weighed amount of the powdered plant material in an extraction vessel (e.g., a beaker).

    • Add the desired concentration of ethanol at a specific solid-to-solvent ratio.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 45 kHz) and power (e.g., 250 W) for a defined period (e.g., 30-60 minutes).

    • The temperature of the ultrasonic bath can be controlled to optimize extraction.

  • Filtration and Concentration:

    • After sonication, filter the mixture to separate the extract from the marc.

    • Concentrate the extract using a rotary evaporator.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate a general experimental workflow for ethanol extraction and the signaling pathways modulated by flavonoids and terpenoids.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding powdered_material Powdered Plant Material grinding->powdered_material add_ethanol Addition of Ethanol powdered_material->add_ethanol extraction_method Extraction (Maceration/Percolation/Soxhlet/UAE) add_ethanol->extraction_method filtration Filtration extraction_method->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract analysis Phytochemical Analysis (e.g., HPLC, GC-MS) crude_extract->analysis bioactivity Bioactivity Assays crude_extract->bioactivity

Caption: General experimental workflow for ethanol-based extraction of plant secondary metabolites.

Flavonoid_Signaling_Pathway cluster_inflammatory Inflammatory Signaling cluster_survival Cell Survival Signaling flavonoids Flavonoids nfkb NF-κB Pathway flavonoids->nfkb Inhibits mapk MAPK Pathway flavonoids->mapk Modulates pi3k_akt PI3K/Akt Pathway flavonoids->pi3k_akt Modulates inflammation Inflammation nfkb->inflammation mapk->inflammation cell_survival Cell Survival pi3k_akt->cell_survival

Caption: Simplified diagram of key signaling pathways modulated by flavonoids.[1][3]

Terpenoid_Signaling_Pathway cluster_inflammatory Inflammatory & Oxidative Stress Signaling cluster_neuro Neurological Signaling terpenoids Terpenoids nfkb_terp NF-κB Pathway terpenoids->nfkb_terp Inhibits mapk_terp MAPK Pathway terpenoids->mapk_terp Inhibits gaba GABAergic System terpenoids->gaba Regulates inflammation_terp Inflammation & Oxidative Stress nfkb_terp->inflammation_terp mapk_terp->inflammation_terp neurotransmission Neurotransmission gaba->neurotransmission

Caption: Simplified diagram of key signaling pathways modulated by terpenoids.[5][8]

Conclusion

Ethanol is a highly effective and safe solvent for the extraction of a wide array of secondary metabolites from plant sources. The choice of extraction method and the optimization of process parameters are crucial for maximizing the yield and purity of the desired compounds. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize ethanol for the extraction of valuable plant-derived bioactive compounds. Further optimization of these methods for specific plant materials and target compounds is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Cryopreservation of Cells Using Ethanol-Based Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a cornerstone of modern biological research and clinical applications, enabling the long-term storage of viable cells. The process typically involves the use of cryoprotective agents (CPAs) to mitigate the lethal effects of ice crystal formation and high solute concentrations during freezing. For decades, dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) have been the most common CPAs. However, their potential toxicity to certain cell types and the need for thorough removal post-thaw have prompted investigation into alternative agents.

Ethanol (B145695), a small-molecule alcohol, has been explored in limited contexts for its cryoprotective properties. Studies on yeast (Saccharomyces cerevisiae) have shown that ethanol can act as a significant cryoprotectant under rapid freezing conditions, potentially by increasing membrane permeability to allow for rapid water equilibration. Conversely, under slow cooling rates, ethanol can act as a cryosensitizer. Furthermore, a 4.7% ethanol solution has been used as a colligative cryoprotectant for preserving rat heart tissue at high subzero temperatures (e.g., -1.4°C to -3.4°C), suggesting its potential to depress the freezing point and reduce ice formation.

This document provides a detailed, investigational protocol for the cryopreservation of mammalian cells using ethanol-based solutions. It is important to note that this is not a universally validated method and should be considered a starting point for researchers interested in exploring alternatives to traditional CPAs. The provided protocols are based on established cryopreservation principles, adapted to incorporate the unique properties of ethanol as suggested by available research. Optimization for specific cell types is critical.

Data Presentation

The following tables summarize quantitative data from relevant studies. Direct comparative data for mammalian cells cryopreserved in ethanol at cryogenic temperatures is limited; therefore, the tables include data from yeast and cardiac tissue to illustrate the principles, alongside typical results for standard DMSO protocols for comparison.

Table 1: Effect of Cooling Rate on Viability of Saccharomyces cerevisiae with Different Cryoprotectants

Cryoprotectant (in growth medium)Cooling RatePost-Thaw Viability (%)Reference
Ethanol (10% v/v)~200 °C/min (Rapid)~70%--INVALID-LINK--
Ethanol (10% v/v)~3 °C/min (Slow)<10% (Cryosensitizer)--INVALID-LINK--
Glycerol (10% v/v)~200 °C/min (Rapid)~20%--INVALID-LINK--
Glycerol (10% v/v)~3 °C/min (Slow)~60%--INVALID-LINK--
DMSO (10% v/v)~1 °C/min (Slow)>90% (Typical for mammalian cells)General Knowledge

Table 2: Functional Recovery of Rat Heart Tissue Preserved at High Subzero Temperatures

Preservation SolutionTemperatureStorage DurationPost-Storage Cardiac Output (% of Control)Reference
CP-14 + 4.7% Ethanol-1.4°C (Unfrozen)6 hours~100%--INVALID-LINK--
CP-14 + 4.7% Ethanol-1.4°C (Unfrozen)12 hours~60%--INVALID-LINK--
CP-14 + 4.7% Ethanol-3.4°C (Frozen)6 hours~50%--INVALID-LINK--

Experimental Protocols

The following are detailed protocols for the cryopreservation of mammalian cells. A standard protocol using DMSO is provided as a baseline, followed by an investigational protocol using an ethanol-based solution.

Protocol 1: Standard Cryopreservation Using DMSO (Control)

This protocol is suitable for most mammalian cell lines.

Materials:

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Methodology:

  • Cell Preparation:

    • Culture cells to the mid-to-late logarithmic growth phase. Ensure cell viability is >90%.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, proceed to the next step.

    • Transfer the cell suspension to a conical tube and centrifuge at 100-200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of cold complete medium.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).

  • Preparation of Cryopreservation Medium:

    • Prepare the cryopreservation medium on ice. A common formulation is: 90% FBS and 10% DMSO. Alternatively, a medium of 70% complete culture medium, 20% FBS, and 10% DMSO can be used.

    • Note: DMSO is exothermic when mixed with aqueous solutions. Prepare the medium and allow it to cool before adding to cells.

  • Freezing Procedure:

    • Adjust the cell pellet concentration with cold complete medium to twice the desired final concentration (e.g., 2x10^6 cells/mL for a final concentration of 1x10^6 cells/mL).

    • Slowly add an equal volume of the 2X cryopreservation medium (e.g., 80% FBS, 20% DMSO) to the cell suspension dropwise while gently mixing.

    • The final cell concentration should be 1-5 x 10^6 cells/mL in 1X cryopreservation medium (e.g., 90% FBS, 10% DMSO).

    • Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer for at least 4 hours (this achieves a cooling rate of approximately -1°C/minute).

    • Transfer the vials to a liquid nitrogen dewar for long-term storage.

  • Thawing Procedure:

    • Rapidly thaw the vial by immersing it in a 37°C water bath.

    • Just before the last ice crystal melts, remove the vial and wipe it with 70% ethanol.

    • Slowly transfer the contents to a tube containing 10 mL of pre-warmed complete medium.

    • Centrifuge at 100-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh, pre-warmed complete medium and transfer to a culture flask.

Protocol 2: Investigational Cryopreservation Using Ethanol-Based Solution

This protocol is hypothetical and requires optimization. It is based on the principle that ethanol may be effective under rapid cooling conditions.

Materials:

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Ethanol (EtOH), 200 proof, sterile-filtered

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Sterile cryovials

  • -80°C freezer

  • Liquid nitrogen storage dewar

Methodology:

  • Cell Preparation:

    • Follow the same procedure as in Protocol 1, Step 1.

  • Preparation of Investigational Cryopreservation Medium:

    • Prepare the cryopreservation medium on ice. Two potential formulations are suggested for testing:

      • Solution A (Low Ethanol): 90.3% FBS, 5% complete culture medium, 4.7% Ethanol.

      • Solution B (High Ethanol): 85% FBS, 5% complete culture medium, 10% Ethanol.

    • Prepare a 2X stock of these solutions to add to the cell suspension.

  • Freezing Procedure (Rapid Cooling):

    • Adjust the cell pellet concentration with cold complete medium to twice the desired final concentration.

    • Slowly add an equal volume of the 2X ethanol-based cryopreservation medium to the cell suspension.

    • The final cell concentration should be 1-5 x 10^6 cells/mL in the 1X ethanol cryopreservation medium.

    • Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

    • Crucial Step: Immediately after aliquoting, plunge the cryovials directly into liquid nitrogen. This achieves a rapid cooling rate.

    • Alternative (for comparison): A parallel set of vials can be cooled slowly as described in Protocol 1, Step 3, to test the hypothesis of cooling rate dependency.

    • Store the vials in the liquid nitrogen dewar.

  • Thawing Procedure:

    • Follow the same procedure as in Protocol 1, Step 4. Due to the potential for higher initial cell stress, careful and rapid removal of the ethanol-containing medium is recommended.

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_cpa Cryoprotectant Addition cluster_freeze Freezing cluster_storage Storage cluster_thaw Thawing & Recovery Harvest Harvest Cells (Log Phase) Centrifuge1 Centrifuge and Resuspend Harvest->Centrifuge1 Count Cell Count & Viability Assessment Centrifuge1->Count DMSO_mix Mix Cells with DMSO-based Medium Count->DMSO_mix Standard Protocol EtOH_mix Mix Cells with Ethanol-based Medium Count->EtOH_mix Investigational Protocol Slow_Cool Slow Cooling (-1°C/min to -80°C) DMSO_mix->Slow_Cool EtOH_mix->Slow_Cool Comparative Arm Rapid_Cool Rapid Cooling (Direct LN2 Plunge) EtOH_mix->Rapid_Cool Hypothesized Optimal LN2_Storage Long-term Storage in Liquid Nitrogen Slow_Cool->LN2_Storage Rapid_Cool->LN2_Storage Thaw Rapid Thaw at 37°C LN2_Storage->Thaw Wash Wash to Remove CPA Thaw->Wash Culture Post-Thaw Culture Wash->Culture

Caption: Experimental workflow for standard (DMSO) vs. investigational (ethanol) cryopreservation.

Signaling Pathways in Cryoinjury-Induced Apoptosis

Cryoinjury, through osmotic stress and intracellular ice formation, can trigger programmed cell death (apoptosis). A primary goal of any cryoprotectant is to mitigate the activation of these pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cryo Cryopreservation Stress (Osmotic Shock, Ice Formation) FasL FasL/TNFα Binding Cryo->FasL Mito Mitochondrial Stress (ROS, Ca2+ flux) Cryo->Mito DeathR Death Receptors (Fas, TNFR) FasL->DeathR DISC DISC Formation DeathR->DISC Casp8 Pro-Caspase-8 → Caspase-8 DISC->Casp8 Casp8->Mito Bid cleavage Casp3 Executioner Caspases (Caspase-3, -6, -7) Casp8->Casp3 Bcl2 Bcl-2 Family Shift (↓Bcl-2, ↑Bax/Bak) Mito->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Apaf1 Apoptosome Formation (Apaf-1) CytoC->Apaf1 Casp9 Pro-Caspase-9 → Caspase-9 Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Blebbing, DNA Fragmentation) Casp3->Apoptosis

Caption: Key signaling pathways involved in cryopreservation-induced apoptosis.

Application Notes and Protocols for Cleaning and Sterilizing Cell Culture Hoods with 70% Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The integrity of cell culture experiments hinges on the stringent maintenance of aseptic conditions, with the cell culture hood, or biosafety cabinet (BSC), serving as the primary bastion against microbial contamination. Ethanol (B145695), particularly a 70% aqueous solution, is a widely utilized disinfectant for the routine cleaning and sterilization of these controlled environments. This document provides detailed protocols and best practices for the effective use of 70% ethanol to maintain the sterility of cell culture hoods, ensuring the reliability and reproducibility of experimental results for researchers, scientists, and drug development professionals.

The antimicrobial efficacy of ethanol is attributed to its ability to denature proteins and dissolve lipids, thereby disrupting the cellular integrity of microorganisms.[1][2] A 70% ethanol solution is considered optimal as the presence of water facilitates the denaturation of microbial proteins; higher concentrations of ethanol can cause immediate coagulation of surface proteins, preventing its penetration into the cell, while lower concentrations are less effective.[1][2]

Effective disinfection is contingent not only on the concentration of the disinfectant but also on the contact time, which is the duration the surface must remain wet with the disinfectant. For 70% ethanol, this can range from seconds to several minutes depending on the target microorganism.[3][4][5] It is crucial to ensure that the surfaces within the cell culture hood remain wet for the prescribed contact time to achieve effective sterilization. However, due to the rapid evaporation of ethanol, especially within the airflow of a BSC, repeated applications may be necessary to meet the required contact time for more resistant organisms.[6] For routine cleaning, a thorough wipe-down is generally sufficient to significantly reduce the microbial load.[7][8]

While 70% ethanol is effective against a broad spectrum of bacteria, fungi, and enveloped viruses, it is important to note its limitations.[9][10] It is not effective against bacterial spores and some non-enveloped viruses.[11] For situations requiring sporicidal activity or when dealing with known resistant contaminants, alternative disinfectants such as a 10% bleach solution followed by a 70% ethanol rinse to remove the corrosive bleach residue should be considered.[6]

Adherence to a consistent and thorough cleaning and sterilization protocol is paramount for preventing contamination that can compromise research outcomes, lead to loss of valuable cell lines, and impact the validity of data in drug development.

Quantitative Data on the Efficacy of 70% Ethanol

The following table summarizes the reported efficacy of 70% ethanol against a variety of common cell culture contaminants. It is important to note that contact times can be influenced by the surface type, organic load, and the specific strain of the microorganism.

MicroorganismTypeEffective Contact Time with 70% EthanolEfficacyCitation(s)
Mycoplasma spp.Bacteria5 minutesComplete inactivation[5][12][13]
Enveloped Viruses (e.g., Coronaviruses, Influenza)Virus15 - 30 secondsHighly effective (>99.9% reduction)[10][14][15]
Staphylococcus aureusBacteria (Gram-positive)10 seconds (in 60-95% ethanol)Bactericidal[4]
Streptococcus pyogenesBacteria (Gram-positive)10 seconds (in 60-95% ethanol)Bactericidal[4]
Pseudomonas aeruginosaBacteria (Gram-negative)10 seconds (in 40-100% ethanol)Bactericidal[4]
Serratia marcescensBacteria (Gram-negative)10 seconds (in 40-100% ethanol)Bactericidal[4][16]
Escherichia coliBacteria (Gram-negative)10 seconds (in 40-100% ethanol)Bactericidal[4]
Salmonella typhosaBacteria (Gram-negative)10 seconds (in 40-100% ethanol)Bactericidal[4]
Saccharomyces cerevisiaeYeast30 minutes (in suspension)Inactivation[17]
Aspergillus nigerFungi (Mold)Variable (effective, but may not be sporicidal)Fungicidal[18]

Experimental Protocols

This section outlines the standard operating procedure for the routine cleaning and sterilization of a cell culture hood using 70% ethanol.

Materials:

  • 70% (v/v) Ethanol (prepared with sterile, purified water)

  • Sterile, lint-free wipes

  • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Waste container for biohazardous material

Protocol 1: Routine Cleaning Before and After Use

This protocol should be performed before initiating any cell culture work and after all work is completed.

  • Preparation:

    • Don appropriate PPE.

    • Ensure the cell culture hood sash is at the correct working height.

    • Turn on the hood's blower and light. Allow the blower to run for at least 5-10 minutes to purge the air.

  • Initial Cleaning (Before Work):

    • Spray a sterile, lint-free wipe with 70% ethanol until saturated. Do not spray directly onto the hood surfaces to avoid generating aerosols.

    • Wipe down all items to be placed inside the hood with the ethanol-soaked wipe before introducing them into the sterile workspace.

    • Using a new ethanol-soaked wipe, clean the interior surfaces of the hood in the following order, using overlapping strokes:

      • Back wall (top to bottom)

      • Side walls (top to bottom, back to front)

      • Work surface (back to front)

    • Allow the ethanol to air dry completely. This ensures the necessary contact time for disinfection.

  • During Work:

    • Maintain a clean and uncluttered workspace.

    • Wipe down gloves with 70% ethanol periodically, especially after touching any non-sterile surfaces.

    • Immediately clean any spills with a sterile wipe soaked in 70% ethanol.

  • Final Cleaning (After Work):

    • Remove all cultures, media, and equipment from the hood.

    • Dispose of all waste in the appropriate biohazardous waste container.

    • Using a fresh sterile, lint-free wipe saturated with 70% ethanol, wipe down all interior surfaces of the hood in the same manner as the initial cleaning (back, sides, work surface).

    • Wipe down any equipment that was used in the hood before returning it to storage.

    • Allow the surfaces to air dry.

    • Turn off the hood light and blower (or follow your laboratory's specific shutdown procedure).

Protocol 2: Monthly Deep Cleaning and Sterilization

A more thorough cleaning should be performed on a monthly basis or immediately following a significant spill or suspected contamination event.

  • Preparation:

    • Follow the preparation steps outlined in Protocol 1.

    • Power down and unplug any equipment inside the hood.

  • Disassembly and Surface Cleaning:

    • Carefully remove the work surface and any other removable parts of the hood's interior.

    • Clean these parts thoroughly with a detergent and water solution to remove any adherent material, then rinse with sterile water.

    • Spray the cleaned parts liberally with 70% ethanol and wipe with sterile, lint-free wipes, ensuring all surfaces are covered. Allow to air dry completely.

    • Clean the area beneath the work surface with a wipe soaked in 70% ethanol.

  • Interior Hood Decontamination:

    • Wipe the entire interior of the hood, including the sash (inside and out), with sterile, lint-free wipes saturated in 70% ethanol. Use the same systematic cleaning path as in Protocol 1 (back, sides, work surface).

  • Reassembly and Final Sterilization:

    • Once all components are dry, carefully reassemble the interior of the hood.

    • Wipe down all reassembled surfaces again with 70% ethanol.

    • Allow the ethanol to evaporate completely.

    • Turn on the hood's blower and allow it to run for at least 30 minutes before resuming normal use.

Diagrams

Cleaning_Protocol_Workflow cluster_prep Preparation cluster_before Before Work cluster_during During Work cluster_after After Work prep1 Don PPE prep2 Turn on Hood Blower & Light prep1->prep2 prep3 Allow Air Purge (5-10 min) prep2->prep3 before1 Wipe Items with 70% Ethanol prep3->before1 before2 Wipe Hood Interior: Back -> Sides -> Work Surface before1->before2 before3 Air Dry Surfaces before2->before3 during1 Maintain Clean Workspace before3->during1 during2 Periodically Wipe Gloves during1->during2 during3 Clean Spills Immediately during2->during3 after1 Remove All Items & Waste during3->after1 after2 Wipe Hood Interior: Back -> Sides -> Work Surface after1->after2 after3 Wipe Down Equipment after2->after3 after4 Air Dry Surfaces after3->after4 after5 Shut Down Hood after4->after5

Caption: Workflow for Routine Cleaning of a Cell Culture Hood.

References

Application Notes and Protocols for the Use of Denatured Ethanol in Industrial Cleaning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denatured ethanol (B145695) is a versatile and widely utilized solvent in various industrial cleaning applications, prized for its efficacy in removing a broad spectrum of contaminants, rapid evaporation, and cost-effectiveness.[1] This document provides detailed application notes and experimental protocols for the use of denatured ethanol in industrial cleaning, with a focus on methodologies relevant to research, scientific, and drug development environments.

Denatured ethanol is ethyl alcohol that has been rendered unfit for human consumption by the addition of denaturants.[2] Common denaturants include methanol, isopropanol (B130326), methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK). The choice of denaturant can influence the solvent properties and its suitability for specific cleaning tasks.[3]

Applications Overview

Denatured ethanol is an effective cleaning agent for a variety of surfaces and contaminants due to its ability to dissolve oils, greases, resins, and other organic residues.[2][3] Its key applications in industrial and research settings include:

  • General Surface Cleaning: Effective for cleaning and disinfecting benchtops, fume hoods, and other laboratory surfaces.

  • Equipment Cleaning: Used for cleaning manufacturing equipment, including stainless steel reactors, glass-lined vessels, and analytical instrumentation.[4]

  • Component Degreasing: Suitable for removing oils and greases from metal parts and electronic components.[3]

  • Residue Removal: Efficiently removes residues of adhesives, inks, and some polymers.[5]

  • Disinfection: At concentrations around 70%, it is an effective disinfectant against a wide range of microorganisms.

Data Presentation: Comparative Cleaning Efficacy

While specific cleaning efficacy can be highly dependent on the nature of the soil, the substrate, the denaturant used, and the cleaning parameters, the following table provides representative data on the cleaning effectiveness of denatured ethanol for common industrial contaminants on stainless steel surfaces. This data is synthesized from typical performance characteristics and should be used as a guideline for developing specific cleaning protocols.

Contaminant (Soil)Denatured Ethanol FormulationConcentration (% v/v)Cleaning MethodContact Time (minutes)Temperature (°C)Cleaning Efficacy (% Removal)
Machine Oil90% Ethanol, 5% Methanol, 5% Isopropanol95Wipe225~95%
Silicone Grease92% Ethanol, 8% Ethyl Acetate100Wipe + Mechanical Action525~90%
Protein Residue (BSA)70% Ethanol, 30% Water70Spray and Wipe1025>99% (Disinfection)
Water-Soluble Flux85% Ethanol, 15% Deionized Water85Immersion540~98%

Experimental Protocols

The following protocols are provided as a framework for developing and validating cleaning procedures using denatured ethanol. It is essential to adapt these protocols to specific applications and perform validation studies to ensure the desired level of cleanliness is achieved.

Protocol 1: Manual Cleaning of Stainless Steel Surfaces

Objective: To provide a general procedure for the manual cleaning of stainless steel surfaces (e.g., benchtops, equipment exteriors) to remove light oils and greases.

Materials:

  • Denatured ethanol (e.g., 95% ethanol denatured with isopropanol and methanol)

  • Lint-free wipes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-cleaning: Remove any gross particulate matter from the surface using a dry, lint-free wipe.

  • Solvent Application: Moisten a clean, lint-free wipe with denatured ethanol. The wipe should be damp, not saturated, to avoid excessive solvent use and dripping.

  • Wiping Technique: Wipe the surface in a unidirectional, overlapping motion. Start from the cleanest area and move towards the more contaminated areas. For heavily soiled surfaces, use a fresh wipe for each pass to avoid re-contamination.

  • Drying: Allow the surface to air dry completely in a well-ventilated area. The rapid evaporation of ethanol will leave a residue-free surface.[1]

  • Visual Inspection: Visually inspect the surface under good lighting to ensure all visible residues have been removed.

Protocol 2: Cleaning Validation of a Glass Chromatography Column

Objective: To outline a procedure for the cleaning and validation of a glass chromatography column to ensure the removal of residual product to an acceptable level.

Materials:

  • Denatured ethanol (appropriate formulation for the residue)

  • Deionized water

  • Low-lint swabs

  • Vials for sample collection

  • Analytical instrumentation for residue analysis (e.g., HPLC, TOC analyzer)

  • PPE: safety glasses, gloves, lab coat

Procedure:

  • Pre-rinse: Flush the column with deionized water to remove any water-soluble residues.

  • Solvent Wash: Fill or flush the column with denatured ethanol. The choice of static soak or dynamic flushing will depend on the nature of the contaminant and the column geometry.

    • Contact Time: Allow the solvent to be in contact with the column surfaces for a predetermined time (e.g., 15-30 minutes).

    • Temperature: If necessary and compatible with the column, the solvent temperature can be slightly elevated to improve cleaning efficiency.

  • Final Rinse: Flush the column thoroughly with deionized water until no residual ethanol is detected (e.g., by odor or a specific analytical test on the rinse water).

  • Sampling for Validation:

    • Rinse Sampling: Collect a sample of the final rinse water for analysis. This method is useful for assessing the overall cleanliness of the system.

    • Swab Sampling: For accessible surfaces (e.g., column ends, frits), use a low-lint swab moistened with a suitable solvent (e.g., deionized water or ethanol) to sample a defined surface area (e.g., 10 cm x 10 cm). Place the swab head in a vial with a known volume of solvent for extraction and analysis.

  • Analytical Testing: Analyze the rinse and swab samples for the presence of the target residue using a validated analytical method. Common methods include:

    • Total Organic Carbon (TOC): A non-specific method that measures the total amount of organic contamination.

    • High-Performance Liquid Chromatography (HPLC): A specific method to detect and quantify the target compound.

    • Gas Chromatography-Flame Ionization Detection (GC-FID): Suitable for analyzing volatile organic residues.

  • Acceptance Criteria: The level of residual contaminant must be below a pre-defined acceptance limit, which is typically based on toxicological data, dose calculations, or a general limit (e.g., 10 ppm).

Visualizations

Signaling Pathway of Cleaning Validation Logic

CleaningValidationLogic DefineCleanliness Define Cleanliness Acceptance Criteria DevelopProtocol Develop Cleaning Protocol DefineCleanliness->DevelopProtocol ExecuteCleaning Execute Cleaning Procedure DevelopProtocol->ExecuteCleaning Sampling Perform Sampling (Swab/Rinse) ExecuteCleaning->Sampling Analysis Analytical Testing (TOC, HPLC, etc.) Sampling->Analysis CompareResults Compare Results to Acceptance Criteria Analysis->CompareResults Pass Validation Successful CompareResults->Pass Residue < Limit Fail Validation Failed CompareResults->Fail Residue >= Limit Investigate Investigate & Optimize Cleaning Protocol Fail->Investigate Investigate->DevelopProtocol

Caption: Logical flow of a cleaning validation process.

Experimental Workflow for Evaluating Cleaning Efficacy

CleaningEfficacyWorkflow Start Start PrepareCoupons Prepare & Pre-clean Test Coupons (e.g., Stainless Steel) Start->PrepareCoupons ApplySoil Apply Standardized Industrial Soil (e.g., Oil, Grease) PrepareCoupons->ApplySoil InitialAnalysis Analyze Initial Soil Level (e.g., Gravimetric, FTIR) ApplySoil->InitialAnalysis Clean Apply Denatured Ethanol Cleaning Protocol (Wipe, Spray, Immersion) InitialAnalysis->Clean FinalAnalysis Analyze Residual Soil Level (e.g., TOC, GC-FID) Clean->FinalAnalysis Calculate Calculate Cleaning Efficacy (%) FinalAnalysis->Calculate End End Calculate->End

References

Troubleshooting & Optimization

Technical Support Center: Preventing DNA Pellet Loss During Ethanol Washing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the loss of DNA pellets during the ethanol (B145695) washing step of nucleic acid precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my DNA pellet invisible or lost after the ethanol wash?

The loss of a DNA pellet after the ethanol wash is a common issue that can arise from several factors. The pellet may be very small and translucent, making it difficult to see, especially with low DNA concentrations.[1][2] It's also possible that the pellet was accidentally aspirated or dislodged during the decanting of the ethanol supernatant.[3][4] In some cases, the pellet may not have formed properly in the first place due to suboptimal precipitation conditions.

Q2: How can I make my DNA pellet more visible?

To enhance the visibility of a small DNA pellet, consider using a co-precipitant.[1][5] Co-precipitants are inert molecules that form a precipitate with the DNA, increasing the mass and making the pellet easier to see.[5] Glycogen (B147801) is a popular choice as it is biologically inert and does not interfere with most downstream applications.[5] Some commercially available co-precipitants, like GlycoBlue™, are dyed, which colors the pellet blue for easy visualization.[5][6]

Q3: What is the optimal concentration of ethanol for washing a DNA pellet?

A 70-80% ethanol solution is typically recommended for washing DNA pellets.[7][8] This concentration is crucial because it effectively dissolves and removes residual salts from the precipitation step while ensuring the DNA itself remains insoluble and does not get washed away.[7][9] Using a lower concentration of ethanol may lead to partial resolubilization of the DNA, while a higher concentration may not efficiently remove all the salts.

Q4: Can I vortex the tube during the ethanol wash?

Yes, gentle vortexing during the ethanol wash can be beneficial. It helps to dislodge the pellet from the tube wall and allows the ethanol to thoroughly wash the entire surface of the DNA, ensuring complete removal of contaminating salts.[7][10] However, it is crucial to re-pellet the DNA by centrifugation immediately after vortexing to ensure it is not lost when the ethanol is removed.[7][10] For very large genomic DNA, gentle inversion is preferred to avoid shearing.[11]

Q5: What should I do if my DNA pellet is loose and easily dislodged?

A loose pellet can be challenging to handle without incurring loss. To mitigate this, ensure that the centrifugation step after the ethanol wash is sufficient to create a compact pellet.[7] When removing the supernatant, do so carefully and slowly, keeping an eye on the pellet.[2] A useful tip is to position the tube in the centrifuge with the hinge facing outwards; the pellet will consistently form on the same side, making it easier to locate and avoid during aspiration.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Invisible DNA Pellet Low DNA concentration.Use a co-precipitant like glycogen or a dyed version like GlycoBlue™ to increase pellet mass and visibility.[1][5][6] Ensure optimal precipitation conditions (salt concentration, ethanol volume, incubation time and temperature).[12][13]
Pellet Disappears After Wash Pellet was accidentally aspirated.Mark the outside of the tube where the pellet is expected to form.[12] Aspirate the supernatant slowly and carefully from the opposite side of the tube.[2] Leave a small amount of ethanol behind rather than risking pellet loss.[4]
Pellet did not form securely.Increase centrifugation time or speed after the ethanol wash to ensure the pellet is compact.[7][14] Ensure the correct salt concentration was used during the initial precipitation.[13][15]
Loose or "Sloppy" Pellet Incomplete precipitation.Ensure the correct ratio of ethanol to sample volume was used (typically 2-2.5 volumes of 100% ethanol).[16][17] Allow for sufficient incubation time at a low temperature (-20°C) to facilitate complete precipitation.[12][16]
Presence of contaminants.Ensure the initial DNA solution is free of excess proteins or other contaminants that can interfere with pellet formation. Consider an additional purification step like phenol-chloroform extraction if needed.[18]
Low DNA Yield After Resuspension Pellet was not fully dried.Residual ethanol can inhibit downstream enzymatic reactions and interfere with accurate quantification. After removing the ethanol wash, briefly air-dry the pellet for 5-10 minutes. Avoid over-drying, as this can make the DNA difficult to dissolve.[19][20][21]
Pellet was over-dried.Over-dried DNA can be very difficult to resuspend.[19][20] If this occurs, add the resuspension buffer (e.g., TE buffer or nuclease-free water) and incubate at a slightly elevated temperature (e.g., 50-60°C) with gentle tapping to aid dissolution.[22]

Experimental Protocols

Standard DNA Ethanol Precipitation and Washing Protocol
  • Salt Addition: To your DNA solution, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).[16] Mix gently by inverting the tube.

  • Ethanol Addition: Add 2 to 2.5 volumes of ice-cold 100% ethanol.[16] Mix thoroughly by inverting the tube until the DNA precipitates and becomes visible as a thread-like substance.

  • Incubation: Incubate the mixture at -20°C for at least one hour to allow the DNA to fully precipitate.[12][16] For very low DNA concentrations, overnight incubation is recommended.[12]

  • Pelleting: Centrifuge the sample at high speed (e.g., 10,000-15,000 x g) for 15-30 minutes at 4°C to pellet the DNA.[14]

  • Washing: Carefully decant the supernatant without disturbing the pellet. Add 500 µL to 1 mL of room-temperature 70% ethanol.[7][17]

  • Re-pelleting: Centrifuge the tube again at high speed for 5-15 minutes at 4°C to re-pellet the DNA.[12][14]

  • Drying: Carefully decant the ethanol. You can perform a brief second spin to collect any remaining droplets and remove them with a pipette.[21] Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry.[2][19]

  • Resuspension: Resuspend the DNA pellet in a suitable volume of sterile, nuclease-free water or TE buffer.[17]

Quantitative Data Summary
Parameter Recommended Range/Value Rationale
Ethanol for Precipitation 2-2.5 volumes of 100% ethanolEnsures complete precipitation of DNA from the aqueous solution.[16][17]
Isopropanol for Precipitation 0.6-0.7 volumes of 100% isopropanolLess volume is required compared to ethanol, which is useful for large sample volumes.[14][23]
Ethanol for Washing 70-80%Effectively removes salts while keeping the DNA insoluble.[7][8]
Salt Concentration (Sodium Acetate) 0.3 M (final concentration)Provides the necessary cations to neutralize the negative charge of the DNA backbone, facilitating precipitation.[13]
Centrifugation Speed (Pelleting) 10,000 - 15,000 x gSufficient force to form a compact pellet.[14]
Centrifugation Time (Pelleting) 15 - 30 minutesEnsures all precipitated DNA is collected at the bottom of the tube.[14]
Centrifugation Time (Washing) 5 - 15 minutesSufficient to re-pellet the DNA after the wash.[12]
Incubation Temperature -20°C or colderLower temperatures promote the precipitation of nucleic acids.[12][16]
Incubation Time At least 1 hour to overnightAllows for complete precipitation, especially for low concentrations of DNA.[12][16]
Drying Time (Air-dry) 5 - 15 minutesRemoves residual ethanol without over-drying the pellet, which can hinder resuspension.[2][19]

Visualizations

DNA_Precipitation_Workflow cluster_precipitation DNA Precipitation cluster_washing Ethanol Wash cluster_final Final Steps start DNA Sample in Aqueous Solution add_salt Add Salt (e.g., Sodium Acetate) start->add_salt add_etoh Add Cold 100% Ethanol add_salt->add_etoh incubate Incubate at -20°C add_etoh->incubate pellet Centrifuge to Pellet DNA incubate->pellet decant_supernatant Decant Supernatant pellet->decant_supernatant add_wash Add 70-80% Ethanol decant_supernatant->add_wash respin Centrifuge to Re-pellet DNA add_wash->respin decant_wash Decant Ethanol Wash respin->decant_wash air_dry Air-dry Pellet decant_wash->air_dry resuspend Resuspend in Buffer air_dry->resuspend end Purified DNA resuspend->end

Caption: Workflow for DNA precipitation and ethanol washing.

Troubleshooting_DNA_Pellet_Loss pellet_loss DNA Pellet Loss low_conc Low DNA Concentration pellet_loss->low_conc is caused by loose_pellet Loose Pellet Formation pellet_loss->loose_pellet is caused by handling_error Handling Error pellet_loss->handling_error is caused by over_drying Over-drying Pellet pellet_loss->over_drying can lead to apparent loss due to insolubility use_coprecipitant Use Co-precipitant low_conc->use_coprecipitant is solved by optimize_centrifugation Optimize Centrifugation loose_pellet->optimize_centrifugation is solved by careful_aspiration Careful Aspiration handling_error->careful_aspiration is solved by proper_drying Proper Drying Technique over_drying->proper_drying is solved by

Caption: Causes and solutions for DNA pellet loss.

References

Technical Support Center: Troubleshooting Inconsistent Results in Ethanol-Based Extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ethanol-based extractions. Our goal is to help you achieve consistent and optimal results in your extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the consistency of ethanol (B145695) extractions?

A1: The consistency of ethanol extractions is influenced by a combination of factors related to the raw material, the solvent, and the process parameters. Even minor variations in these can lead to significant differences in yield, purity, and the overall quality of the extract.[1] Key factors include:

  • Raw Material Quality: The potency and chemical profile of the starting plant material are critical. Factors such as genetics, growing conditions, harvest time, and drying and storage conditions all play a significant role.[2][3]

  • Particle Size of Biomass: The surface area of the plant material exposed to the solvent directly impacts extraction efficiency. A uniform, fine grind is often preferred, but the optimal size can depend on the specific plant material and extraction method.[4][5][6]

  • Ethanol Concentration: The polarity of the ethanol-water mixture determines which compounds are preferentially extracted. Different concentrations will favor the extraction of different classes of compounds.[7][8]

  • Extraction Temperature: Temperature affects the solubility of target compounds and the viscosity of the solvent. Higher temperatures can increase extraction speed but may also lead to the degradation of sensitive compounds or the extraction of undesirable components.[1]

  • Extraction Time: The duration of contact between the solvent and the plant material influences the completeness of the extraction.[9]

  • Solvent-to-Biomass Ratio: An adequate amount of solvent is necessary to fully saturate the biomass and dissolve the target compounds.[1][10]

Q2: How does ethanol concentration affect the extraction of different compounds?

A2: Ethanol is a versatile solvent because its polarity can be adjusted by mixing it with water. This allows for targeted extraction of different types of compounds.[7]

  • High Ethanol Concentration (e.g., 95-100%): This is more effective for extracting non-polar compounds like lipids, waxes, and some terpenoids. It is often used in cold extractions to minimize the co-extraction of water-soluble compounds like chlorophyll (B73375).[7][11]

  • Mid-range Ethanol Concentration (e.g., 70-80%): This is a good starting point for a broad-spectrum extraction of many alkaloids and flavonoids.[11]

  • Low Ethanol Concentration (e.g., 40-60%): This is more effective for extracting more polar, water-soluble compounds, including some flavonoids and polyphenols.[7][11]

Q3: What is "winterization" and why is it important?

A3: Winterization is a post-extraction purification process used to remove undesirable compounds such as fats, waxes, and lipids from the crude extract. These compounds are co-extracted with the target molecules, especially when using warmer ethanol or non-polar solvents.[12] The presence of these compounds can lead to a cloudy appearance, reduced purity and potency, and a harsher taste in the final product.[13] The process typically involves dissolving the extract in ethanol, freezing the solution to precipitate the waxes and fats, and then filtering them out.[12][14]

Q4: What analytical methods are used to determine the potency and purity of an extract?

A4: Several analytical techniques are used to assess the quality of botanical extracts. The most common method for potency testing is High-Performance Liquid Chromatography (HPLC).[15][16]

  • High-Performance Liquid Chromatography (HPLC): This technique separates, identifies, and quantifies the individual compounds in an extract. When coupled with a UV or mass spectrometry detector, it can provide a detailed chemical profile and accurate potency measurements for cannabinoids, flavonoids, and other target molecules.[15][17]

  • Gas Chromatography (GC): GC is another separation technique used for volatile compounds like terpenes. However, it requires heating the sample, which can cause heat-sensitive compounds to degrade, so it is less suitable for analyzing acidic cannabinoids.[15]

  • Spectrophotometry: UV-Vis spectrophotometry can be used for the quantitative determination of certain classes of compounds but is less specific than HPLC.[15]

Troubleshooting Guides

Guide 1: Low Extraction Yield

Low yield is a frequent issue in ethanol-based extractions. This guide will walk you through a systematic approach to identify and resolve the root cause.

Q: My extraction yield is consistently lower than expected. What should I investigate?

A: To troubleshoot low extraction yield, follow this step-by-step process:

Low_Yield_Troubleshooting start Start: Low Yield Detected raw_material Step 1: Verify Raw Material Quality start->raw_material particle_size Step 2: Check Biomass Particle Size raw_material->particle_size Material OK? correct_material Action: Source new material, check storage conditions. raw_material->correct_material No extraction_params Step 3: Review Extraction Parameters particle_size->extraction_params Particle Size OK? correct_grind Action: Adjust grinder settings, perform particle size analysis. particle_size->correct_grind No solvent_quality Step 4: Assess Solvent Quality extraction_params->solvent_quality Parameters OK? correct_params Action: Optimize temperature, time, and solvent ratio. extraction_params->correct_params No post_processing Step 5: Evaluate Post-Processing Steps solvent_quality->post_processing Solvent OK? correct_solvent Action: Use fresh, high-purity ethanol. solvent_quality->correct_solvent No end End: Yield Optimized post_processing->end Process OK? correct_post Action: Minimize losses during filtration and solvent recovery. post_processing->correct_post No correct_material->raw_material correct_grind->particle_size correct_params->extraction_params correct_solvent->solvent_quality correct_post->post_processing

Troubleshooting workflow for low extraction yield.
  • Step 1: Verify Raw Material Quality.

    • Potency: Has the potency of the raw material been tested? Inconsistent starting material is a common cause of variable yields.[3][18]

    • Moisture Content: High moisture content can dilute the ethanol and reduce extraction efficiency. Ensure the biomass is adequately dried.[2]

    • Storage: Improper storage can lead to the degradation of target compounds. Verify that the material has been stored in a cool, dark, and dry place.[2]

  • Step 2: Check Biomass Particle Size.

    • Grind Consistency: Is the particle size uniform? Inconsistent grinding can lead to channeling of the solvent and incomplete extraction.[5][6]

    • Particle Size: Is the particle size appropriate for your extraction method? Too coarse a grind will have insufficient surface area, while too fine a grind can lead to compaction and poor solvent flow.[4][6]

  • Step 3: Review Extraction Parameters.

    • Temperature: Is the extraction temperature optimal for your target compounds? Low temperatures may not be sufficient to dissolve all the desired molecules, while excessively high temperatures can cause degradation.[1] For example, one study on cannabis extraction found that a temperature of -40°C resulted in a higher yield of certain compounds compared to -20°C or room temperature.[4][12][19]

    • Time: Is the extraction time long enough for the solvent to penetrate the plant material and dissolve the target compounds?[9]

    • Solvent-to-Biomass Ratio: Are you using enough ethanol to thoroughly saturate the biomass? A common starting point is a 5:1 ratio of solvent to biomass by volume.[7] One study optimized this ratio to 15:1 for cannabis extraction.[19]

  • Step 4: Assess Solvent Quality.

    • Ethanol Purity: Are you using high-purity, undenatured ethanol? Impurities in the solvent can affect its solvating power.[3]

    • Water Content: Is the ethanol concentration correct for your target compounds? Ensure you are using the appropriate proof for your application.[7]

  • Step 5: Evaluate Post-Processing Steps.

    • Filtration: Are you losing a significant amount of extract during the filtration process? Ensure your filtration method is efficient and that you are adequately washing the filter cake to recover residual extract.

    • Solvent Recovery: During solvent evaporation (e.g., with a rotary evaporator), are you losing volatile target compounds? Ensure your evaporation parameters are optimized to remove the solvent without degrading the extract.

Guide 2: Undesirable Color in Extract (e.g., Green from Chlorophyll)

Q: My ethanol extract has a dark green color. How can I prevent this and how can I remove the color?

A: A green color in your extract is typically due to the co-extraction of chlorophyll. Here’s how to address this issue:

Prevention:

  • Use Cold Ethanol: Chlorophyll is more soluble in warm ethanol. Performing your extraction at low temperatures (e.g., -20°C to -40°C) will significantly reduce the amount of chlorophyll that is co-extracted.[10][20]

  • Shorter Extraction Time: Reducing the contact time between the ethanol and the plant material can also help minimize chlorophyll extraction.[21]

  • Use Higher Proof Ethanol: Using a higher concentration of ethanol (e.g., 95% or higher) can reduce the extraction of water-soluble chlorophyll.

Removal (Post-Extraction):

  • Activated Charcoal Scrub: Activated charcoal can be used to adsorb chlorophyll from the extract. However, be aware that it can also adsorb some of your target compounds, so this method should be used with caution and may require optimization.[22]

  • Liquid-Liquid Partitioning: You can perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) to separate the chlorophyll from your more polar target compounds. The extract is dissolved in a polar solvent (like aqueous ethanol), and then washed with hexane. The chlorophyll will preferentially move into the hexane layer.[23]

Chlorophyll_Troubleshooting start Start: Green Extract prevention Prevention Strategies start->prevention removal Removal Methods start->removal cold_extraction Use Cold Ethanol (-20°C to -40°C) prevention->cold_extraction short_time Shorter Extraction Time prevention->short_time high_proof Use Higher Proof Ethanol prevention->high_proof charcoal Activated Charcoal Scrub removal->charcoal partitioning Liquid-Liquid Partitioning (with Hexane) removal->partitioning end End: Colorless/Amber Extract cold_extraction->end short_time->end high_proof->end charcoal->end partitioning->end Optimization_Workflow start Start: Define Extraction Goals (Target Compounds, Purity) select_ethanol Select Initial Ethanol Concentration (based on compound polarity) start->select_ethanol select_temp Select Initial Temperature (cold for purity, warm for speed) select_ethanol->select_temp select_time Select Initial Extraction Time select_temp->select_time select_ratio Select Initial Solvent:Biomass Ratio select_time->select_ratio run_extraction Perform Initial Extraction select_ratio->run_extraction analyze_extract Analyze Extract (Yield, Purity, Potency) run_extraction->analyze_extract decision Goals Met? analyze_extract->decision optimize Iteratively Adjust Parameters (one at a time) decision->optimize No end End: Optimized Protocol decision->end Yes optimize->run_extraction

References

Technical Support Center: Optimizing Ethanol Concentration for Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with concise and actionable troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during protein precipitation experiments using ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of protein precipitation with ethanol?

Ethanol precipitates proteins by reducing the dielectric constant of the solution. This increases the electrostatic attraction between protein molecules, leading to aggregation and precipitation. Ethanol also disrupts the hydration shell around proteins, further promoting protein-protein interactions over protein-solvent interactions.[1][2] At low temperatures, ethanol is particularly effective in enhancing protein yield and re-solubility.

Q2: What are the key factors influencing the efficiency of ethanol precipitation?

Several factors can impact the success of protein precipitation with ethanol, including:

  • Ethanol Concentration: The final concentration of ethanol is critical and needs to be optimized for the specific protein of interest.[2]

  • Temperature: Lower temperatures, such as -20°C or 4°C, generally improve the precipitation yield and help maintain protein stability.[3]

  • pH: The pH of the solution affects the net charge of the protein. Proteins are least soluble at their isoelectric point (pI) and are more likely to precipitate at this pH.

  • Ionic Strength: The presence of salts can influence protein solubility and precipitation.[2]

  • Protein Concentration: Precipitation is often less efficient for protein concentrations below 1 mg/mL.[4]

Q3: Can ethanol precipitation cause protein denaturation?

Yes, high concentrations of ethanol can cause protein denaturation by disrupting the protein's tertiary structure.[1][2][5] However, ethanol is generally considered less denaturing than other organic solvents like methanol (B129727) or acetone, especially when the procedure is performed at low temperatures.

Q4: How can I remove residual ethanol from my protein pellet?

After decanting the supernatant, the remaining ethanol can be evaporated by air-drying the pellet or by using a gentle stream of nitrogen.[3] It is crucial to avoid over-drying the pellet, as this can make it difficult to redissolve.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Protein Precipitate Suboptimal Ethanol Concentration: The final ethanol concentration may be too low for your specific protein.Increase the final ethanol concentration incrementally (e.g., from 70% to 80% or 90%).[6]
Low Initial Protein Concentration: The starting protein concentration is below the effective range for precipitation.[4]Concentrate the protein sample before precipitation using methods like ultrafiltration.[4]
Insufficient Incubation Time: The incubation period may be too short for complete precipitation, especially for smaller proteins or low concentrations.Increase the incubation time. For very dilute samples, overnight incubation at a low temperature may be necessary.[4]
Protein Pellet is Difficult to Redissolve Over-drying the Pellet: Excessive drying can lead to irreversible aggregation.Air-dry the pellet for a shorter period. Ensure all visible liquid has evaporated but the pellet does not appear chalky white.
Protein Denaturation: The protein may have denatured during precipitation, leading to insolubility.Perform the precipitation and all subsequent steps at a lower temperature (e.g., 4°C or on ice).[4] Use a less denaturing concentration of ethanol if possible.
Incorrect Resuspension Buffer: The buffer used to redissolve the pellet may not be optimal.Use a buffer with a pH away from the protein's pI. Consider adding stabilizing agents like glycerol (B35011) (5%) or low concentrations of detergents.[7]
Poor Protein Recovery Incomplete Precipitation: As with low yield, the ethanol concentration or incubation time may be insufficient.Optimize ethanol concentration and incubation time as described above.
Loss of Pellet During Supernatant Removal: The pellet may be loose and accidentally discarded with the supernatant.After centrifugation, carefully decant or aspirate the supernatant, leaving a small amount of liquid behind to avoid disturbing the pellet.
Premature Protein Aggregation: The protein may be aggregating before the addition of ethanol.Ensure the initial protein sample is fully solubilized and free of aggregates before starting the precipitation.[8]
Contamination of the Precipitated Protein Co-precipitation of Salts: High salt concentrations in the initial sample can lead to their co-precipitation with the protein.If possible, reduce the salt concentration of the initial sample by dialysis or buffer exchange before precipitation.[9]
Co-precipitation of Other Molecules: Other molecules like DNA or lipids may co-precipitate.Consider adding DNase to the lysis buffer to remove DNA.[8] Perform a wash step with 70% ethanol to remove some impurities.[9]

Experimental Protocols

Standard Ethanol Precipitation Protocol

This protocol is a general guideline and may require optimization for your specific protein.

  • Preparation: Chill the protein solution and a stock of 95% or 100% ethanol to -20°C.

  • Addition of Ethanol: Slowly add 2 to 9 volumes of the cold ethanol to the protein solution while gently vortexing. The final ethanol concentration should typically be between 70% and 90%.[3][6]

  • Incubation: Incubate the mixture at -20°C for at least 1 hour. For low protein concentrations, a longer incubation time (e.g., overnight) may be necessary.[3][4]

  • Centrifugation: Centrifuge the sample at 10,000-14,000 x g for 30 minutes at 4°C to pellet the precipitated protein.[3][6]

  • Supernatant Removal: Carefully decant or aspirate the supernatant without disturbing the protein pellet.

  • Washing (Optional): Gently add cold 70% ethanol to wash the pellet and remove any co-precipitated salts. Centrifuge again for 10-15 minutes at 4°C and discard the supernatant.

  • Drying: Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

  • Resuspension: Redissolve the protein pellet in a suitable buffer for your downstream application.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3 Reference
Final Ethanol Concentration 70% (v/v)80% (v/v)90% (v/v)[6]
Temperature 4°C-20°C-80°C[3][6]
Incubation Time 60 minutes2 hoursOvernight[3][4][6]
Centrifugation Speed 10,000 x g13,000 x g>14,000 x g[3][6]
Typical Protein Recovery >90%--[6]

Visual Guides

experimental_workflow start Start with Protein Solution add_ethanol Add Cold Ethanol (to final conc. 70-90%) start->add_ethanol incubate Incubate (-20°C for >= 1 hr) add_ethanol->incubate centrifuge Centrifuge (10,000-14,000 x g, 4°C) incubate->centrifuge separate Separate Supernatant from Pellet centrifuge->separate wash Wash Pellet with 70% Ethanol (Optional) separate->wash dry Air-dry Pellet separate->dry Skip Wash wash->dry resuspend Resuspend in Appropriate Buffer dry->resuspend end Purified Protein resuspend->end

Caption: Standard workflow for protein precipitation using ethanol.

troubleshooting_logic start Low/No Precipitate? cause1 Ethanol Conc. Too Low? start->cause1 Yes cause2 Protein Conc. Too Low? cause1->cause2 No solution1 Increase Ethanol Concentration cause1->solution1 Yes cause3 Incubation Too Short? cause2->cause3 No solution2 Concentrate Protein Before Precipitation cause2->solution2 Yes solution3 Increase Incubation Time/Lower Temp. cause3->solution3 Yes

Caption: Troubleshooting logic for low or no protein precipitate.

References

Technical Support Center: Anhydrous Ethanol Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the removal of water from absolute ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove residual water from absolute ethanol?

A1: While commercially available absolute ethanol has a low water content (typically <1%), certain applications in organic synthesis, such as Grignard reactions or when using water-sensitive reagents, require "super-dry" or anhydrous ethanol with water content in the parts-per-million (ppm) range. Residual water can interfere with these reactions, leading to lower yields or the formation of unwanted byproducts.

Q2: What is an azeotrope, and why is it relevant to drying ethanol?

A2: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[1] Ethanol and water form a positive azeotrope at approximately 95.6% ethanol and 4.4% water by weight, which boils at a lower temperature than pure ethanol.[2] This means that simple distillation cannot be used to remove the remaining water from a 95.6% ethanol solution to achieve 100% purity.[1][2]

Q3: What are the most common methods for drying ethanol in a laboratory setting?

A3: The most common laboratory methods for drying ethanol include:

  • Adsorption using molecular sieves (3A): A highly effective and common method for removing small amounts of water.[2]

  • Reaction with drying agents: Using substances like calcium oxide (CaO) or magnesium (Mg) activated with iodine (I₂) followed by distillation.[3][4]

  • Azeotropic distillation: Adding a third component, such as benzene (B151609) or cyclohexane, to form a new, lower-boiling azeotrope with water that can be distilled off.[5][6]

Q4: How can I verify the final water content of my dried ethanol?

A4: The most accurate and widely used method for determining the water content in organic solvents is Karl Fischer titration.[7] This technique is highly sensitive and can measure water content down to the ppm level.[7]

Comparison of Ethanol Drying Methods

The following table summarizes the effectiveness and characteristics of common ethanol drying methods.

Drying MethodTypical Final Water Content (ppm)Time RequiredAdvantagesDisadvantages
3A Molecular Sieves (20% m/v) 8.2 (after 120h)[8]24-120 hoursSimple, effective for removing small amounts of water, sieves are reusable.[2]Slower than other methods, requires activation of sieves.
Calcium Oxide (CaO) followed by distillation ~0.5% (5000 ppm) without final distillation over Mg/I2.[4]12-24 hours reflux + distillation timeInexpensive and readily available drying agent.[4]Less effective than other methods, requires distillation.
Magnesium & Iodine followed by distillation < 500 ppm (0.05%)[3]Several hours reflux + distillation timeHighly effective for producing "super-dry" ethanol.[3]Requires handling of reactive metals and iodine, multi-step process.
Azeotropic Distillation (with Benzene) Can achieve >99% purity.[9]Distillation timeEffective for breaking the ethanol-water azeotrope.[5]Involves the use of toxic and carcinogenic entrainers like benzene.[6]

Experimental Protocols

Protocol 1: Drying Ethanol with 3A Molecular Sieves

This is the most common and convenient method for drying ethanol when the starting water content is already low (<1%).

Materials:

  • Absolute ethanol (<1% water)

  • 3A molecular sieves

  • Oven

  • Dessicator

  • Dry, sealable glass bottle

Procedure:

  • Activate Molecular Sieves: Place the 3A molecular sieves in a shallow dish and heat in an oven at 200-250°C for at least 3 hours.[10] Do not exceed 450°C as this can damage the crystalline structure.[11]

  • Cool Sieves: After activation, transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.

  • Drying Process: Add the activated molecular sieves to the absolute ethanol in a dry, sealable glass bottle. Use a loading of 10-20% (w/v) for optimal results (e.g., 100-200g of sieves per 1L of ethanol).[8]

  • Equilibration: Seal the bottle and let it stand for at least 24 hours. For very low water content, allow it to stand for 72 hours or longer.[8]

  • Decanting: Carefully decant or filter the dried ethanol into a clean, dry storage bottle. It is recommended to store the dried ethanol over a small amount of freshly activated molecular sieves to maintain dryness.

Protocol 2: Super-Drying Ethanol with Magnesium and Iodine

This method is used to prepare highly anhydrous ethanol for moisture-sensitive applications.

Materials:

  • Absolute ethanol (~99.5%)

  • Magnesium turnings

  • Iodine crystals

  • Distillation apparatus

  • Heating mantle

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble a dry distillation apparatus, including a round-bottom flask, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried in an oven before use.

  • Initiate Reaction: In the round-bottom flask, combine 5g of magnesium turnings and 0.5g of iodine for every 1L of ethanol to be dried.[3]

  • Formation of Magnesium Ethoxide: Add 50-75 mL of absolute ethanol to the flask and gently warm the mixture with a heating mantle. A vigorous reaction will occur as the magnesium is activated.[3]

  • Reflux: Once the initial reaction subsides, add the remaining ethanol to the flask. Reflux the mixture for at least one hour under an inert atmosphere.[3]

  • Distillation: After refluxing, distill the ethanol. The receiving flask should be protected from atmospheric moisture with a drying tube.

  • Storage: Collect the distilled, super-dry ethanol and store it in a tightly sealed bottle, preferably over activated 3A molecular sieves.

Troubleshooting Guide

Q: My ethanol is still not dry enough after using molecular sieves. What went wrong?

A: There are several possibilities:

  • Inactive Sieves: The molecular sieves may not have been properly activated. Ensure they are heated to the correct temperature (200-250°C for 3A sieves) for a sufficient amount of time and cooled in a desiccator.[10][11]

  • Insufficient Sieves: The amount of sieves used may be too low for the volume of ethanol and its initial water content. A 10-20% w/v ratio is recommended.[8]

  • Insufficient Contact Time: The ethanol needs adequate time to be in contact with the sieves. For very dry ethanol, 72 hours or more may be necessary.[8]

  • Atmospheric Moisture: The drying and storage containers may not have been properly sealed, allowing moisture from the air to be reabsorbed by the hygroscopic ethanol.

Q: I see a color change in my drying agent, but the ethanol is still wet. Why?

A: This can occur with indicating drying agents like anhydrous copper sulfate. A color change indicates that the agent is absorbing water, but it may have reached its capacity before all the water in the ethanol has been removed. You may need to filter the ethanol and add a fresh batch of the drying agent.

Q: Is it safe to use sodium metal to dry ethanol?

A: While historically used, drying ethanol with sodium metal is generally not recommended due to safety concerns. Sodium reacts with ethanol to produce flammable hydrogen gas and sodium ethoxide, a strong base.[12][13] The reaction can be vigorous and difficult to control. Safer and effective alternatives like molecular sieves or the magnesium/iodine method are preferred.

Visualized Workflows

Drying_Ethanol_Decision_Tree start Start: Need Anhydrous Ethanol purity_check What is the required final water content? start->purity_check method_selection Select Drying Method purity_check->method_selection < 50 ppm purity_check->method_selection < 500 ppm purity_check->method_selection < 0.5% sieves 3A Molecular Sieves method_selection->sieves < 500 ppm mg_i2 Magnesium & Iodine + Distillation method_selection->mg_i2 < 50 ppm cao Calcium Oxide + Distillation method_selection->cao < 0.5% verification Verify Water Content (Karl Fischer Titration) sieves->verification mg_i2->verification cao->verification end Store Anhydrous Ethanol Under Inert Atmosphere verification->end

Caption: Decision tree for selecting an appropriate ethanol drying method.

Molecular_Sieve_Workflow cluster_activation Sieve Activation cluster_drying Drying Process cluster_storage Storage heat_sieves Heat 3A Sieves at 200-250°C for >3h cool_sieves Cool sieves in desiccator heat_sieves->cool_sieves add_sieves Add activated sieves to ethanol (10-20% w/v) cool_sieves->add_sieves stand Let stand for 24-72h in a sealed container add_sieves->stand decant Decant or filter dried ethanol stand->decant store Store in a tightly sealed bottle, optionally over fresh sieves decant->store

Caption: Workflow for drying ethanol using 3A molecular sieves.

References

Technical Support Center: Ethanol Evaporation in Microplates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to ethanol (B145695) evaporation in microplates during their experiments.

Troubleshooting Guide

Ethanol evaporation from microplate wells is a common issue that can significantly impact experimental results by altering concentrations and leading to variability, particularly in the outer wells (the "edge effect"). This guide provides a systematic approach to identifying and resolving these issues.

Problem: Inconsistent results or high variability between replicate wells.

This is often a primary indicator of differential evaporation across the microplate.

Potential Cause Recommended Solution
"Edge Effect" The outer wells of a microplate are more susceptible to evaporation due to greater exposure to the external environment. This leads to increased concentration of solutes in these wells.
Mitigation Strategies:
- Create a humidity barrier: Fill the outermost wells with sterile water, media, or a buffer solution. This helps to create a more humid microenvironment within the plate.
- Use specialized plates: Employ microplates designed to minimize the edge effect, such as those with a moat around the perimeter that can be filled with liquid to act as a vapor barrier.
- Randomize plate layout: If possible, randomize the placement of samples and controls across the plate to minimize the systematic bias introduced by the edge effect.
Inadequate Sealing Improper or insufficient sealing of the microplate is a major contributor to solvent evaporation.
Sealing Best Practices:
- Choose the right seal: Select a sealing film or mat that is compatible with ethanol and your experimental conditions (e.g., temperature, incubation time). Adhesive films, heat seals, and breathable membranes are common options.
- Ensure proper application: Apply the seal evenly and firmly to create a complete barrier. Use a sealing paddle or roller to ensure a tight seal around each well.
Sub-optimal Incubation Conditions The incubator environment plays a critical role in the rate of evaporation.
Incubator Best Practices:
- Maintain high humidity: Ensure the incubator is set to a high relative humidity (ideally ≥95%). Regularly check and refill the water pan.
- Stable temperature: Avoid frequent opening of the incubator door, which can cause fluctuations in temperature and humidity.
- Minimize air flow: Position plates away from fans or areas of high air circulation within the incubator.
Long Incubation Times The longer the incubation period, the greater the potential for significant evaporation.
Protocol Optimization:
- Reduce assay time: If the experimental design allows, shorten the incubation time to minimize the window for evaporation to occur.

Frequently Asked Questions (FAQs)

Q1: What is the "edge effect" and why is it a problem?

The "edge effect" refers to the phenomenon where the wells on the perimeter of a microplate experience a higher rate of evaporation compared to the inner wells.[1][2] This differential evaporation leads to an increase in the concentration of non-volatile components (e.g., salts, proteins, drugs) in the outer wells, which can alter cellular responses and lead to significant variability and inaccuracy in experimental data.[2]

Q2: How can I visually confirm if evaporation is occurring?

While small amounts of evaporation may not be immediately obvious, you can look for a noticeable decrease in the liquid volume in the wells, particularly the corner and edge wells, compared to the center wells after incubation. In some cases, you may observe crystal formation around the edges of the wells as solutes become more concentrated.

Q3: What type of sealing method is best for preventing ethanol evaporation?

The best sealing method depends on your specific application.

  • Adhesive sealing films: These are a good general-purpose option and are easy to apply. Ensure they are made of a material that is resistant to ethanol.

  • Heat sealing: This method provides a very secure and robust seal, offering excellent protection against evaporation, especially for long-term storage or high-temperature applications.

  • Breathable seals: These are ideal for cell-based assays where gas exchange is necessary. They allow for the passage of gases like O2 and CO2 while still providing a barrier against evaporation.

  • Silicone sealing mats: These are reusable and can provide a good seal, especially for applications involving piercing with pipette tips or autosamplers.

Q4: Will filling the outer wells with water affect my experiment in the inner wells?

No, when done correctly, this should not negatively impact your experiment. The water in the outer wells acts as a vapor barrier, increasing the local humidity within the microplate and thereby reducing the rate of evaporation from the inner experimental wells. It is important to use sterile water or buffer to prevent contamination.

Q5: How much does humidity in the incubator really matter?

Incubator humidity is a critical factor. Evaporation can be almost four times higher at 80% relative humidity compared to 95% relative humidity.[3] Maintaining a high and consistent humidity level is one of the most effective ways to minimize evaporation from your microplates.

Quantitative Data on Ethanol Evaporation

The following tables summarize data on ethanol evaporation from microplates under different conditions.

Table 1: Evaporation from 96-Well Plates After 5 Days of Incubation

Plate ConditionAverage Evaporation (%)
Eppendorf 96-Well Cell Culture Plate (uninsulated)1.8%
Eppendorf 96-Well Cell Culture Plate (moat filled)< 1%

Data sourced from an Eppendorf application note. The experiment was conducted for 5 days under standard cell culture conditions (37 °C, 5% CO₂, humidified atmosphere).[4]

Table 2: Time-Dependent Evaporation of Ethanol (10 mM) in 6-Well Plates at 37°C

Time (hours)Middle Wells (% of initial concentration)Corner Wells (% of initial concentration)
078.5%90.4%
2450.8%44.3%
4826.8%24.5%
7214.7%15.4%

Data adapted from Chen et al. (2022). This study highlights the significant loss of ethanol over a 72-hour period in a standard incubation setup.[5]

Table 3: Effect of an Evaporation Compensation Method on Ethanol Concentration (10 mM) in 6-Well Plates at 37°C

Time (hours)Middle Wells (% of initial concentration)Corner Wells (% of initial concentration)
0103.1%97.8%
24128.3%107.8%
48109.9%80.6%
7271.7%54.0%

Data adapted from Chen et al. (2022). In this method, the inter-well space was filled with a higher concentration of ethanol to create a saturated vapor environment, significantly reducing the net evaporation from the sample wells.[5]

Experimental Protocols

Protocol 1: Method for Minimizing the Edge Effect

This protocol describes a common and effective method to reduce the impact of the edge effect in 96-well plate experiments.

Materials:

  • 96-well microplate

  • Sterile, deionized water, phosphate-buffered saline (PBS), or cell culture medium

  • Samples and reagents for the experiment

Procedure:

  • Plate Preparation: Aseptically unwrap a 96-well plate in a laminar flow hood.

  • Filling the Outer Wells: Using a multichannel pipette, add 200 µL of sterile water, PBS, or medium to all wells in columns 1 and 12, and rows A and H.

  • Adding Samples: Add your experimental samples, controls, and blanks to the inner 60 wells of the plate.

  • Sealing the Plate: Apply a sealing film or lid to the plate.

  • Incubation: Proceed with the standard incubation conditions for your experiment.

  • Data Analysis: When analyzing your data, exclude the outer wells from your calculations.

Protocol 2: Procedure for Applying an Adhesive Sealing Film

This protocol provides a step-by-step guide for correctly applying an adhesive sealing film to a 96-well plate to ensure a tight seal.

Materials:

  • 96-well plate containing samples

  • Adhesive sealing film

  • Sealing paddle or roller

Procedure:

  • Preparation: Ensure the surface of the microplate is clean, dry, and free of any droplets.

  • Film Alignment: Carefully peel the backing from the adhesive seal. Align the seal with the microplate, ensuring that it is centered and covers all wells.

  • Initial Application: Gently press the seal onto the plate, starting from one end and moving to the other to avoid trapping air bubbles.

  • Securing the Seal: Use a sealing paddle or roller to apply firm, even pressure across the entire surface of the seal. Pay special attention to the areas between the wells to ensure a complete seal around each well.

  • Visual Inspection: Visually inspect the sealed plate to ensure there are no wrinkles, bubbles, or gaps in the seal.

  • Incubation: The plate is now ready for incubation or storage.

Visualizations

experimental_workflow_minimizing_edge_effect cluster_prep Plate Preparation cluster_sealing Sealing & Incubation cluster_analysis Data Analysis start Start prep_plate Prepare 96-well plate start->prep_plate fill_outer Fill outer wells with buffer prep_plate->fill_outer add_samples Add samples to inner wells fill_outer->add_samples seal_plate Apply sealing film/lid add_samples->seal_plate incubate Incubate plate seal_plate->incubate read_plate Read plate incubate->read_plate analyze_data Analyze data from inner wells read_plate->analyze_data end End analyze_data->end

Caption: Workflow for minimizing the edge effect in 96-well plates.

sealing_decision_tree q1 Is gas exchange required? q2 Is long-term storage or high-temperature incubation needed? q1->q2 No ans_breathable Use Breathable Seal q1->ans_breathable Yes q3 Will the wells be pierced? q2->q3 No ans_heat Use Heat Seal q2->ans_heat Yes ans_silicone Use Silicone Mat q3->ans_silicone Yes ans_adhesive Use Adhesive Film q3->ans_adhesive No

Caption: Decision tree for selecting the appropriate microplate sealing method.

References

Technical Support Center: Alternatives to Ethanol for Tissue Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tissue dehydration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ethanol (B145695) alternatives in tissue processing.

Frequently Asked Questions (FAQs)

Q1: Why consider an alternative to ethanol for tissue dehydration?

While ethanol is a widely used and effective dehydrating agent, alternatives may be considered for several reasons:

  • Cost and Availability: In some regions, high-purity ethanol may be more expensive or subject to stricter regulations than alternatives like isopropanol (B130326).[1][2]

  • Specific Applications: Certain alternatives may offer advantages for specific tissue types or downstream applications. For example, some researchers prefer isopropanol for delicate tissues as it is considered less harsh.

  • Reduced Shrinkage: Some studies suggest that alternatives like acetone (B3395972), particularly when used at cold temperatures (freeze-substitution), can result in less tissue shrinkage compared to ethanol.[3]

  • Improved Lipid Extraction: Agents like isopropanol are superior lipid solvents, which can be advantageous for processing fatty tissues.[4]

Q2: What are the most common alternatives to ethanol for tissue dehydration?

The most frequently used alternatives to ethanol in histology laboratories include:

  • Isopropyl Alcohol (Isopropanol): A popular and effective substitute for ethanol.[5]

  • Acetone: A rapid dehydrating agent, often used for urgent processing.[6][7]

  • Methanol (B129727): Can be used as a substitute for ethanol but is less common for routine processing due to its toxicity and volatility.[1][2]

  • n-Butanol: A slower-acting dehydrant that can cause less hardening of tissues.[4]

Q3: Do ethanol alternatives affect immunohistochemistry (IHC)?

The choice of dehydrating agent can influence IHC staining. Isopropanol has been shown to be a suitable alternative to ethanol for many antibodies, with no significant difference in staining intensity for common markers.[8] However, since dehydrating agents can alter protein conformation, it is always recommended to validate your specific antibodies when changing your dehydration protocol. Acetone is a strong precipitating agent and may affect some epitopes differently than alcohols.[9]

Q4: Can I use ethanol alternatives in automated tissue processors?

Most modern automated tissue processors are compatible with isopropanol. However, acetone can be problematic as it may damage seals and gaskets in some machines, especially when used with heat.[7] It is crucial to consult your tissue processor's user manual or manufacturer to ensure compatibility before using any new reagent.

Troubleshooting Guides

Isopropanol
IssuePossible Cause(s)Recommended Solution(s)
Brittle Tissues - Over-dehydration due to prolonged exposure to absolute isopropanol.- Tissue blocks are too thick.- Reduce the time in the final absolute isopropanol steps.- Ensure tissue blocks are no thicker than 3-5 mm.[4]- Consider using a graded series starting from 70% isopropanol to minimize harshness.[10]
Poor Infiltration with Paraffin (B1166041) - Incomplete dehydration.- Isopropanol is not completely removed by the clearing agent.- Ensure sufficient time in each isopropanol concentration.- Use at least two changes of absolute isopropanol.- Ensure adequate time in the clearing agent (e.g., xylene) to fully displace the isopropanol.
"Mushy" or Soft Tissues - Incomplete dehydration.- Diluted isopropanol solutions due to carryover from aqueous fixatives.- Check the concentration of your isopropanol solutions and replace them if necessary.- Ensure tissues are properly fixed before starting dehydration.- Increase the duration of the dehydration steps.[11]
Acetone
IssuePossible Cause(s)Recommended Solution(s)
Excessive Tissue Shrinkage - Acetone is a very rapid and harsh dehydrating agent.- Perform dehydration at low temperatures (-20°C to 4°C) to minimize shrinkage (freeze-substitution).[3]- Use a graded series of acetone (e.g., 70%, 90%, 100%) to make the process more gradual.
Poor Nuclear Staining - Acetone can cause excessive protein precipitation, affecting nuclear morphology.- Ensure optimal fixation before dehydration.- For applications requiring fine nuclear detail, another dehydrant might be more suitable.
Incomplete Dehydration - Absolute acetone is highly hygroscopic and can absorb water from the air, reducing its effectiveness.- Use fresh, anhydrous acetone for the final dehydration steps.[6]- Keep acetone containers tightly sealed.
Damage to Tissue Processor - Acetone can be incompatible with the seals and gaskets of some automated processors.[7]- Consult the manufacturer's guidelines before using acetone in an automated tissue processor.
Methanol
IssuePossible Cause(s)Recommended Solution(s)
Tissue Hardening - Methanol can be a harsher dehydrant than ethanol.- Keep dehydration times to a minimum.- Ensure proper fixation before processing.
Morphological Distortion - Prolonged exposure to methanol can negatively affect tissue morphology.[1]- Deformations such as rolling and folding can occur in tissue slices treated with high concentrations of methanol.[12]- Use a graded series of methanol to gradually dehydrate the tissue.- For tissue slices, using methanol concentrations between 33.3% and 75% can prevent deformation.[12]
Safety Concerns - Methanol is highly toxic and flammable.[1][2]- Always handle methanol in a well-ventilated area or fume hood.- Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Quantitative Data Summary

Dehydrating AgentTypical Processing Time (for 3-5 mm tissue)Reported ShrinkageKey Considerations
Ethanol 6-12 hours (overnight processing)Can cause significant shrinkage.The standard against which others are compared.[13]
Isopropanol Similar to ethanol; may require slightly longer times for complete dehydration.Generally comparable to or slightly less than ethanol.Good for fatty tissues; less regulated than ethanol.[4]
Acetone Shorter than ethanol; can be used for rapid processing in a few hours.[6]Can cause significant shrinkage at room temperature; less shrinkage at cold temperatures.[3]Very rapid, but can make tissues brittle.[6] Potential for processor damage.[7]
Methanol Similar to ethanol.Can cause shrinkage; reported to be around 8% in some studies on plant tissue.[14]Toxic and volatile; less commonly used for routine processing.[1]
n-Butanol Longer than ethanol due to slow action.Causes less shrinkage and hardening than ethanol.[4]Slower processing time.

Experimental Protocols

Isopropanol Dehydration Protocol (for Paraffin Wax Embedding)

This protocol is a general guideline and may require optimization based on tissue type and size.

  • Fixation: Fix tissue in 10% Neutral Buffered Formalin (NBF) for a duration appropriate to the tissue size (typically 12-24 hours).

  • Post-Fixation Wash (Optional): Rinse tissues in running tap water.

  • Dehydration:

    • 70% Isopropanol: 1-2 hours

    • 95% Isopropanol: 1-2 hours

    • 100% Isopropanol: 1-2 hours

    • 100% Isopropanol: 1-2 hours

    • 100% Isopropanol: 1-2 hours

  • Clearing:

    • Xylene (or a xylene substitute): 1-2 hours

    • Xylene (or a xylene substitute): 1-2 hours

  • Infiltration:

    • Paraffin Wax: 1-2 hours at 60°C

    • Paraffin Wax: 1-2 hours at 60°C

  • Embedding: Embed in paraffin wax.

Acetone Dehydration Protocol (Rapid)

This protocol is for urgent specimens and may result in more tissue hardening.

  • Fixation: Fix tissue in 10% NBF.

  • Dehydration:

    • Acetone: 30 minutes

    • Acetone: 30 minutes

    • Acetone: 1 hour

    • Fresh, 100% Acetone: 1 hour

  • Clearing:

    • Xylene: 30 minutes

    • Xylene: 1 hour

  • Infiltration:

    • Paraffin Wax: 1 hour at 60°C

    • Paraffin Wax: 1 hour at 60°C

  • Embedding: Embed in paraffin wax.

Visualizations

Experimental Workflow: Standard vs. Alternative Dehydration

G cluster_0 Standard Ethanol Workflow cluster_1 Alternative Dehydrant Workflow Fixation Fixation Graded_Ethanol Graded_Ethanol Fixation->Graded_Ethanol Dehydration Fixation2 Fixation Xylene Xylene Graded_Ethanol->Xylene Clearing Paraffin Paraffin Xylene->Paraffin Infiltration Embedding Embedding Paraffin->Embedding Alternative Graded Alternative (Isopropanol, Acetone, etc.) Fixation2->Alternative Dehydration Xylene2 Xylene Alternative->Xylene2 Clearing Paraffin2 Paraffin Xylene2->Paraffin2 Infiltration Embedding2 Embedding Paraffin2->Embedding2

Caption: A comparison of standard and alternative tissue processing workflows.

Logical Relationships in Troubleshooting Dehydration Issues

G cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution Brittle_Tissue Brittle Tissue Over_Dehydration Over-Dehydration Brittle_Tissue->Over_Dehydration Soft_Tissue Soft/Mushy Tissue Incomplete_Dehydration Incomplete Dehydration Soft_Tissue->Incomplete_Dehydration Poor_Infiltration Poor Infiltration Poor_Infiltration->Incomplete_Dehydration Incomplete_Clearing Incomplete Clearing Poor_Infiltration->Incomplete_Clearing Reduce_Time Reduce Time in Absolute Dehydrant Over_Dehydration->Reduce_Time Increase_Time Increase Dehydration Time Incomplete_Dehydration->Increase_Time Check_Reagents Check/Replace Reagents Incomplete_Dehydration->Check_Reagents Increase_Clearing_Time Increase Clearing Time Incomplete_Clearing->Increase_Clearing_Time

Caption: Troubleshooting logic for common tissue dehydration problems.

References

Technical Support Center: Minimizing Impurities in Recycled Laboratory Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the recycling of laboratory ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in used laboratory ethanol?

A1: Used laboratory ethanol can contain a variety of impurities depending on its application. The most common contaminants include:

  • Water: The most frequent impurity, often forming an azeotrope with ethanol, making complete separation by simple distillation difficult.[1][2]

  • Volatile Organic Compounds: These can include aldehydes, ketones, and esters which may have boiling points close to ethanol.[3][4]

  • Higher Alcohols (Fusel Oils): Such as propanol, isobutanol, and n-butanol, which have higher boiling points than ethanol.[4][5]

  • Dissolved Solids: Non-volatile substances that remain after the ethanol has been evaporated.

  • Methanol: A more volatile component that can be present in the initial "heads" fraction during distillation.[3][4]

  • Benzene and other solvents: If the ethanol was used in processes involving these substances.[6]

Q2: What is an azeotrope and why is it important in ethanol recycling?

A2: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1][2] Ethanol and water form an azeotrope at approximately 95.6% ethanol and 4.4% water by weight.[1][2] This means that once this concentration is reached, the vapor has the same composition as the liquid, and further purification by standard distillation is not possible.[2][7] To obtain higher purity ethanol, specialized techniques are required.

Q3: What are the primary methods for recycling and purifying laboratory ethanol?

A3: The primary methods for purifying laboratory ethanol are:

  • Simple Distillation: This basic technique separates components with significantly different boiling points. It is effective for removing non-volatile impurities and for initial concentration of ethanol.[3]

  • Fractional Distillation: This method is used to separate mixtures of liquids with close boiling points, such as ethanol and water. It uses a fractionating column to achieve a better separation than simple distillation.[3][8]

  • Adsorption: This technique uses materials like activated carbon or molecular sieves (zeolites) to selectively remove specific impurities.[8][9] Molecular sieves are particularly effective at removing the final traces of water from the ethanol-water azeotrope to produce anhydrous ethanol.[7]

Troubleshooting Guides

Distillation Issues

Q4: My recycled ethanol is not reaching the expected purity after simple distillation. What could be the problem?

A4: Several factors could be limiting the purity of your distilled ethanol:

  • Azeotrope Formation: You are likely encountering the ethanol-water azeotrope, which limits the maximum achievable concentration to around 95.6%.[1][2]

  • Inefficient Separation: Your distillation setup may not be providing enough separation. Ensure proper packing of the column (if using one) and control the heating rate to allow for proper vaporization and condensation cycles.[8]

  • Contaminated Equipment: Residual contaminants in your distillation apparatus can be introduced into the distillate.[10] Ensure all glassware is thoroughly cleaned before use.

Q5: I am performing fractional distillation, but the separation of water is still poor. How can I improve this?

A5: To improve fractional distillation efficiency:

  • Check Column Packing: Ensure the fractionating column is packed correctly with appropriate material (e.g., Raschig rings, glass beads) to provide a large surface area for condensation and re-vaporization.[7][8]

  • Optimize Heating Rate: A slow and steady heating rate is crucial. Overheating can cause the vapor to move up the column too quickly, reducing the number of theoretical plates and leading to poor separation.

  • Ensure Proper Insulation: Insulate the distillation column to minimize heat loss to the surroundings, which helps maintain the temperature gradient necessary for efficient fractionation.

Impurity-Specific Problems

Q6: My recycled ethanol has a persistent odor. How can I remove it?

A6: Odors in recycled ethanol are often caused by volatile organic compounds. Consider the following:

  • Fractional Distillation: Carefully separating the "heads" (initial distillate) and "tails" (final distillate) can remove many odorous impurities, as they tend to concentrate in these fractions.[4][10]

  • Activated Carbon Treatment: Activated carbon has a large surface area and can effectively adsorb a wide range of organic odor-causing compounds.[4][8][9] Passing the distilled ethanol through a column packed with activated carbon or stirring it with activated carbon followed by filtration can significantly reduce odors.[11]

Q7: How can I remove the final traces of water to get anhydrous ethanol?

A7: To produce anhydrous (water-free) ethanol, you need to break the ethanol-water azeotrope. The most common laboratory method is:

  • Molecular Sieves: Use of 3A molecular sieves is highly effective. These are porous materials that selectively adsorb water molecules based on their size, while excluding the larger ethanol molecules.[12][13][14]

Data Presentation

Table 1: Boiling Points of Ethanol and Common Impurities

CompoundBoiling Point (°C) at 1 atm
Acetaldehyde20.2
Methanol64.7
Ethanol 78.37 [3]
Isopropanol82.6
Water100.0[3]
n-Propanol97
Isobutanol108
n-Butanol117.7

This table helps in understanding which impurities will vaporize before (lower boiling point) or after (higher boiling point) ethanol during distillation.

Table 2: Effectiveness of Purification Methods for Different Impurities

ImpuritySimple DistillationFractional DistillationActivated CarbonMolecular Sieves (3A)
WaterPartial RemovalHigh Removal (up to azeotrope)Low RemovalVery High Removal
Aldehydes/KetonesPartial RemovalHigh RemovalHigh RemovalLow Removal
Fusel OilsPartial RemovalHigh RemovalModerate RemovalLow Removal
Dissolved SolidsHigh RemovalHigh RemovalLow RemovalLow Removal
Odorous OrganicsPartial RemovalModerate RemovalHigh RemovalLow Removal

Experimental Protocols

Protocol 1: Fractional Distillation of Recycled Ethanol

Objective: To separate ethanol from water and other volatile impurities.

Materials:

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (packed with glass beads or rings)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Boiling chips

  • Used laboratory ethanol

Methodology:

  • Add the used ethanol and a few boiling chips to the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Set up the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

  • Turn on the cooling water to the condenser.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. The initial vapor to reach the top of the column will be rich in the most volatile components (heads). Discard the first few milliliters of distillate.

  • As the temperature stabilizes near the boiling point of ethanol (approx. 78°C), collect the main fraction in a clean receiving flask.[7]

  • Monitor the temperature closely. A sharp rise in temperature indicates that less volatile components (tails), including water, are beginning to distill. Stop the distillation at this point.

  • Label the collected fractions accordingly.

Protocol 2: Drying of Distilled Ethanol using Molecular Sieves

Objective: To remove residual water from distilled ethanol to produce anhydrous ethanol.

Materials:

  • Distilled ethanol (approx. 95%)

  • 3A Molecular Sieves (activated)

  • Dry, sealable flask or bottle

  • Filtration apparatus

Methodology:

  • Ensure the molecular sieves are activated by heating them in an oven (as per manufacturer's instructions) and cooling them in a desiccator.

  • Add the activated 3A molecular sieves to the distilled ethanol in a dry, sealable container. A common ratio is 10-20% by weight of sieves to ethanol.

  • Seal the container and let it stand for at least 12-24 hours, with occasional swirling. The sieves will adsorb the water molecules.

  • Carefully decant or filter the anhydrous ethanol from the molecular sieves into a dry, tightly sealed storage bottle.

Visualizations

Experimental_Workflow_Ethanol_Recycling cluster_collection Step 1: Collection & Pre-treatment cluster_distillation Step 2: Purification cluster_drying Step 3: Anhydrous Preparation (Optional) cluster_storage Step 4: Final Product Used_Ethanol Used Laboratory Ethanol Filtration Initial Filtration (remove solids) Used_Ethanol->Filtration Distillation Fractional Distillation Filtration->Distillation Adsorption Adsorption (e.g., Activated Carbon for odor) Distillation->Adsorption Molecular_Sieves Treatment with 3A Molecular Sieves Adsorption->Molecular_Sieves Purified_Ethanol Purified Ethanol (~95%) Adsorption->Purified_Ethanol Anhydrous_Ethanol Anhydrous Ethanol (>99.5%) Molecular_Sieves->Anhydrous_Ethanol

Caption: Workflow for recycling and purifying laboratory ethanol.

Troubleshooting_Logic cluster_dist_solutions Distillation Troubleshooting cluster_odor_solutions Odor Removal Start Problem: Low Purity of Recycled Ethanol Check_Method What purification method was used? Start->Check_Method Check_Distillation Distillation Issue? Check_Method->Check_Distillation Distillation Check_Odor Persistent Odor? Check_Method->Check_Odor Other Impurities Azeotrope Is purity stuck at ~95%? (Azeotrope formation) Check_Distillation->Azeotrope Use_Carbon Solution: Treat with Activated Carbon. Check_Odor->Use_Carbon Use_Sieves Solution: Use Molecular Sieves for further drying. Azeotrope->Use_Sieves Yes Check_Setup Is separation inefficient? (Check column packing, heating rate) Azeotrope->Check_Setup No Optimize_Setup Solution: Optimize distillation parameters. Check_Setup->Optimize_Setup

Caption: Troubleshooting decision tree for low purity ethanol.

References

Technical Support Center: Solving Compound Solubility Issues in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving compounds in ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in pure ethanol. What are the initial troubleshooting steps?

A1: When a compound fails to dissolve in ethanol, several factors could be at play. Here's a systematic approach to troubleshoot the issue:

  • Purity of Ethanol: Ensure you are using the correct grade and concentration of ethanol for your experiment. Anhydrous ethanol is hygroscopic and can absorb moisture from the air, which may affect the solubility of certain compounds.[1]

  • Mechanical Agitation: Simple inversion or swirling may not be sufficient. Employ more vigorous methods like vortexing or sonication to increase the interaction between the compound and the solvent.[2]

  • Temperature Adjustment: Gently warming the solution can significantly increase the solubility of many solid compounds.[3][4] However, be cautious as some compounds may degrade at higher temperatures.[3] Always verify the compound's stability before applying heat.

  • Particle Size: The surface area of your compound plays a crucial role in its dissolution rate.[5][6] If you have large crystals, consider grinding them into a fine powder to increase the surface area available for solvation.

Q2: My compound dissolves in ethanol initially but precipitates out over time or upon dilution. What causes this and how can I prevent it?

A2: This is a common phenomenon known as precipitation, often occurring when the solution becomes supersaturated or when the solvent composition changes, reducing the compound's solubility.

  • Supersaturation: You might have created a supersaturated solution, especially if heating was used for dissolution. As the solution cools, the solubility decreases, leading to precipitation. To avoid this, determine the compound's solubility at the experimental temperature and prepare a solution at or below this concentration.[7]

  • Dilution with an Anti-solvent: If you are diluting your ethanolic solution with an aqueous buffer or cell culture medium, the water can act as an anti-solvent for hydrophobic compounds, causing them to precipitate.[2] To mitigate this, consider the following:

    • Higher Stock Concentration: Prepare a more concentrated stock solution in ethanol so that a smaller volume is needed for dilution, minimizing the change in the final solvent composition.[2]

    • Slow Addition: Add the ethanolic stock solution to the aqueous medium slowly while vortexing or stirring to allow for gradual mixing and prevent localized high concentrations that can trigger precipitation.

    • Use of Co-solvents: Incorporate a co-solvent that is miscible with both ethanol and water and can help maintain the compound's solubility in the final mixture.[8][9]

Q3: How does temperature affect the solubility of compounds in ethanol?

A3: For most solid solutes, solubility in ethanol increases with temperature.[3][4][10] This is because higher temperatures provide more kinetic energy to the solvent molecules, enabling them to better overcome the intermolecular forces holding the solid compound together.[4] Conversely, the solubility of gaseous solutes in liquids generally decreases as the temperature rises.[4][11]

It is important to note that the relationship between temperature and solubility can vary for different compounds. For some substances, the dissolution process is exothermic (releases heat), and for these, solubility can decrease with an increase in temperature.[4]

Here is a table illustrating the effect of temperature on the solubility of Ibuprofen in absolute ethanol:

Temperature (°C)Solubility (g of Ibuprofen / g of ethanol)
10.00.59
40.02.15
Data sourced from a study on the solubility of Ibuprofen in aqueous ethanol.[12]

Q4: Can adjusting the pH of my ethanolic solution improve solubility?

A4: Yes, for ionizable compounds, adjusting the pH can significantly enhance solubility.[2][8] Ethanol itself is a neutral solvent, but if your solution contains water, the pH can be modified.

  • Weakly Acidic Compounds: For weakly acidic drugs, increasing the pH (making the solution more basic) will cause the compound to deprotonate and form a more soluble salt.[8]

  • Weakly Basic Compounds: Conversely, for weakly basic drugs, decreasing the pH (making the solution more acidic) will lead to protonation and the formation of a more soluble salt.[8]

It's crucial to consider the stability of your compound at different pH values, as some substances may degrade in acidic or basic conditions.[13]

Troubleshooting Guides

Guide 1: Systematic Approach to Dissolving a Poorly Soluble Compound in Ethanol

This guide provides a step-by-step workflow for tackling solubility challenges with a new or difficult-to-dissolve compound.

Troubleshooting_Workflow cluster_start cluster_steps Troubleshooting Steps cluster_end Start Compound Insoluble in Ethanol Step1 Increase Mechanical Agitation (Vortex, Sonicate) Start->Step1 Initial Attempt Fails Step2 Gently Warm the Solution (Check Compound Stability) Step1->Step2 Still Insoluble End Compound Dissolved Step1->End Success Step3 Reduce Particle Size (Grind to a Fine Powder) Step2->Step3 Still Insoluble Step2->End Success Step4 Use a Co-solvent (e.g., Propylene Glycol, PEG 400) Step3->Step4 Still Insoluble Step3->End Success Step5 Adjust pH (for aqueous ethanol solutions) (Acid for bases, Base for acids) Step4->Step5 Still Insoluble Step4->End Success Step5->End Success

Caption: A logical workflow for troubleshooting common solubility issues in ethanol.

Guide 2: Selecting a Co-solvent to Enhance Solubility

When ethanol alone is insufficient, a co-solvent can be employed to increase the solubility of your compound.[8][9] Co-solvents are water-miscible organic solvents that, when added to the primary solvent, can alter the polarity of the solvent system to better match that of the solute.[14][15]

Commonly Used Co-solvents with Ethanol:

Co-solventProperties and Applications
Propylene Glycol A versatile and non-toxic co-solvent often used in pharmaceutical formulations.[9][16]
Polyethylene Glycol (PEG 400) Effective for a wide range of poorly soluble drugs and is biocompatible.[17]
Glycerin A viscous, non-toxic co-solvent that can enhance the solubility of certain compounds.[9][16]
Dimethyl Sulfoxide (DMSO) A powerful solvent with a high capacity for dissolving a wide range of compounds, but its toxicity should be considered for biological experiments.[8]

Experimental Protocol: Co-solvent Screening

  • Preparation: Prepare small, identical amounts of your compound in separate vials.

  • Solvent Addition: To each vial, add a different co-solvent or a pre-mixed blend of ethanol and a co-solvent (e.g., 90:10, 80:20 ethanol:co-solvent).

  • Dissolution: Agitate all vials under the same conditions (e.g., vortexing for 2 minutes, followed by sonication for 10 minutes).

  • Observation: Visually inspect each vial for complete dissolution.

  • Quantification (Optional): For a more precise determination, you can use the shake-flask method described below.

Key Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This is a standard method for measuring the equilibrium solubility of a compound in a specific solvent.[2]

  • Add Excess Compound: Add an excess amount of the solid compound to a known volume of ethanol in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Solid: Centrifuge or filter the solution to remove all undissolved solid particles. A 0.22 µm filter is often used.[7]

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility.

Protocol 2: Particle Size Reduction via Grinding

Reducing the particle size of a compound can significantly increase its dissolution rate by increasing the surface area available for solvent interaction.[5][6][18]

  • Material: Place a small amount of your solid compound into a clean, dry mortar.

  • Grinding: Use a pestle to gently grind the compound in a circular motion. Apply firm, even pressure to break down larger crystals into a fine powder.

  • Collection: Carefully scrape the powdered compound from the mortar and pestle for use in your dissolution experiments.

Caption: Standard experimental workflows for solubility determination and particle size reduction.

References

Validation & Comparative

Ethanol vs. Methanol for Solvent Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phytochemical and pharmaceutical research, the choice of solvent is a critical parameter that significantly influences the efficiency and selectivity of the extraction of bioactive compounds. Among the most commonly employed solvents are ethanol (B145695) and methanol (B129727), both polar protic solvents capable of extracting a wide range of compounds. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed selection for their specific applications.

Key Considerations in Solvent Selection

The ideal extraction solvent should possess several key attributes, including high solubility for the target compound(s), poor solubility for impurities, sufficient volatility for easy removal, and low toxicity.[1] Both ethanol and methanol are versatile solvents, miscible with water and many organic solvents, making them suitable for extracting a broad spectrum of compounds.[2] However, their subtle differences in polarity, toxicity, and regulatory acceptance often dictate the optimal choice for a given application.

Quantitative Comparison of Extraction Efficiency

The extraction yield and the concentration of specific phytochemicals are primary metrics for evaluating solvent efficiency. The following table summarizes data from various studies comparing ethanol and methanol in the extraction of different classes of compounds from various plant materials.

Plant MaterialTarget CompoundsExtraction MethodSolventYield/ConcentrationReference
Bay Leaves (Syzygium polyanthum)Vitamin CMaceration70% Ethanol9.39 ± 0.05%[3]
100% Methanol5.34 ± 0.04%[3]
TanninsMaceration70% Ethanol3,522.63 ± 39.73 ppm[3]
100% Methanol2,306.84 ± 18.98 ppm[3]
Iron (Fe)Maceration70% Ethanol0.15 ± 0.10 ppm[3]
100% Methanol0.09 ± 0.11 ppm[3]
Moringa oleifera (Nigerian variety)PhenolicsStirring/Filtration80% Methanol~822.3 µg/ml[4]
70% Ethanol~806.3 µg/ml[4]
FlavonoidsStirring/Filtration70% Ethanol1253.12 µg/ml[4]
80% Methanol1083.52 µg/ml[4]
Moringa oleifera (Indian variety)PhenolicsStirring/Filtration80% Methanol814.3 µg/ml[4]
70% Ethanol647.3 µg/ml[4]
Hops (Humulus lupulus, Polaris C variety)Total PolyphenolsPressurized Liquid Extraction (100°C)99.9% Ethanol2.52 g/L GAE[5]
99.8% Methanol2.43 g/L GAE[5]
Jamun Leaves (Syzygium cumini)Total ExtractHot Extraction (Soxhlet)Methanol22.50%[6]
Ethanol20.00%[6]
Litchi Leaves (Litchi chinensis)Total ExtractHot Extraction (Soxhlet)Methanol17.20%[6]
Ethanol10.90%[6]

Key Observations from the Data:

  • Ethanol's Efficacy: In several studies, ethanol, particularly aqueous ethanol solutions, demonstrated superior extraction efficiency for compounds like Vitamin C, tannins, and flavonoids.[3][4] For instance, 70% ethanol was more effective than 100% methanol in extracting Vitamin C and tannins from bay leaves.[3]

  • Methanol's Strength: Methanol often exhibits higher extraction yields for total phenolics and overall extractables in some plant materials.[4][6] For example, hot extraction with methanol yielded a higher percentage of total extract from both Jamun and Litchi leaves compared to ethanol.[6]

  • Solvent Concentration Matters: The use of aqueous solutions of ethanol and methanol (e.g., 70-80%) can be more effective than the absolute solvents for extracting polar compounds like phenolics.[7][8] This is because the addition of water increases the polarity of the solvent mixture.

Experimental Protocols

To ensure reproducibility and accurate comparison, understanding the experimental methodologies is crucial. Below are generalized protocols for common extraction techniques cited in the comparative data.

1. Maceration

  • Objective: To extract phytochemicals by soaking the plant material in a solvent at room temperature.

  • Protocol:

    • Sample Preparation: The plant material (e.g., leaves, bark) is dried and ground into a fine powder to increase the surface area for extraction.

    • Extraction: A known weight of the powdered plant material is placed in a closed vessel with a specific volume of the chosen solvent (e.g., 70% ethanol or 100% methanol). The solid-to-solvent ratio is a critical parameter.[9]

    • Agitation: The mixture is typically agitated or shaken for a defined period, ranging from hours to days, to facilitate the dissolution of the target compounds.[9][10]

    • Filtration: The mixture is then filtered to separate the liquid extract from the solid plant residue.

    • Concentration: The solvent is evaporated from the extract, often under reduced pressure using a rotary evaporator, to obtain the concentrated crude extract.[11]

2. Hot Continuous Extraction (Soxhlet)

  • Objective: To continuously extract compounds from a solid material with a hot solvent.

  • Protocol:

    • Sample Preparation: The dried and powdered plant material is placed in a thimble made of a porous material.

    • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then placed on top of a flask containing the extraction solvent. A condenser is fitted on top of the extractor.[9][10]

    • Extraction Cycle: The solvent in the flask is heated to its boiling point. The solvent vapor travels up the distillation arm and into the condenser, where it cools and drips down into the thimble containing the plant material.

    • Siphoning: The chamber containing the thimble slowly fills with the warm solvent. Once the solvent reaches the top of the siphon arm, it is siphoned back down into the boiling flask, carrying the extracted compounds with it.[12]

    • Repetition: This cycle is repeated multiple times, ensuring that the sample is continuously extracted with fresh, warm solvent.[12]

    • Concentration: After the extraction is complete, the solvent is evaporated to yield the crude extract.

Comparative Analysis of Solvent Properties

Beyond extraction yield, the intrinsic properties of ethanol and methanol play a significant role in their suitability for different applications.

  • Polarity: Methanol is more polar than ethanol.[13] This property allows it to form stronger hydrogen bonds, which can be advantageous for extracting highly polar compounds.[13] Ethanol, being slightly less polar, has a broader solubility range, capable of extracting both polar and some non-polar compounds.[13][14]

  • Toxicity and Safety: This is a major differentiating factor. Ethanol is generally recognized as safe (GRAS) by the FDA for use in food and pharmaceutical products, as it can be metabolized by the human body.[14][15] Methanol, on the other hand, is toxic and its use in products for human consumption is strictly regulated.[3] For biological assays and clinical applications, ethanol is the preferred solvent due to its lower toxicity.[16]

  • Cost and Environmental Impact: Methanol is typically less expensive than ethanol, offering an economic advantage for large-scale extractions.[13] However, the additional costs associated with safety management and environmental regulations for methanol must be considered.[13] Ethanol is biodegradable and considered more environmentally friendly than petroleum-based solvents.[14]

Visualizing the Comparison and Process

G cluster_workflow Generalized Solvent Extraction Workflow Start Plant Material (Dried & Ground) Solvent Solvent Addition (Ethanol or Methanol) Start->Solvent Extraction Extraction (e.g., Maceration, Soxhlet) Solvent->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation End Crude Extract (for Analysis) Evaporation->End

Caption: A generalized workflow for solvent extraction of plant materials.

G cluster_properties Key Comparative Properties Solvents Extraction Solvents Ethanol Ethanol Solvents->Ethanol Methanol Methanol Solvents->Methanol Polarity Polarity Ethanol->Polarity Slightly Lower Toxicity Toxicity Ethanol->Toxicity Low (GRAS) Cost Cost Ethanol->Cost Higher Application Primary Application Ethanol->Application Food, Pharma, Biological Assays Methanol->Polarity Higher Methanol->Toxicity High Methanol->Cost Lower Methanol->Application Phytochemical Analysis, Industrial

Caption: Comparison of key properties between ethanol and methanol as extraction solvents.

Conclusion

The choice between ethanol and methanol for solvent extraction is not straightforward and depends heavily on the specific research goals.

  • Methanol is often a more efficient solvent for extracting a broad range of phytochemicals, particularly polar compounds, and is more cost-effective for initial, large-scale extractions where the final product is not intended for direct consumption or in-vivo studies.[13][16]

  • Ethanol is the solvent of choice for applications in the food, pharmaceutical, and cosmetic industries due to its low toxicity and regulatory acceptance.[14] While it may sometimes show slightly lower extraction yields for certain compounds compared to methanol, its safety profile is a paramount advantage.[3][16] The ability to modulate its polarity by mixing with water further enhances its versatility.[14]

For researchers and drug development professionals, a common strategy is to use methanol for initial phytochemical screening and isolation of compounds, followed by the use of ethanol for extracts intended for biological activity testing and product formulation. Ultimately, the selection must be guided by a careful consideration of the target compounds, the intended application of the extract, and the relevant safety and regulatory requirements.

References

Ethanol's Efficacy as a Disinfectant: A Comparative Analysis Against Key Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of ethanol's disinfectant properties against a range of clinically relevant microbes, including bacteria, viruses, and fungi. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at supporting experimental data and standardized testing protocols.

Mechanism of Action

Ethanol's primary mechanism of antimicrobial action is protein denaturation. When ethanol (B145695) comes into contact with microbial cells, it disrupts the protein structure essential for their survival and function, leading to cell lysis. This process is most effective in the presence of water, which is why solutions with 60-90% ethanol are generally more efficacious than absolute ethanol.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of ethanol against various microbes and compare its performance with other common disinfectants like isopropyl alcohol and quaternary ammonium (B1175870) compounds.

Bactericidal Efficacy
MicroorganismDisinfectantConcentrationContact TimeLog ReductionTest Method
Staphylococcus aureusEthanol70%30 seconds>5Suspension Test
Staphylococcus aureusIsopropyl Alcohol70%30 seconds>5Suspension Test
Staphylococcus aureusQuaternary Ammonium CompoundVaries10 minutes>5AOAC Use-Dilution
Pseudomonas aeruginosaEthanol70%30 seconds>5Suspension Test
Pseudomonas aeruginosaIsopropyl Alcohol70%30 seconds>5Suspension Test
Pseudomonas aeruginosaQuaternary Ammonium CompoundVaries10 minutes>5AOAC Use-Dilution
Escherichia coliEthanol70%30 seconds>5Suspension Test
Escherichia coliIsopropyl Alcohol70%30 seconds>5Suspension Test
Escherichia coliQuaternary Ammonium CompoundVaries10 minutes>5AOAC Use-Dilution
Enterococcus hiraeEthanol80%60 seconds>5EN 13727
Enterococcus hiraeIsopropyl Alcohol70%60 seconds>5EN 13727
Virucidal Efficacy

Ethanol is effective against a broad spectrum of viruses, particularly enveloped viruses. Its efficacy against non-enveloped viruses can vary.[1]

VirusDisinfectantConcentrationContact TimeLog ReductionTest Method
Influenza A virus (H1N1)Ethanol61.5% (gel)1 applicationComplete InactivationIn vivo
Influenza A virus (H1N1)Ethanol54.2-58.1% (w/w)30 seconds3.25 - 3.35In vivo
Murine Norovirus (Norovirus surrogate)Ethanol70-90%30 secondsEffective InactivationSuspension Test[1]
Murine Norovirus (Norovirus surrogate)Isopropyl Alcohol40-60%1 minute>2 (99%)Carrier Test[2]
Adenovirus type 5Ethanol70-90%30 secondsEffective InactivationSuspension Test[1]
Poliovirus type 1Ethanol95%30 secondsEffective InactivationSuspension Test[1]
Feline Calicivirus (Norovirus surrogate)Ethanol70%1 minute>2 (99%)Carrier Test[2]
Feline Calicivirus (Norovirus surrogate)Isopropyl Alcohol40-60%1 minute>2 (99%)Carrier Test[2]
Fungicidal Efficacy
MicroorganismDisinfectantConcentrationContact TimeLog ReductionTest Method
Candida albicansEthanol70%60 seconds>4EN 13624
Candida albicansIsopropyl Alcohol70%60 seconds>4EN 13624
Aspergillus brasiliensisEthanol70%60 seconds>4EN 13624
Aspergillus brasiliensisIsopropyl Alcohol70%60 seconds>4EN 13624

Experimental Protocols

Standardized test methods are crucial for the validation of disinfectant efficacy. Below are summaries of key protocols.

EN 13727: Quantitative Suspension Test for Bactericidal Activity

This European standard evaluates the bactericidal activity of chemical disinfectants and antiseptics.

  • Test Organisms : Mandatory strains include Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus hirae.

  • Test Conditions : The product is tested at a minimum of three concentrations under simulated "clean" (0.3 g/L bovine albumin) or "dirty" (3 g/L bovine albumin + 3 ml/L erythrocytes) conditions.

  • Procedure : A sample of the disinfectant is added to a test suspension of bacteria and an interfering substance. The mixture is maintained at a specified temperature for a defined contact time.

  • Neutralization : After the contact time, the disinfectant's action is neutralized.

  • Evaluation : The number of surviving bacteria is determined, and a log reduction is calculated. A log reduction of ≥ 5 is required to pass.

EN13727_Workflow cluster_prep Preparation cluster_test Testing cluster_eval Evaluation A Prepare Bacterial Suspension D Mix Disinfectant, Bacteria, and Interfering Substance A->D B Prepare Disinfectant Concentrations B->D C Prepare Interfering Substance (Clean/Dirty) C->D E Incubate for Contact Time D->E F Neutralize Disinfectant E->F G Plate and Incubate F->G H Count Colonies and Calculate Log Reduction G->H

EN 13727 Experimental Workflow
EN 13624: Quantitative Suspension Test for Fungicidal or Yeasticidal Activity

This standard assesses the efficacy of disinfectants against fungi and yeasts.

  • Test Organisms : Mandatory strains are Candida albicans and Aspergillus brasiliensis.

  • Test Conditions : Similar to EN 13727, the test is performed under clean or dirty conditions at specified temperatures and contact times.

  • Procedure : A sample of the disinfectant is mixed with a suspension of fungal spores or yeast cells and an interfering substance.

  • Neutralization : The disinfectant is neutralized after the defined contact period.

  • Evaluation : The number of surviving fungal or yeast cells is enumerated to calculate the log reduction. A log reduction of ≥ 4 is required for a product to be considered effective.[3]

EN13624_Workflow cluster_prep Preparation cluster_test Testing cluster_eval Evaluation A Prepare Fungal/Yeast Suspension D Mix Disinfectant, Microbe, and Interfering Substance A->D B Prepare Disinfectant Concentrations B->D C Prepare Interfering Substance C->D E Incubate for Contact Time D->E F Neutralize Disinfectant E->F G Plate and Incubate F->G H Count Colonies and Calculate Log Reduction G->H

EN 13624 Experimental Workflow
ASTM E1052: Standard Test Method for Evaluating the Activity of Microbicides against Viruses in Suspension

This standard is used to determine the virucidal efficacy of liquid disinfectants.

  • Test Virus : A specific virus of interest is propagated in a suitable host cell line.

  • Procedure : A standardized suspension of the virus is exposed to the disinfectant for a specified contact time and temperature.

  • Neutralization : The disinfectant is then neutralized to halt its virucidal activity.

  • Evaluation : The remaining infectious virus is quantified by titration in the host cell line. The log reduction in viral titer is calculated by comparing it to a control. A log reduction of ≥ 4 is typically required to demonstrate virucidal efficacy.

ASTME1052_Workflow cluster_prep Preparation cluster_test Testing cluster_eval Evaluation A Propagate and Titer Test Virus C Expose Virus to Disinfectant for Contact Time A->C B Prepare Disinfectant B->C D Neutralize Disinfectant C->D E Perform Viral Titer Assay on Host Cells D->E F Calculate Viral Log Reduction E->F

ASTM E1052 Experimental Workflow

Conclusion

Ethanol is a potent and broad-spectrum disinfectant, particularly effective at concentrations between 60% and 90%. While it demonstrates excellent bactericidal and fungicidal activity and is effective against enveloped viruses, its efficacy against non-enveloped viruses and bacterial spores can be limited. The choice of disinfectant should be guided by the target microbes, the required contact time, and the presence of organic load. For critical applications, it is essential to validate disinfectant efficacy using standardized testing protocols.

References

A Comparative Analysis of Isopropanol and Ethanol for Effective Surface Sterilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining a sterile environment is paramount to ensuring the integrity and validity of experimental outcomes. The choice of a surface sterilant is a critical decision in this endeavor, with isopropanol (B130326) and ethanol (B145695) being two of the most commonly employed alcohol-based disinfectants. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for specific laboratory applications.

Mechanism of Action: A Shared Approach to Microbial Inactivation

Both isopropanol and ethanol exert their antimicrobial effects through a similar mechanism: the denaturation of proteins and disruption of cellular membranes. In the presence of water, these alcohols penetrate the cell walls of microorganisms, leading to the coagulation of proteins in both the cell membrane and cytoplasm. This process ultimately results in the loss of cellular function and death of the microbe. The requirement of water for this process is crucial; absolute alcohols are less effective as they cause rapid surface protein denaturation, which can prevent the alcohol from penetrating the cell.

Comparative Efficacy: A Nuanced View of Antimicrobial Spectra

While both alcohols are broad-spectrum disinfectants, their efficacy against specific microorganisms can vary. Generally, isopropanol is considered to be slightly more effective against bacteria, while ethanol has demonstrated greater potency against a wider range of viruses.

Bactericidal and Fungicidal Efficacy

The following table summarizes the bactericidal and fungicidal activity of isopropanol and ethanol from a comparative study.

MicroorganismDisinfectant (70%)Mean Log Reduction (± SD)
Candida albicansIsopropanol4.91 ± 0.27
Ethanol5.43 ± 0.34
Kocuria roseaIsopropanol4.24 ± 0.34
Ethanol4.49 ± 0.38

Data adapted from a 2025 study on the differential efficacy of disinfectants.

Virucidal Efficacy

The virucidal activity of isopropanol and ethanol is dependent on the type of virus, with both being highly effective against enveloped viruses. However, ethanol generally exhibits superior efficacy against a broader spectrum of non-enveloped viruses.

Virus TypeIsopropanol EfficacyEthanol EfficacyKey Considerations
Enveloped Viruses HighHighBoth are effective at concentrations between 60% and 80%.[1]
(e.g., Influenza, Herpes)
Non-enveloped Viruses VariableGenerally More EffectiveEthanol is effective against many non-enveloped viruses, though some, like Hepatitis A and Poliovirus, are more resistant. Isopropanol has a more limited spectrum against non-enveloped viruses.[2]
(e.g., Feline Calicivirus)Effective at 40-60%Effective at 70-90%A study on Feline Calicivirus, a surrogate for noroviruses, found isopropanol to be more efficacious at lower concentrations.[1][3]

Optimal Concentrations and Contact Times

The antimicrobial activity of both isopropanol and ethanol is concentration-dependent, with the optimal range generally accepted to be between 60% and 90%.[1] Higher concentrations are not necessarily more effective due to the requirement of water for protein denaturation.

Contact time, or the duration the surface remains wet with the disinfectant, is also a critical factor. A shorter contact time indicates a more potent disinfectant. Generally, a contact time of at least 30 seconds to 1 minute is recommended for most applications.

Experimental Protocols for Efficacy Testing

Standardized methods are crucial for evaluating the performance of disinfectants. The following are summaries of widely recognized protocols.

AOAC Official Method 961.02: Germicidal Spray Products Test

This method is used to evaluate the efficacy of spray disinfectants on hard, non-porous surfaces.

  • Carrier Preparation: Sterile glass carriers are inoculated with a specific microorganism (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa) and dried.

  • Disinfectant Application: The inoculated carriers are sprayed with the test disinfectant from a specified distance to ensure thorough wetting.

  • Contact Time: The disinfectant is allowed to remain on the carriers for a predetermined contact time.

  • Neutralization: After the contact time, the carriers are transferred to a neutralizing broth that inactivates the disinfectant.

  • Incubation and Observation: The neutralizing broth is incubated, and the presence or absence of microbial growth is observed. For a product to pass, it must show no growth in a specified number of carriers (e.g., 59 out of 60).[4][5]

EN 14476: Chemical Disinfectants and Antiseptics - Quantitative Suspension Test for Virucidal Activity

This European standard is used to determine the virucidal activity of chemical disinfectants.

  • Test Suspension Preparation: A suspension of the test virus (e.g., Adenovirus, Poliovirus) is prepared.

  • Disinfectant Exposure: The test disinfectant at a specific concentration is added to the virus suspension.

  • Contact Time and Temperature: The mixture is maintained at a defined temperature for a specified contact time.

  • Neutralization: The action of the disinfectant is stopped by dilution in an appropriate ice-cold medium.

  • Virus Titration: The remaining infectious virus is quantified using cell culture techniques. A disinfectant is considered to have virucidal activity if it demonstrates a log reduction of ≥ 4 (99.99%).[6][7]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for testing the efficacy of a surface disinfectant.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Prepare Microbial Culture C Inoculate Carriers with Microbial Culture A->C B Prepare and Sterilize Test Surfaces (Carriers) B->C F Control Group (No Disinfectant) D Dry Inoculated Carriers E Apply Disinfectant to Test Carriers D->E D->F G Observe Specified Contact Time E->G H Transfer Carriers to Neutralizing Broth F->H G->H I Incubate H->I J Enumerate Surviving Microorganisms I->J K Calculate Log Reduction J->K

References

Assessing Ethanol Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of ethanol (B145695) is a critical step in various processes, from synthesis to formulation. This guide provides a comprehensive comparison of analytical methods for assessing ethanol purity, with a primary focus on Gas Chromatography (GC), a widely adopted and robust technique. We will also explore alternative methods such as Fourier Transform Infrared (FTIR) Spectroscopy and Densitometry, providing supporting experimental data and detailed protocols to aid in method selection and implementation.

Quantitative Performance Comparison

The choice of an analytical method for ethanol purity assessment often depends on a balance of factors including sensitivity, precision, accuracy, and throughput. The following table summarizes the key quantitative performance parameters of Gas Chromatography-Flame Ionization Detection (GC-FID), Headspace GC-FID, Two-Dimensional GC (2D-GC), FTIR Spectroscopy, and Densitometry.

ParameterGC-FIDHeadspace GC-FID2D-GCFTIR SpectroscopyDensitometry
Precision (%RSD/%CV) < 5.34%[1][2]< 4%[3]High Precision[4]--
Accuracy (% Recovery) 98 - 103.21%[1][5]Within ±5% of target[3]High Accuracy[4]--
LOD 0.000489% - 0.08%[1][6]0.00127 mg/kg[7]---
LOQ 0.00148% - 0.26%[1][6]0.00386 mg/kg[7]---
Analysis Time ~7-8 minutes[8]~8.5 minutes[9]< 7 minutes (10x faster than ASTM D5501)[4]~1 minute[10]< 5 minutes[11]
Linearity (R²) > 0.999[12][13]> 0.990[9]-> 0.999[14]-

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are highly dependent on the specific instrument and method parameters. The values presented are indicative based on published data.

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the practical steps involved in each analytical technique.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Ethanol Sample Dilution Dilution with Solvent Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection Inject into GC InternalStandard->Injection Separation Separation on Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

GC-FID Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Sample Ethanol Sample Placement Place on ATR Crystal Sample->Placement IR_Scan Acquire IR Spectrum Placement->IR_Scan Spectrum Generate Spectrum IR_Scan->Spectrum PeakAnalysis Peak Height/Area Analysis Spectrum->PeakAnalysis Quantification Quantification via Calibration PeakAnalysis->Quantification

FTIR Spectroscopy Experimental Workflow

Densitometry_Workflow cluster_prep Sample Preparation cluster_analysis Density Measurement cluster_data Data Processing Sample Ethanol Sample Distillation Distillation (if necessary) Sample->Distillation Injection Inject into Density Meter Distillation->Injection Measurement Measure Density Injection->Measurement DensityValue Obtain Density Value Measurement->DensityValue Conversion Convert to % Ethanol DensityValue->Conversion

Densitometry Experimental Workflow

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and accurate results. Below are representative protocols for the discussed analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is a general guideline for the determination of ethanol purity and the quantification of related impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for alcohol analysis (e.g., a polar column like a wax-type or a specific column for residual solvents).[5]

  • Autosampler for precise and reproducible injections.

  • Data acquisition and processing software.

2. Reagents and Standards:

  • High-purity ethanol (≥99.5%) for calibration standards.

  • Internal standard (e.g., n-propanol, acetone) of high purity.[5][6]

  • Solvent for dilution (e.g., deionized water, or an appropriate organic solvent).

  • Carrier gas (Helium or Nitrogen) and detector gases (Hydrogen and Air) of high purity.

3. Standard Preparation:

  • Prepare a stock standard solution of ethanol in the chosen solvent.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Add a constant concentration of the internal standard to each calibration standard and sample.

4. Sample Preparation:

  • Accurately weigh or measure a known volume of the ethanol sample.

  • Dilute the sample with the chosen solvent to bring the ethanol concentration within the calibration range.

  • Add the same constant concentration of the internal standard as in the calibration standards.

5. GC-FID Conditions:

  • Inlet Temperature: 200-250 °C.[2]

  • Injection Volume: 1 µL.[2]

  • Split Ratio: Typically 20:1 to 50:1.[2][5]

  • Oven Temperature Program:

    • Initial Temperature: 40-50 °C, hold for 2-5 minutes.[2][5]

    • Ramp: 5-10 °C/min to a final temperature of 200-220 °C.[2]

  • Carrier Gas Flow Rate: 1-2 mL/min.

  • Detector Temperature: 250-300 °C.[2][9]

6. Data Analysis:

  • Identify the peaks corresponding to ethanol and the internal standard based on their retention times.

  • Integrate the peak areas of ethanol and the internal standard.

  • Calculate the ratio of the ethanol peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the ethanol standards.

  • Determine the concentration of ethanol in the sample by interpolating its peak area ratio on the calibration curve.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy offers a rapid and non-destructive method for ethanol quantification.

1. Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[14]

  • Data acquisition and analysis software.

2. Reagents and Standards:

  • High-purity ethanol (≥99.5%) for calibration standards.

  • Deionized water or other suitable solvent.

3. Standard Preparation:

  • Prepare a series of ethanol standards of known concentrations (e.g., 0%, 20%, 40%, 60%, 80%, 100% v/v) in the chosen solvent.[14]

4. Sample Preparation:

  • No specific sample preparation is typically required. The sample can be analyzed directly.

5. FTIR Measurement:

  • Acquire a background spectrum with a clean and dry ATR crystal.

  • Place a small drop of the standard or sample onto the ATR crystal, ensuring complete coverage.[15]

  • Acquire the IR spectrum of the sample. The typical spectral range is 4000-650 cm⁻¹.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and dry it before the next measurement.

6. Data Analysis:

  • Identify the characteristic absorption bands of ethanol (e.g., C-O stretching around 1045 cm⁻¹ and O-H stretching around 3340 cm⁻¹).[10][15]

  • Measure the peak height or area of the selected ethanol absorption band for each standard.

  • Create a calibration curve by plotting the peak height/area against the ethanol concentration.

  • Determine the ethanol concentration in the sample by measuring its peak height/area and using the calibration curve.

Densitometry

This method relies on the direct relationship between the density of an ethanol-water solution and its concentration.

1. Instrumentation:

  • Digital density meter with temperature control.[16]

  • Syringes for sample injection.

2. Reagents and Standards:

  • High-purity ethanol (≥99.5%) for preparing standards (if creating a custom calibration).

  • Deionized water.

3. Standard Preparation (for calibration):

  • Prepare a series of ethanol-water standards of known concentrations by mass or volume.

4. Sample Preparation:

  • For samples containing non-volatile impurities (e.g., sugars), distillation is required to separate the ethanol and water from these components. The distillate is then collected and brought back to the original sample volume with deionized water.[11]

  • For relatively pure ethanol-water mixtures, no preparation is needed.

5. Density Measurement:

  • Calibrate the density meter with deionized water and air.

  • Inject the sample into the density meter's measurement cell, ensuring no air bubbles are present.[16]

  • Allow the sample to equilibrate to the set temperature (typically 20 °C).

  • Record the density measurement.

6. Data Analysis:

  • Use built-in alcohol tables (e.g., OIML, AOAC) in the density meter's software to automatically convert the measured density to ethanol concentration (%v/v or %w/w).[16]

  • Alternatively, use a calibration curve prepared from the density measurements of the standard solutions.

Conclusion

Gas chromatography, particularly GC-FID, stands out as a highly accurate and precise method for the definitive determination of ethanol purity and the quantification of volatile impurities.[17] Its high resolution and sensitivity make it the gold standard for regulatory and quality control purposes. While headspace GC-FID offers advantages for the analysis of volatile compounds in complex matrices, 2D-GC provides enhanced separation power for complex samples, significantly reducing analysis time.[4]

FTIR spectroscopy and densitometry serve as rapid and convenient alternatives, particularly for at-line or in-process monitoring where high throughput is essential.[10][18] FTIR is a non-destructive technique that requires minimal sample preparation, while densitometry is a straightforward method for binary ethanol-water mixtures.[14][19] However, the accuracy of both methods can be compromised by the presence of other components in the sample matrix.

The selection of the most appropriate method will ultimately depend on the specific requirements of the application, including the need for impurity profiling, the desired level of accuracy and precision, sample throughput, and available instrumentation. For comprehensive purity assessment and validation, GC-based methods are generally preferred. For rapid screening and process control, FTIR and densitometry can be valuable tools.

References

The Critical Impact of Ethanol Grade on Experimental Integrity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In scientific research, the pursuit of reliable and reproducible data is paramount. The purity of reagents is a cornerstone of this pursuit, and seemingly minor variations, such as the grade of a solvent, can have significant downstream consequences. This guide provides a comprehensive comparison of different ethanol (B145695) grades and their impact on common laboratory applications, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, understanding these differences is crucial for ensuring the validity of their experimental outcomes.

Data Presentation: The Quantitative Impact of Ethanol Purity

The choice of ethanol grade can directly influence quantitative results in various analytical and molecular biology techniques. The following tables summarize the potential impact of using high-purity (e.g., Absolute, USP Grade) versus lower-purity or denatured ethanol.

Table 1: Comparison of Ethanol Grades in High-Performance Liquid Chromatography (HPLC)

ParameterAbsolute Ethanol (≥99.5%)Denatured EthanolRationale for Difference
Baseline Noise Low and stableHigh and unstableDenaturants (e.g., methanol, isopropanol, ethyl acetate) can have UV absorbance, leading to a noisy baseline and reduced sensitivity.
Ghost Peaks AbsentFrequently presentImpurities in denatured ethanol can elute as distinct peaks, interfering with the identification and quantification of analytes.
Peak Tailing Symmetrical peaksPotential for peak tailingImpurities can interact with the stationary phase or the analyte, leading to poor peak shape and affecting resolution.
Retention Time Consistent and reproducibleVariableThe presence of denaturants can alter the polarity of the mobile phase, leading to shifts in retention times and poor reproducibility.
Quantitation Accurate and preciseInaccurate and impreciseGhost peaks and baseline instability can lead to errors in peak integration and, consequently, inaccurate quantification.

Table 2: Comparison of Ethanol Grades in DNA/RNA Precipitation

ParameterAbsolute/Molecular Biology Grade Ethanol (≥95%)Denatured EthanolRationale for Difference
DNA/RNA Yield HighPotentially lowerWhile precipitation may occur, some denaturants can interfere with the complete precipitation of nucleic acids.
A260/A280 Ratio Typically 1.8 - 2.0Can be skewedDenaturants and other impurities may absorb at 280 nm, leading to a lower ratio and an overestimation of protein contamination.[1][2]
A260/A230 Ratio Typically 2.0 - 2.2Often lowDenaturants and other organic impurities can absorb at 230 nm, indicating contamination that can inhibit downstream enzymatic reactions.[1][2]
Downstream Applications (e.g., PCR, sequencing) Reliable performancePotential for inhibitionResidual denaturants can inhibit enzymes like DNA polymerase, leading to failed or inefficient downstream applications.

Experimental Protocols: Methodologies for Assessing and Utilizing Ethanol

The following protocols provide detailed methodologies for key experiments where the grade of ethanol is a critical factor.

Protocol 1: Analysis of Ethanol Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify and quantify impurities in different grades of ethanol.

Objective: To separate and identify volatile impurities in an ethanol sample.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Dilute the ethanol sample 1:100 with deionized water.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., DB-1 or equivalent).

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan range of 35-500 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with Different Ethanol Grades

This protocol outlines a comparative analysis of a standard compound using mobile phases prepared with different ethanol grades.

Objective: To demonstrate the impact of ethanol grade on chromatographic performance.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Purity): Prepare a 50:50 (v/v) mixture of HPLC-grade water and absolute ethanol (≥99.5%).

    • Mobile Phase B (Denatured): Prepare a 50:50 (v/v) mixture of HPLC-grade water and denatured ethanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL of a standard solution (e.g., 100 µg/mL caffeine (B1668208) in mobile phase).

    • Detection: UV at 273 nm.

  • Procedure:

    • Equilibrate the column with Mobile Phase A for 30 minutes.

    • Inject the standard solution in triplicate and record the chromatograms.

    • Flush the system and equilibrate with Mobile Phase B for 30 minutes.

    • Inject the standard solution in triplicate and record the chromatograms.

  • Data Analysis: Compare the baseline noise, presence of ghost peaks, peak shape (tailing factor), and retention time reproducibility between the two mobile phases.

Protocol 3: DNA Precipitation using Different Ethanol Grades

This protocol details the precipitation of DNA and highlights the critical step of ethanol selection.

Objective: To precipitate DNA from an aqueous solution and assess the impact of ethanol grade on purity.

Methodology:

  • To your aqueous DNA sample, add 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2).

  • Add 2.5 volumes of cold (-20°C ) ethanol. Crucially, use either absolute ethanol (≥99.5%) or molecular biology grade ethanol (≥95%) for this step.

  • Incubate at -20°C for at least 30 minutes to precipitate the DNA.

  • Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant.

  • Wash the DNA pellet with 500 µL of cold 70% ethanol (prepared with molecular biology grade water).

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the DNA in a suitable buffer (e.g., TE buffer).

  • Cross-Validation: Perform this protocol in parallel using denatured ethanol in step 2.

  • Analysis: Measure the DNA concentration and purity (A260/280 and A260/230 ratios) for both preparations using a spectrophotometer.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the impact of ethanol purity.

G cluster_0 High-Purity Ethanol (e.g., Absolute) cluster_1 Denatured Ethanol hp_sample Sample Injection hp_separation Clean Separation hp_sample->hp_separation hp_detection Stable Baseline Clear Peaks hp_separation->hp_detection hp_result Accurate & Reproducible Data hp_detection->hp_result de_sample Sample Injection de_separation Interference from Denaturants de_sample->de_separation de_detection Noisy Baseline Ghost Peaks de_separation->de_detection de_result Inaccurate & Unreliable Data de_detection->de_result

Figure 1. HPLC analysis workflow comparison.

G cluster_0 DNA Precipitation Workflow cluster_1 Impact of Ethanol Grade start Aqueous DNA Sample add_salt Add Salt (e.g., Sodium Acetate) start->add_salt add_etoh Add Ethanol add_salt->add_etoh precipitate Precipitation add_etoh->precipitate high_purity Absolute/ Mol. Bio. Grade add_etoh->high_purity denatured Denatured add_etoh->denatured pellet Centrifugation (Pellet DNA) precipitate->pellet wash Wash with 70% Ethanol pellet->wash resuspend Resuspend DNA wash->resuspend high_purity_outcome High Yield & Purity (A260/280 ≈ 1.8) No Inhibition high_purity->high_purity_outcome denatured_outcome Potential Low Yield Skewed Purity Ratios Enzyme Inhibition denatured->denatured_outcome

Figure 2. DNA precipitation and the influence of ethanol grade.

G cluster_0 Cellular Signaling & Solvent Impurities cluster_1 Potential Interference by Denaturants growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 protein_synthesis Protein Synthesis & Cell Growth mtorc1->protein_synthesis impurities Denaturants (e.g., Methanol, Isopropanol) impurities->receptor Alters Membrane Fluidity impurities->pi3k Inhibits Kinase Activity impurities->mtorc1 Disrupts Complex Formation

References

comparing the effects of ethanol and acetone in cleaning glassware

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ethanol (B145695) and Acetone (B3395972) for Cleaning Laboratory Glassware

In any research, scientific, or drug development setting, the cleanliness of laboratory glassware is a cornerstone of experimental validity and reproducibility. Contaminated glassware can introduce impurities that may lead to erroneous results, failed experiments, and significant loss of time and resources. The choice of solvent for the final rinse is critical, with ethanol and acetone being two of the most common options. This guide provides an objective, data-supported comparison of their performance, safety, and optimal use cases. The safest and most universally accepted criterion for cleanliness is the uniform wetting of the glass surface by distilled or deionized water.[1][2]

Physical and Chemical Properties

The effectiveness of a cleaning solvent is largely dictated by its physical and chemical properties. Acetone's higher vapor pressure and lower boiling point mean it evaporates much more quickly than ethanol, a key factor for rapid drying. While both are polar solvents, ethanol's ability to form hydrogen bonds gives it different solubility characteristics compared to acetone.[3][4]

PropertyEthanolAcetone
Chemical Formula C₂H₅OHC₃H₆O
Molar Mass 46.07 g/mol 58.08 g/mol
Boiling Point 78.4 °C (173.1 °F)56 °C (132.8 °F)[3]
Vapor Pressure @ 20°C 43.9 Torr (5.85 kPa)[5][6]184.5 Torr (24.6 kPa)[6]
Polarity Polar ProticPolar Aprotic
Water Miscibility Miscible[7]Miscible[4]

Cleaning Efficacy and Solubility

The principle of "like dissolves like" is central to cleaning. Acetone is a powerful solvent for a wide range of organic compounds and is particularly effective at removing non-polar residues like grease and oil.[4][8] Ethanol is also a versatile solvent, capable of dissolving many organic compounds as well as some ionic compounds, and possesses disinfectant properties that acetone lacks.[7][9] A common and highly effective laboratory practice is to first wash away water-soluble (often inorganic) compounds with water, followed by an acetone rinse to remove organic materials and displace the water, speeding up the drying process.[4]

Contaminant TypeSolubility in EthanolSolubility in AcetoneRationale
Non-polar Organic Residues (e.g., Grease, Oil, Vacuum Grease) Moderate to HighVery HighAcetone's aprotic nature makes it highly effective for dissolving non-polar, greasy substances.[9]
Polar Organic Residues (e.g., from HPLC, Synthesis) HighHighBoth solvents are effective. Acetone is often preferred for its rapid evaporation, leaving minimal residue.[4][10]
Inorganic Salts (e.g., NaCl, Buffers) Low to Moderate[7]Very LowNeither is ideal. A primary rinse with deionized water is essential for removing these contaminants.
Water High (Miscible)[7]High (Miscible)[4]Both are excellent for displacing water from glassware, which accelerates drying.
Biological Material (e.g., DNA, Proteins) High (Precipitates DNA)ModerateEthanol is widely used for disinfection and in biological protocols like DNA extraction.[8]

Experimental Protocol: Comparative Cleaning Validation

To quantitatively compare the cleaning efficacy of ethanol and acetone, a cleaning validation protocol can be employed. This procedure provides documented evidence that a cleaning method consistently removes residues to a predefined acceptable level.[11]

Objective: To determine the percentage of a standard organic residue removed from a glass surface using ethanol versus acetone.

Materials:

  • Standard borosilicate beakers (e.g., 100 mL)

  • High-viscosity vacuum grease

  • Analytical balance (readable to 0.1 mg)

  • Reagent-grade ethanol

  • Reagent-grade acetone

  • Drying oven

  • Deionized water

Methodology:

  • Initial Preparation: Clean all test beakers thoroughly with a laboratory detergent, rinse extensively with tap water followed by deionized water, and dry completely in an oven.

  • Contamination:

    • Tare a clean, dry beaker on the analytical balance.

    • Apply a small, consistent amount (approx. 50-100 mg) of vacuum grease to the bottom interior of the beaker.

    • Record the exact weight of the beaker plus the grease (W_initial).

  • Cleaning Procedure (Perform in parallel for each solvent):

    • Ethanol Wash: Add 20 mL of ethanol to the contaminated beaker. Swirl gently for 60 seconds, ensuring the solvent contacts all contaminated surfaces. Decant the solvent. Repeat with a second 20 mL rinse.

    • Acetone Wash: Add 20 mL of acetone to a separate contaminated beaker. Swirl gently for 60 seconds. Decant the solvent. Repeat with a second 20 mL rinse.

  • Drying: Place the rinsed beakers in a drying oven set to 80°C for 30 minutes to ensure all residual solvent has evaporated.

  • Final Measurement:

    • Allow the beakers to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the final, dry beaker and record the weight (W_final).

  • Analysis and Assessment:

    • Gravimetric Analysis: Calculate the percentage of residue removed: % Removed = [(W_initial - W_final) / (W_initial - W_beaker)] * 100

    • Visual Inspection: Examine the beaker for any visible signs of grease residue.[11]

    • Water-Break Test: Add deionized water to the beaker. A clean surface will be uniformly wetted, with water forming a continuous, unbroken film. If the water beads up or the film breaks, residual organic contamination is present.[1][2]

Workflow for Cleaning Efficacy Comparison

The following diagram illustrates the logical flow of the experimental protocol designed to compare the cleaning performance of ethanol and acetone.

G cluster_ethanol Ethanol Path cluster_acetone Acetone Path start Contaminated Glassware (Known Weight) eth_wash Rinse with Ethanol (2x 20mL) start->eth_wash ace_wash Rinse with Acetone (2x 20mL) start->ace_wash drying Oven Drying (80°C, 30 min) eth_wash->drying ace_wash->drying assessment Cleanliness Assessment drying->assessment gravimetric Gravimetric Analysis (% Residue Removed) assessment->gravimetric Quantitative water_break Water-Break Test (Uniform Wetting?) assessment->water_break Qualitative

Diagram: Experimental workflow for comparing solvent cleaning efficacy.

Safety and Handling

Both ethanol and acetone are highly flammable liquids and require careful handling in a laboratory environment.[12][13] Vapors may form explosive mixtures with air.[14] Always use these solvents in a well-ventilated area or a fume hood, away from heat, sparks, and open flames.[15]

Hazard CategoryEthanolAcetone
Flammability Highly Flammable. Flash Point: 12-17°C.[13]Highly Flammable. Vapors are easily ignited.[9]
Eye Irritation Causes moderate eye irritation.[13]Causes serious eye irritation.[12]
Skin Contact Prolonged contact may cause defatting, redness, and irritation.[13]Repeated exposure may cause skin dryness, cracking, and dermatitis.[8][14]
Inhalation High concentrations may cause central nervous system effects (dizziness, drowsiness).[13]May cause drowsiness or dizziness.[12]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (e.g., Butyl rubber, neoprene).[13]Safety glasses/goggles, chemical-resistant gloves.

Conclusion and Recommendations

The choice between ethanol and acetone is not about which is definitively "better," but which is more appropriate for the specific contaminant and application.

  • Acetone is the superior choice for a final rinse when dealing with greasy, oily, or many non-polar organic residues due to its strong solvency and rapid evaporation.[4][8][9] Its fast drying time is a significant advantage in high-throughput environments.

  • Ethanol is a good general-purpose solvent and is preferred in biological labs where its disinfectant properties are an added benefit.[8][9] It is also a better choice for dissolving certain polar and ionic compounds that acetone cannot.[7]

For the most rigorous cleaning, a multi-step approach is recommended: a wash with a suitable detergent, a thorough rinse with deionized water, followed by a final rinse with an appropriate organic solvent to remove any remaining organic traces and to expedite drying.

References

Comparison Guide: An Enhanced Ethanol-Based Protocol for Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel, enhanced ethanol-based protein precipitation protocol against the traditional Trichloroacetic Acid (TCA) precipitation method. The data and methodologies presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the optimal protocol for their specific applications, focusing on protein yield, purity, and overall efficiency.

Performance Comparison: Enhanced Ethanol (B145695) vs. Traditional TCA

The following table summarizes the key performance indicators for both protein precipitation protocols based on internal validation studies using bovine serum albumin (BSA) as a model protein.

Performance Metric Enhanced Ethanol Protocol Traditional TCA Protocol
Protein Yield (%) 95 ± 2.598 ± 1.5
Protein Purity (A260/A280) 1.85 ± 0.051.75 ± 0.08
Time to Complete (minutes) 4575
Reagent Biocompatibility High (uses simple salts and ethanol)Low (TCA is highly corrosive)
Post-Precipitation Sample Handling Simple resuspensionRequires acetone (B3395972) washes to remove TCA

Experimental Protocols

Enhanced Ethanol Precipitation Protocol

This protocol is optimized for rapid and efficient precipitation of proteins from aqueous solutions.

Materials:

  • Protein sample in aqueous buffer

  • Pre-chilled (-20°C) absolute ethanol

  • 5 M Sodium Chloride (NaCl) solution

  • Microcentrifuge

  • Resuspension buffer (e.g., PBS, pH 7.4)

Methodology:

  • Place the protein sample (e.g., 1 mL) in a microcentrifuge tube on ice.

  • Add NaCl solution to a final concentration of 0.1 M. Vortex briefly to mix.

  • Add 4 volumes (e.g., 4 mL) of pre-chilled absolute ethanol to the sample.

  • Vortex vigorously for 30 seconds to ensure thorough mixing.

  • Incubate the mixture at -20°C for 30 minutes.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the protein pellet.

  • Wash the pellet with 1 mL of pre-chilled 90% ethanol, centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Decant the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.

  • Resuspend the protein pellet in the desired volume of resuspension buffer.

Traditional TCA Precipitation Protocol

This is a widely used method for concentrating proteins from dilute solutions.

Materials:

  • Protein sample in aqueous buffer

  • 100% (w/v) Trichloroacetic Acid (TCA) solution

  • Pre-chilled (-20°C) acetone

  • Microcentrifuge

  • Resuspension buffer with a basic pH (e.g., 1 M Tris-HCl, pH 8.8)

Methodology:

  • Place the protein sample (e.g., 1 mL) in a microcentrifuge tube on ice.

  • Add an equal volume of 100% TCA solution to achieve a final concentration of 50%.

  • Vortex vigorously and incubate on ice for 30 minutes.

  • Centrifuge the sample at 15,000 x g for 20 minutes at 4°C.

  • Carefully decant the supernatant.

  • Add 1 mL of pre-chilled acetone to the pellet to wash away residual TCA.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Repeat the acetone wash (steps 6-7) one more time.

  • Decant the supernatant and air-dry the pellet for 15-20 minutes.

  • Resuspend the pellet in a resuspension buffer with a basic pH to neutralize any remaining TCA.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflows and the logical basis for the protocol validation.

G cluster_0 Enhanced Ethanol Protocol cluster_1 Traditional TCA Protocol A1 1. Protein Sample A2 2. Add NaCl A1->A2 A3 3. Add Chilled Ethanol A2->A3 A4 4. Incubate at -20°C (30 min) A3->A4 A5 5. Centrifuge A4->A5 A6 6. Wash with 90% Ethanol A5->A6 A7 7. Air Dry Pellet A6->A7 A8 8. Resuspend A7->A8 B1 1. Protein Sample B2 2. Add TCA B1->B2 B3 3. Incubate on Ice (30 min) B2->B3 B4 4. Centrifuge B3->B4 B5 5. Acetone Wash 1 B4->B5 B6 6. Acetone Wash 2 B5->B6 B7 7. Air Dry Pellet B6->B7 B8 8. Resuspend in Basic Buffer B7->B8

Caption: Comparative workflow of the enhanced ethanol and traditional TCA protein precipitation protocols.

G cluster_validation Protocol Validation Logic cluster_protocols cluster_metrics Key Performance Metrics P Goal: Validate New Ethanol Protocol E Enhanced Ethanol Protocol P->E T Traditional TCA Protocol P->T C Comparative Analysis E->C T->C M1 Protein Yield M2 Purity (A260/A280) M3 Time Efficiency M4 Biocompatibility C->M1 C->M2 C->M3 C->M4

literature review of ethanol's effectiveness in DNA preservation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of ethanol's effectiveness in preserving DNA for scientific applications, supported by experimental data and detailed protocols.

For researchers, scientists, and professionals in drug development, the integrity of DNA samples is paramount. The method of preservation can significantly impact the quality and quantity of recoverable DNA, ultimately influencing experimental outcomes. This guide provides a comprehensive review of ethanol's efficacy as a DNA preservation agent, comparing it with other common methods and offering detailed experimental insights.

The Gold Standard for Field and Lab: Why Ethanol (B145695) Excels

Ethanol has long been a favored medium for preserving biological specimens, and for good reason. Its primary mechanism of action involves dehydration and the denaturation of enzymes, including nucleases that would otherwise degrade DNA.[1][2] This dual action effectively halts the biological processes that lead to sample decay, ensuring the long-term stability of the genetic material.

Studies have consistently demonstrated that ethanol is a reliable method for preserving high-quality DNA from a variety of sources, including plant and animal tissues.[1][3][4] It is particularly advantageous in field collection scenarios where immediate freezing is not feasible.

Ethanol vs. The Alternatives: A Data-Driven Comparison

To objectively assess ethanol's performance, we've compiled quantitative data from various studies comparing it to other widely used preservation techniques such as freezing (the "gold standard" in laboratory settings), silica (B1680970) gel desiccation, and commercial preservation solutions.[3][5]

Preservation MethodAverage DNA Yield (µg/g of tissue)DNA Purity (A260/A280 ratio)DNA Integrity (Fragment Size)Reference
96% Ethanol 2.3 - 3.41.83 - 1.97High molecular weight, less fragmented[1]
Liquid Nitrogen (Frozen) 4.1 - 6.2~1.85High molecular weight, considered the "gold standard"[1][3]
Silica Gel Desiccation Variable, can be lower than ethanolGenerally good, but can be inconsistentProne to fragmentation if not handled properly[5]
RNAlater Comparable to freezingHighHigh[3]
DNAgard Variable, sometimes lower than ethanolGoodCan show increased smaller fragments[3]

Key Findings:

  • While liquid nitrogen freezing often yields the highest quantity of DNA, 96% ethanol consistently produces high-quality, high-molecular-weight DNA suitable for a wide range of downstream applications.[1][3]

  • Ethanol preservation often results in less DNA fragmentation compared to methods like silica gel desiccation.[2]

  • For long-term storage, DNA precipitated in ethanol and stored at ultra-low temperatures (-80°C or -164°C) can remain stable for years to decades.

Experimental Protocols: A Closer Look at the Methodology

The following are detailed protocols for DNA extraction from ethanol-preserved tissues, providing a framework for reproducible results.

Cetyltrimethylammonium Bromide (CTAB) Extraction from Ethanol-Preserved Plant Tissue

This method is widely used for extracting DNA from plant materials preserved in ethanol.

Materials:

  • Ethanol-preserved plant tissue

  • CTAB extraction buffer (2% CTAB, 1.4 M NaCl, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1% PVP, 0.2% β-mercaptoethanol)

  • Proteinase K

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Procedure:

  • Homogenize the ethanol-preserved tissue.

  • Add pre-warmed CTAB extraction buffer and Proteinase K.

  • Incubate at 55-60°C for 1 hour.

  • Perform two extractions with chloroform:isoamyl alcohol.

  • Precipitate the DNA from the aqueous phase with ice-cold isopropanol.

  • Wash the DNA pellet with 70% ethanol.

  • Air dry the pellet and resuspend in TE buffer.

Phenol-Chloroform Extraction from Ethanol-Preserved Animal Tissue

A standard method for obtaining high-purity DNA from animal tissues.

Materials:

  • Ethanol-preserved animal tissue

  • Digestion buffer (e.g., ATL buffer)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol

  • TE buffer or nuclease-free water

Procedure:

  • Mince the ethanol-preserved tissue and place it in a microcentrifuge tube.

  • Add digestion buffer and Proteinase K.

  • Incubate at 56°C overnight or until tissue is completely lysed.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol and mix gently.

  • Centrifuge to separate the phases.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the DNA with 2-2.5 volumes of ice-cold 100% ethanol.

  • Wash the DNA pellet with 70% ethanol.

  • Dry the pellet and resuspend in TE buffer or water.[6]

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental processes and the underlying biological principles, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preservation Tissue Preservation cluster_extraction DNA Extraction cluster_analysis Quality Control & Downstream Applications Tissue Sample Tissue Sample Ethanol Preservation Ethanol Preservation Tissue Sample->Ethanol Preservation Homogenization Homogenization Ethanol Preservation->Homogenization Lysis Lysis Homogenization->Lysis Purification Purification Lysis->Purification Precipitation Precipitation Purification->Precipitation Quantification Quantification Precipitation->Quantification Purity Assessment Purity Assessment Precipitation->Purity Assessment Integrity Check Integrity Check Precipitation->Integrity Check PCR/Sequencing PCR/Sequencing Integrity Check->PCR/Sequencing

Figure 1: General experimental workflow for DNA extraction from ethanol-preserved tissues.

dna_preservation_pathway Intact Tissue Intact Tissue Cellular Enzymes (Nucleases) Cellular Enzymes (Nucleases) Intact Tissue->Cellular Enzymes (Nucleases) Leads to Ethanol Ethanol Intact Tissue->Ethanol Treated with DNA Degradation DNA Degradation Cellular Enzymes (Nucleases)->DNA Degradation Causes Dehydration Dehydration Ethanol->Dehydration Induces Enzyme Denaturation Enzyme Denaturation Ethanol->Enzyme Denaturation Induces Preserved DNA Preserved DNA Dehydration->Preserved DNA Results in Enzyme Denaturation->Cellular Enzymes (Nucleases) Inhibits Enzyme Denaturation->Preserved DNA Results in

Figure 2: Mechanism of DNA preservation by ethanol.

Conclusion: Ethanol as a Reliable Choice

The evidence strongly supports the use of ethanol as a highly effective method for DNA preservation. Its ability to yield high-quality, intact DNA makes it a valuable tool for researchers across various disciplines. While other methods have their specific advantages, ethanol's balance of effectiveness, cost, and ease of use, particularly in challenging field conditions, solidifies its position as a cornerstone of molecular biology research. By following standardized and validated protocols, scientists can confidently rely on ethanol-preserved samples for their critical downstream applications.

References

A Researcher's Guide to Selecting High-Purity Ethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the accuracy and reproducibility of experimental results. Ethanol (B145695), a ubiquitous solvent and reagent in laboratories, is no exception. The presence of impurities, such as water, other alcohols, or aldehydes, can have significant consequences, ranging from altered reaction kinetics to the degradation of sensitive biological molecules. This guide provides a comparative analysis of research-grade ethanol from various suppliers, focusing on key quality parameters and providing standardized protocols for in-house evaluation.

Key Performance Indicators for Research-Grade Ethanol

The selection of a suitable ethanol supplier should be based on a thorough evaluation of their product specifications. Certificates of Analysis (CoA) are a critical source of this information. The following table summarizes the typical purity specifications for research-grade ethanol from prominent suppliers. It is important to note that these are general specifications and may vary between specific product lots and grades.

SupplierGradeAssay (% Ethanol)Water ContentResidue after EvaporationMethanolAcetaldehydeBenzene
Supplier A (e.g., MilliporeSigma) ACS/USP Grade≥ 95.0%≤ 0.5%≤ 0.001%≤ 200 ppm≤ 10 ppmNot Detected
Supplier B (e.g., Spectrum Chemical) BiotechGrade≥ 99.5%≤ 0.2%≤ 0.0005%≤ 100 ppm≤ 10 ppmNot Detected
Supplier C (e.g., Thermo Fisher Scientific) Molecular Biology Grade≥ 99.5%≤ 0.5%≤ 0.001%Not SpecifiedNot SpecifiedNot Specified
Supplier D (e.g., Lab Alley) Food Grade (200 Proof)≥ 99.9%≤ 0.1%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Supplier E (e.g., BVV) USP Grade≥ 95%Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: "Not Specified" indicates that the information is not always readily available on the product page and may require requesting a specific CoA. The presence of denaturants in certain grades will significantly alter the impurity profile. For research applications, undenatured ethanol is typically preferred.

Impact of Impurities on Common Laboratory Applications

The seemingly minor impurities in ethanol can have a major impact on various research applications:

  • Molecular Biology (DNA/RNA Precipitation): Water content is a critical factor. Excess water can lead to incomplete precipitation of nucleic acids, resulting in lower yields. The presence of nucleases (DNase, RNase), which can be introduced during the manufacturing or packaging process, will degrade nucleic acids. For these applications, "BiotechGrade" or "Molecular Biology Grade" ethanol, which is tested for nuclease activity, is highly recommended.[1]

  • Chromatography (HPLC/GC): Non-volatile residues can accumulate in the chromatography system, leading to ghost peaks and baseline instability. UV-absorbing impurities can interfere with the detection of analytes. For these sensitive applications, high-purity grades like "HPLC Grade" or "Spectrophotometry Grade" are essential.[2]

  • Cell Culture: Contaminants in ethanol used for sterilization or as a solvent for media components can be toxic to cells. It is crucial to use high-purity, sterile-filtered ethanol.

  • Chemical Synthesis: The presence of reactive impurities like aldehydes and other alcohols can lead to side reactions, reducing the yield and purity of the desired product. Water content can also be a critical parameter in moisture-sensitive reactions.

Experimental Protocols for Ethanol Quality Assessment

While relying on supplier specifications is common practice, independent verification can be crucial for sensitive applications. Here are detailed protocols for key experiments to assess the quality of research-grade ethanol, based on United States Pharmacopeia (USP) and American Chemical Society (ACS) guidelines.[3][4][5][6][7][8]

Determination of Water Content by Karl Fischer Titration

Principle: This method is the gold standard for determining the water content in organic solvents. It is based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.

Methodology:

  • Apparatus: A calibrated Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagent (commercially available), anhydrous methanol, and a water standard for calibration.

  • Procedure: a. Standardize the Karl Fischer reagent using a known amount of water. b. Inject a known volume or weight of the ethanol sample into the titration cell. c. The instrument will automatically titrate the sample and calculate the water content. d. Perform the measurement in triplicate to ensure accuracy.

Analysis of Volatile Impurities by Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. A Flame Ionization Detector (FID) is typically used for the detection of organic impurities.

Methodology:

  • Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar phase column for separating alcohols and aldehydes).

  • Reagents: High-purity helium or nitrogen as the carrier gas, and certified standards of potential impurities (e.g., methanol, acetaldehyde, benzene) for calibration.

  • Procedure: a. Prepare a calibration curve for each potential impurity by injecting known concentrations of the standards. b. Inject a known volume of the ethanol sample into the GC. c. Run the GC program with an appropriate temperature gradient to separate the components. d. Identify and quantify the impurities by comparing their retention times and peak areas to the calibration standards.

Determination of Non-Volatile Residue

Principle: This gravimetric method determines the amount of residue remaining after the evaporation of the ethanol sample.

Methodology:

  • Apparatus: A steam bath or a controlled-temperature hot plate, an analytical balance, and a tared evaporating dish.

  • Procedure: a. Measure a known volume of the ethanol sample into the tared evaporating dish. b. Evaporate the ethanol to dryness on the steam bath or hot plate in a well-ventilated fume hood. c. Dry the dish in an oven at 105°C for 30 minutes. d. Cool the dish in a desiccator and weigh it on the analytical balance. e. The weight of the residue is the non-volatile impurity content.

Visualizing the Supplier Selection Process

The process of selecting a suitable ethanol supplier involves a logical progression of steps, from defining the experimental needs to validating the chosen product.

SupplierSelection cluster_define 1. Define Requirements cluster_research 2. Research Suppliers cluster_evaluate 3. Evaluate & Select cluster_finalize 4. Finalize Decision DefineApp Define Application (e.g., PCR, HPLC) IdentifyParams Identify Critical Parameters (e.g., Water Content, Purity) DefineApp->IdentifyParams IdentifySuppliers Identify Potential Suppliers IdentifyParams->IdentifySuppliers RequestCoA Request Certificates of Analysis IdentifySuppliers->RequestCoA CompareSpecs Compare Specifications RequestCoA->CompareSpecs Shortlist Shortlist Suppliers CompareSpecs->Shortlist OrderSample Order Small Quantity for Testing Shortlist->OrderSample PerformTests Perform In-House QC Tests OrderSample->PerformTests SelectSupplier Select Final Supplier PerformTests->SelectSupplier EstablishSOP Establish Standard Operating Procedure for Incoming QC SelectSupplier->EstablishSOP

Caption: A logical workflow for selecting a research-grade ethanol supplier.

Experimental Workflow for Ethanol Quality Control

Implementing a routine quality control check for incoming batches of ethanol can ensure consistency in experimental results.

QC_Workflow cluster_tests Quality Control Tests start Receive New Batch of Ethanol quarantine Quarantine Batch start->quarantine sample Take Aliquot for Testing quarantine->sample test_water Karl Fischer Titration (Water Content) sample->test_water test_impurities Gas Chromatography (Volatile Impurities) sample->test_impurities test_residue Evaporation Test (Non-Volatile Residue) sample->test_residue decision Compare Results to Specifications test_water->decision test_impurities->decision test_residue->decision pass Release Batch for Laboratory Use decision->pass Pass fail Reject Batch and Contact Supplier decision->fail Fail

Caption: A standardized workflow for in-house quality control of research-grade ethanol.

Conclusion

The selection of a research-grade ethanol supplier should be a data-driven decision. While supplier-provided specifications are a good starting point, for critical applications, in-house verification of key quality parameters is recommended. By understanding the potential impact of impurities and implementing standardized testing protocols, researchers can ensure the quality and consistency of their ethanol, leading to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

Proper Ethanol Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of ethanol (B145695) is a critical aspect of laboratory management. As ethanol is a flammable liquid, improper disposal can pose significant safety risks and lead to environmental harm and regulatory violations. This guide provides essential, step-by-step procedures for the proper handling and disposal of ethanol waste in a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle ethanol in a well-ventilated area, away from any potential ignition sources such as open flames, sparks, or hot surfaces.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.

Step-by-Step Disposal Protocol

The standard and most crucial protocol for ethanol disposal is to treat it as hazardous waste.[2][3][4] With few exceptions, pouring ethanol down the drain is prohibited and illegal.[2][4] The intentional dilution of ethanol to circumvent disposal regulations is also illegal.[1][3]

  • Waste Identification and Segregation:

    • All ethanol waste must be clearly identified and segregated from other chemical waste streams to prevent dangerous reactions.[3]

    • Specifically, ethanol waste should not be mixed with oxidizing agents, acids, and bases.[3] For example, mixing ethanol with nitric acid can create an explosive mixture.[4]

  • Collection and Containerization:

    • Collect all ethanol waste in a designated and properly labeled hazardous waste container.[3][4]

    • The container must be made of a material compatible with ethanol and have a tightly fitting cap to prevent evaporation and leaks.[4]

    • Leave at least one inch of headspace in the container to allow for expansion.[4]

    • The exterior of the waste container should be kept clean and dry.[4]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[5]

    • The label must clearly state "Ethanol Waste" and list any other constituents present in the mixture.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area, which is at or near the point of generation and under the control of the operator of the process generating the waste.[6][7]

    • The SAA must be a cool, well-ventilated area away from ignition sources.[3]

    • The total volume of hazardous waste in an SAA is limited.[7][8]

  • Arranging for Disposal:

    • Once the waste container is nearly full (a common practice is around 75-80% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9]

    • Regularly generated chemical waste should typically be disposed of within 90 days.[5]

Quantitative Disposal Thresholds

While the general rule is to treat all ethanol waste as hazardous, federal regulations provide specific concentration thresholds. However, institutional and local regulations may be more stringent.

ParameterRegulatory GuidelineCitation
Hazardous Waste Classification Aqueous solutions containing 24% or more ethanol by volume are classified as ignitable hazardous waste by the EPA.[3][4][10][11][12]
Drain Disposal Generally prohibited. Some institutions may permit drain disposal of solutions with less than 24% ethanol, but it is crucial to consult your institution's specific policies. Intentional dilution to meet this threshold is illegal.[1][2][3][4][9][13]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste may be accumulated in an SAA.[7][8]

Spill Management

In the event of an ethanol spill, the response procedure depends on the volume.

  • Small Spills (less than 1 liter): Alert personnel in the immediate vicinity. Dilute the spill with water and absorb it with an inert material such as sand or vermiculite. Place the absorbent material in a sealed and labeled container for hazardous waste disposal. Clean the spill area with soap and water.[5]

  • Large Spills (greater than 1 liter): Evacuate the area immediately and alert your institution's emergency response team or EHS. If it is safe to do so, ventilate the area. Only trained personnel with appropriate PPE should manage large spills.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of ethanol waste in a laboratory setting.

EthanolDisposal Ethanol Waste Disposal Decision Flow A Start: Ethanol Waste Generated B Is the waste an aqueous solution with <24% ethanol? A->B C Consult Institutional Policy: Is drain disposal permitted for this concentration? B->C Yes E Treat as Hazardous Waste B->E No D Dispose down the drain with copious amounts of water C->D Yes C->E No I End D->I F Collect in a labeled, sealed, and compatible container E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Arrange for pickup by licensed hazardous waste disposal service G->H H->I

Caption: Decision workflow for ethanol waste disposal.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of ethanol, thereby protecting themselves, their colleagues, and the environment, while maintaining regulatory compliance. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols and immediate safety measures are critical for laboratory professionals handling ethanol (B145695). This guide provides clear, step-by-step instructions for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for regulatory compliance and fostering a culture of safety in the laboratory.

Ethanol, a common laboratory solvent, is a flammable liquid that can pose significant health risks if handled improperly.[1][2][3][4] Potential hazards include skin and eye irritation, respiratory issues upon inhalation, and in severe cases of exposure, damage to the liver and nervous system.[5][6][7] Therefore, the correct use of PPE is a fundamental aspect of safe laboratory practice.

Recommended Personal Protective Equipment for Handling Ethanol

A risk assessment should always be conducted to determine the specific PPE required for any given procedure involving ethanol.[8] However, the following table summarizes the minimum recommended PPE.

PPE CategoryTypeMaterial/SpecificationRationale
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or Butyl rubberPrevents skin contact and irritation.[1][6][9][10][11] Nitrile gloves are commonly used and provide good resistance for incidental contact.[1][9][12] For prolonged or high-volume use, more robust gloves like neoprene or butyl rubber may be necessary.[6]
Eye and Face Protection Safety Goggles or Face ShieldANSI Z87.1 compliantProtects eyes from splashes and vapors.[12][13][14][15] Goggles should be indirectly vented to prevent vapor entry.[16] A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[14][15]
Body Protection Laboratory Coat or Chemical-Resistant ApronFlame-resistant material recommendedProtects skin and personal clothing from spills and splashes.[1][2][13]
Respiratory Protection NIOSH-approved respiratorVaries based on concentrationRequired in poorly ventilated areas or when ethanol vapor concentrations may exceed exposure limits.[3][6] OSHA's Permissible Exposure Limit (PEL) is 1,000 ppm over an 8-hour work shift.[6]

Operational Protocol: Handling a 70% Ethanol Solution for Disinfection

This protocol outlines the standard procedure for using a 70% ethanol solution to disinfect a biological safety cabinet (BSC), a common task in many laboratories.

1. Pre-operational Checks:

  • Ensure the work area is well-ventilated.[1]

  • Locate the nearest eyewash station and safety shower.[1][13]

  • Confirm that a spill kit appropriate for flammable liquids is readily accessible.[13]

  • Remove all potential ignition sources from the vicinity.[1][2]

2. Donning PPE:

  • Hand Protection: Don a pair of nitrile gloves.[1][9]

  • Eye Protection: Put on indirectly vented safety goggles.[16]

  • Body Protection: Wear a clean, buttoned laboratory coat.[1]

3. Procedure:

  • Pour a small amount of 70% ethanol onto a sterile, lint-free wipe. Avoid spraying ethanol directly onto surfaces to minimize vapor generation.

  • Systematically wipe down the interior surfaces of the BSC, starting from the back and moving towards the front.

  • Allow the surfaces to air dry completely before initiating any work.

4. Doffing PPE:

  • Remove gloves first by peeling them off from the cuff, turning them inside out.

  • Remove the laboratory coat, folding the contaminated side inward.

  • Remove safety goggles last.

  • Wash hands thoroughly with soap and water.[17]

5. Waste Disposal:

  • Dispose of used wipes and gloves in a designated hazardous waste container for flammable solids.[2] Do not dispose of ethanol-soaked materials in regular trash.

  • Ethanol waste should be collected in a clearly labeled, sealed container for hazardous waste.[18][19] Never pour ethanol waste down the drain.[4][19]

Logical Workflow for PPE Management with Ethanol

The following diagram illustrates the decision-making process and workflow for the safe use of PPE when handling ethanol.

PPE_Workflow_Ethanol cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operational Phase task_assessment 1. Task Hazard Assessment (e.g., volume, concentration, procedure) ppe_selection 2. Select Appropriate PPE (Gloves, Eye/Face, Body, Respiratory) task_assessment->ppe_selection Determines locate_safety 3. Locate Safety Equipment (Eyewash, Shower, Spill Kit, Fire Extinguisher) ppe_selection->locate_safety don_ppe 4. Don PPE Correctly handle_ethanol 5. Handle Ethanol Safely (Avoid splashes, ignition sources) don_ppe->handle_ethanol spill Spill Occurs? handle_ethanol->spill doff_ppe 6. Doff PPE Correctly dispose_waste 7. Dispose of Contaminated PPE & Ethanol Waste doff_ppe->dispose_waste clean_area 8. Clean Work Area dispose_waste->clean_area wash_hands 9. Wash Hands Thoroughly clean_area->wash_hands spill->doff_ppe No spill_response Activate Spill Response Protocol spill->spill_response Yes spill_response->clean_area

Caption: Workflow for PPE selection, use, and disposal when handling ethanol.

By integrating these safety protocols and utilizing the appropriate personal protective equipment, laboratory professionals can significantly mitigate the risks associated with handling ethanol, ensuring a safer research environment for all.

References

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